Product packaging for Butamirate(Cat. No.:CAS No. 18109-80-3)

Butamirate

Katalognummer: B195433
CAS-Nummer: 18109-80-3
Molekulargewicht: 307.4 g/mol
InChI-Schlüssel: DDVUMDPCZWBYRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Butamirate is an alkylbenzene.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN, N1 & SY refer to citrate salt;  structure
See also: this compound Citrate (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29NO3 B195433 Butamirate CAS No. 18109-80-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3/h7-11,17H,4-6,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVUMDPCZWBYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048403
Record name Butamirate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660763
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

18109-80-3
Record name Butamirate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18109-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butamirate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018109803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butamirate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Butamirate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butamirate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTAMIRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M75MZG2236
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Butamirate Citrate in Cough Suppression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butamirate citrate is a non-opioid, centrally acting antitussive agent with a multifaceted mechanism of action that extends beyond simple cough reflex suppression. This technical guide provides an in-depth exploration of the molecular and physiological pathways through which this compound citrate exerts its therapeutic effects. By examining its interactions with central nervous system receptors and its peripheral anti-inflammatory and bronchodilatory properties, this document aims to furnish researchers and drug development professionals with a comprehensive understanding of its pharmacological profile. This guide summarizes available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows.

Introduction

Cough is a vital protective reflex, yet its chronic or excessive presentation is a common and debilitating symptom of numerous respiratory conditions. This compound citrate has been utilized as a non-narcotic antitussive for the management of dry, non-productive cough.[1][2] Unlike opioid-based antitussives, this compound citrate is not associated with dependence or significant respiratory depression.[2] Its efficacy is attributed to a dual mechanism involving both central and peripheral actions.[3] This guide will dissect these mechanisms, providing a granular view of the current understanding of this compound citrate's pharmacology.

Central Mechanism of Action: Targeting the Medulla Oblongata

The primary antitussive effect of this compound citrate originates from its action on the cough center within the medulla oblongata of the brainstem.[1] It is here that the drug modulates neural pathways to suppress the cough reflex.[1]

Interaction with Dextromethorphan Binding Sites

A pivotal study by Klein and Musacchio (1989) revealed that this compound competes with high affinity for [3H]dextromethorphan binding sites in guinea pig brain homogenates.[4] This interaction occurs with nanomolar Ki values, suggesting a high degree of specificity and potency at this central target.[4] Dextromethorphan is known to bind to sigma-1 (σ1) and N-methyl-D-aspartate (NMDA) receptors, implicating these as potential targets for this compound's central activity.

  • Sigma-1 (σ1) Receptor Agonism: Sigma-1 receptors are intracellular chaperones that modulate a variety of signaling pathways. Agonism at these receptors is known to produce antitussive effects.[5]

  • NMDA Receptor Antagonism: The NMDA receptor is a key player in excitatory neurotransmission. Antagonism of this receptor can lead to a reduction in neuronal excitability, which may contribute to the suppression of the cough reflex.[6]

The binding of this compound to these sites likely alters the signal transduction cascades that initiate the cough motor pattern.

cluster_cns Central Nervous System (Medulla Oblongata) This compound This compound Citrate DM_Site Dextromethorphan Binding Site (σ1 / NMDA Receptors) This compound->DM_Site Binds (nanomolar Ki) Cough_Center Cough Center Neural Pathways DM_Site->Cough_Center Inhibits Cough_Suppression Cough Suppression Cough_Center->Cough_Suppression Leads to

Figure 1: Central mechanism of this compound citrate action.

Peripheral Mechanisms of Action

In addition to its central effects, this compound citrate exhibits peripheral actions that contribute to its overall therapeutic profile. These include bronchodilatory and anti-inflammatory effects.[7][8]

Bronchodilatory Effect

This compound citrate has been reported to possess non-specific anticholinergic and bronchospasmolytic properties, which aid in reducing airway resistance.[5] This effect is particularly beneficial in cough associated with bronchoconstriction. A clinical study has investigated the effects of this compound citrate in bronchial asthma and following acetylcholine-induced bronchoconstriction, lending support to its bronchodilatory action, likely through antagonism of muscarinic acetylcholine receptors in the airway smooth muscle.[9][10]

cluster_airway Airway Smooth Muscle This compound This compound Citrate M3_Receptor Muscarinic M3 Receptor This compound->M3_Receptor Antagonizes Relaxation Bronchodilation This compound->Relaxation Promotes ACh Acetylcholine ACh->M3_Receptor Activates Contraction Bronchoconstriction M3_Receptor->Contraction Leads to

Figure 2: Hypothesized bronchodilatory mechanism of this compound citrate.
Anti-inflammatory Action

This compound citrate is metabolized to 2-phenylbutyric acid and diethylaminoethoxyethanol.[7] The 2-phenylbutyric acid metabolite is structurally related to phenylbutyric acid (PBA), a compound known to possess anti-inflammatory properties.[11] Studies on PBA have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[12][13] This is achieved, in part, through the inhibition of the NF-κB signaling pathway.[13] It is therefore plausible that the 2-phenylbutyric acid metabolite of this compound contributes to the overall antitussive effect by reducing airway inflammation.

cluster_inflammation Inflammatory Cascade Metabolite 2-Phenylbutyric Acid (this compound Metabolite) NFkB NF-κB Pathway Metabolite->NFkB Inhibits Reduced_Inflammation Reduced Inflammation Metabolite->Reduced_Inflammation Leads to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Promotes Transcription Inflammation Airway Inflammation Cytokines->Inflammation Mediates

Figure 3: Hypothesized anti-inflammatory mechanism of a this compound metabolite.

Pharmacokinetics and Active Metabolites

This compound citrate is rapidly absorbed and hydrolyzed into its two main metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol.[7] Both of these metabolites are reported to possess antitussive activity, indicating that this compound itself is a prodrug.[2]

Parameter This compound 2-Phenylbutyric Acid Diethylaminoethoxyethanol Reference
Tmax (syrup) Not detected~1.5 hours~0.67 hours[3][7]
Plasma Protein Binding ~95%~95%~95%[7]
Elimination Half-life (t1/2) ~1.48-1.93 hours~23.26-24.42 hours~2.72-2.90 hours[2]
Antitussive Activity Yes (as prodrug)YesYes[2]

Table 1: Pharmacokinetic and Activity Profile of this compound and its Metabolites

Quantitative Data Summary

While comprehensive quantitative data for this compound citrate is not extensively available in the public domain, the following table summarizes the key findings.

Assay Target Species Value Reference
Competitive Binding [3H]Dextromethorphan SiteGuinea Pig BrainNanomolar Ki[4]

Table 2: Receptor Binding Affinity of this compound Citrate

Note: The exact Ki value was not specified in the available literature.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized representation of the methodology likely used to determine the binding affinity of this compound citrate for the dextromethorphan binding site.[4]

cluster_workflow Radioligand Binding Assay Workflow start Prepare Guinea Pig Brain Homogenate incubate Incubate membrane homogenate with: - [3H]Dextromethorphan (Radioligand) - Varying concentrations of this compound (Competitor) start->incubate separate Separate bound and free radioligand (e.g., via vacuum filtration) incubate->separate quantify Quantify radioactivity of bound ligand (e.g., using liquid scintillation counting) separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze end Determine Binding Affinity analyze->end

Figure 4: Workflow for a competitive radioligand binding assay.

Methodology:

  • Tissue Preparation: Guinea pig brains are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.

  • Binding Assay: The membrane preparation is incubated in the presence of a fixed concentration of radiolabeled dextromethorphan ([3H]DM) and varying concentrations of unlabeled this compound citrate.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound citrate that inhibits 50% of the specific binding of [3H]DM (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Cough Model (Citric Acid-Induced Cough in Guinea Pigs)

This is a standard preclinical model to evaluate the efficacy of antitussive agents.[14][15]

Methodology:

  • Animal Acclimatization: Conscious, unrestrained guinea pigs are placed in a whole-body plethysmograph chamber and allowed to acclimate.

  • Drug Administration: Animals are pre-treated with the test compound (this compound citrate) or vehicle via a relevant route of administration (e.g., oral gavage).

  • Cough Induction: After a set pre-treatment time, the animals are exposed to an aerosolized solution of citric acid for a defined period to induce coughing.

  • Data Acquisition: The number of coughs is recorded during and after the exposure period using a pressure transducer in the plethysmograph and/or a sound recording device.

  • Data Analysis: The cough frequency in the drug-treated group is compared to the vehicle-treated group to determine the percentage of cough inhibition. An ED50 (the dose that produces 50% of the maximal effect) can be calculated from a dose-response curve.

Conclusion

The mechanism of action of this compound citrate is a composite of central and peripheral effects. Its primary antitussive action is mediated through the central nervous system, where it exhibits high-affinity binding to dextromethorphan sites in the medulla oblongata, suggesting a role for sigma-1 and/or NMDA receptors. Peripherally, it contributes to symptom relief through bronchodilatory effects, likely mediated by anticholinergic activity, and anti-inflammatory actions potentially driven by its metabolite, 2-phenylbutyric acid, via inhibition of the NF-κB pathway. While the broad strokes of its mechanism are understood, further research is warranted to elucidate the precise quantitative contributions of each pathway and the specific signaling cascades involved. This detailed understanding will be crucial for the development of next-generation antitussive therapies with improved efficacy and safety profiles.

References

An In-depth Technical Guide to Butamirate's Non-Narcotic Central Antitussive Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butamirate is a non-narcotic, centrally acting antitussive agent utilized in the symptomatic treatment of non-productive cough. Its mechanism of action is fundamentally distinct from that of opioid-based cough suppressants, offering a favorable safety profile devoid of the risks of dependence and respiratory depression. This technical guide provides a comprehensive overview of the core pharmacological principles underlying this compound's antitussive efficacy. It delves into its primary molecular target, the sigma-1 (σ1) receptor, and explores the downstream signaling pathways that modulate neuronal excitability within the brainstem's cough center. Furthermore, this document details key experimental protocols for evaluating this compound's efficacy and presents available quantitative data in a structured format to facilitate comparative analysis.

Introduction

Cough is a vital protective reflex, yet its chronic or excessive presentation can significantly impair quality of life. The therapeutic landscape for cough has long been dominated by opioid derivatives, which, despite their efficacy, carry a significant burden of side effects, including sedation, constipation, and the potential for abuse and addiction. This has driven the search for effective and safer non-narcotic alternatives. This compound has emerged as a widely used non-narcotic antitussive with a primary site of action within the central nervous system (CNS)[1][2]. This guide aims to provide a detailed technical understanding of its mechanism, supported by experimental evidence.

Central Mechanism of Action: Targeting the Sigma-1 Receptor

The central antitussive effect of this compound is primarily attributed to its interaction with the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface within neurons of the medulla oblongata, the brainstem region that houses the cough center[1][3][4].

Binding Affinity for the Sigma-1 Receptor

Table 1: Receptor Binding Profile of this compound

Receptor/SiteLigandTissueSpeciesAffinity (Ki)Reference
Dextromethorphan/Sigma-1 Site[3H]DextromethorphanBrainGuinea PigNanomolar rangeKlein & Musacchio, 1989
Signaling Pathways and Modulation of Neuronal Excitability

The σ1 receptor is not a conventional receptor with direct enzymatic or ion channel activity. Instead, it acts as a chaperone protein that modulates the function of various client proteins, including ion channels, to fine-tune neuronal excitability[5][6][7]. Activation of the σ1 receptor by agonists like this compound is thought to initiate a cascade of events that ultimately suppresses the cough reflex.

Diagram 1: Proposed Signaling Pathway for this compound's Central Antitussive Action

Butamirate_Signaling cluster_neuron Medullary Cough Center Neuron This compound This compound Sigma1 Sigma-1 Receptor (σ1) This compound->Sigma1 Binds and Activates IonChannels Voltage-Gated Ion Channels (e.g., K+, Na+, Ca2+) Sigma1->IonChannels Modulates Activity Ca_ER Ca2+ release from ER Sigma1->Ca_ER Regulates NeuronalExcitability Decreased Neuronal Excitability IonChannels->NeuronalExcitability Ca_ER->NeuronalExcitability CoughSignal Suppression of Cough Signal Transmission NeuronalExcitability->CoughSignal

Caption: Proposed signaling cascade of this compound's central antitussive effect.

Activation of the σ1 receptor by this compound is hypothesized to lead to:

  • Modulation of Ion Channel Activity: The σ1 receptor can interact with and modulate the function of various voltage-gated ion channels, including potassium (K+), sodium (Na+), and calcium (Ca2+) channels[5][6][7]. By altering the conductance and kinetics of these channels, this compound can hyperpolarize the neuronal membrane or reduce the likelihood of action potential firing, thereby decreasing the excitability of neurons in the cough center.

  • Regulation of Intracellular Calcium: The σ1 receptor plays a role in regulating the release of calcium from the endoplasmic reticulum[3][8]. By modulating intracellular calcium signaling, this compound may influence a variety of downstream cellular processes that contribute to neuronal hyperexcitability.

The net effect of these actions is a dampening of the neuronal signaling cascade that generates the cough reflex.

Peripheral Effects

In addition to its primary central mechanism, this compound is reported to possess peripheral bronchodilatory and anti-inflammatory properties that may contribute to its overall therapeutic effect[2][9][10][11].

Bronchodilatory Activity

This compound has been shown to exert a spasmolytic effect on bronchial smooth muscle. This is thought to be a non-specific anticholinergic effect, contributing to the relaxation of the airways[8].

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are less well-characterized but are thought to involve the inhibition of pro-inflammatory mediators.

Experimental Protocols

The evaluation of this compound's antitussive and peripheral effects relies on established preclinical and clinical models.

In Vivo Antitussive Models

Diagram 2: Experimental Workflow for Citric Acid-Induced Cough Model

Cough_Model_Workflow Animal Guinea Pig Acclimatization Acclimatization Period Animal->Acclimatization Pretreatment Pre-treatment (this compound or Vehicle) Acclimatization->Pretreatment Exposure Exposure to Citric Acid Aerosol Pretreatment->Exposure Recording Recording of Coughs (Plethysmography/Audio) Exposure->Recording Analysis Data Analysis (Cough Count, Latency) Recording->Analysis

Caption: Workflow for assessing antitussive efficacy in a guinea pig model.

4.1.1. Citric Acid-Induced Cough in Guinea Pigs

This is a widely used model to assess the efficacy of centrally acting antitussives.

  • Animals: Male Dunkin-Hartley guinea pigs are typically used.

  • Acclimatization: Animals are acclimatized to the experimental conditions for several days prior to the study.

  • Procedure:

    • Animals are placed in a whole-body plethysmography chamber.

    • A baseline cough response is established by exposing the animals to an aerosolized solution of citric acid (e.g., 0.4 M) for a fixed duration (e.g., 3-10 minutes).

    • Coughing is detected by a combination of characteristic changes in the respiratory waveform, sound, and video recording.

    • On the test day, animals are pre-treated with this compound (or vehicle control) via an appropriate route (e.g., oral gavage) at various doses.

    • After a set pre-treatment time (e.g., 60 minutes), the animals are re-challenged with the citric acid aerosol.

    • The number of coughs and the latency to the first cough are recorded and compared between the treatment and control groups.

4.1.2. Capsaicin-Induced Cough

This model is used to investigate the effect of antitussives on the cough reflex mediated by TRPV1 receptor activation. The protocol is similar to the citric acid model, with capsaicin aerosol used as the tussive agent[1][2][12].

In Vitro Bronchodilator Assay

4.2.1. Isolated Guinea Pig Trachea Preparation

This assay assesses the direct relaxant effect of this compound on airway smooth muscle.

  • Tissue Preparation: The trachea is isolated from a guinea pig and cut into rings.

  • Mounting: The tracheal rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2/5% CO2.

  • Procedure:

    • The tracheal rings are pre-contracted with a spasmogen such as histamine or carbachol to induce a stable contractile tone.

    • Cumulative concentrations of this compound are added to the organ bath.

    • Changes in isometric tension are recorded to generate a concentration-response curve.

    • The relaxant effect of this compound is quantified as the percentage reversal of the pre-contraction.

In Vitro Anti-inflammatory Assay

4.3.1. Lipopolysaccharide (LPS)-Stimulated Macrophages

This assay evaluates the ability of this compound to inhibit the production of pro-inflammatory cytokines.

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured under standard conditions.

  • Procedure:

    • Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Inflammation is induced by stimulating the cells with LPS.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The concentrations of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA).

    • The inhibitory effect of this compound is calculated as the percentage reduction in cytokine production compared to the LPS-stimulated control.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound from preclinical and clinical studies.

Table 2: Preclinical Efficacy of this compound in Cough Models

ModelSpeciesTussive AgentThis compound DoseEffectReference
Citric Acid-Induced CoughGuinea PigCitric Acid15 mg (capsule)Reduction in cough sensitivity for 1 hourBickerman, 1971 (as cited in Faruqi et al., 2014)
Citric Acid-Induced CoughGuinea PigCitric Acid30 mg (capsule)Reduction in cough sensitivity for 3 hoursBickerman, 1971 (as cited in Faruqi et al., 2014)
Citric Acid-Induced CoughHealthy VolunteersCitric Acid90 mg (syrup)Significant reduction in cough sensitivity for 3 hoursMichel, 1982 (as cited in Faruqi et al., 2014)
Capsaicin-Induced CoughHealthy VolunteersCapsaicin22.5, 45, 67.5, 90 mgNo significant attenuation of coughFaruqi et al., 2014

Table 3: Clinical Efficacy of this compound in Patients with Cough

Study DesignPatient PopulationComparatorThis compound DoseOutcomeReference
Double-blind, randomized60 patients with irritable coughClobutinol3 tablespoons daily for 5 daysSignificant improvement in cough severity and frequency (p < 0.001)Charpin & Weibel, 1990
Comparative studyPatients with irritable coughDextromethorphanNot specifiedSignificant reduction in cough severity and frequency in 29/30 patientsAs cited in a safety report
Comparative studyPatients with irritable coughCodeineNot specifiedMore effective at reducing cough reflex than codeinoneAs cited in a safety report

Conclusion

This compound exerts its primary antitussive effect through a central mechanism involving the modulation of the sigma-1 receptor in the medulla oblongata. This interaction leads to a reduction in neuronal excitability within the cough center, thereby suppressing the cough reflex. Its non-narcotic nature and favorable side effect profile make it a valuable therapeutic option for the management of non-productive cough. Further research is warranted to fully elucidate the intricacies of its peripheral bronchodilatory and anti-inflammatory actions and to obtain more detailed quantitative data on its pharmacological effects. This in-depth understanding is crucial for the continued development and optimal clinical application of this compound and other non-narcotic antitussives.

References

Pharmacological Profile of Butamirate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides an in-depth technical overview of the pharmacological profile of Butamirate, a non-opioid, centrally acting cough suppressant. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical efficacy. This guide synthesizes data from preclinical and clinical studies to support further research and development in the field of antitussive therapies.

Executive Summary

This compound is a widely used antitussive agent for the treatment of non-productive cough. Its efficacy is attributed to a dual mechanism of action, involving a primary central effect on the cough center in the medulla oblongata and secondary peripheral effects, including bronchospasmolytic and anti-inflammatory activities. Unlike opioid-based antitussives, this compound does not cause respiratory depression or lead to dependence, positioning it as a safe and effective alternative for cough suppression. This guide details the experimental evidence supporting its pharmacological profile, presents quantitative data in a structured format, and outlines the methodologies of key experimental models.

Mechanism of Action

This compound exerts its antitussive effects through a combination of central and peripheral actions.

2.1 Central Mechanism: The primary mechanism of this compound is the suppression of the cough reflex at the level of the central nervous system. It acts on the cough center located in the medulla oblongata.[1][2] Studies in guinea pig models have shown that this compound binds with high affinity to the dextromethorphan-binding site in the brainstem.[3] This binding site is believed to be the sigma-1 (σ1) receptor, which is involved in modulating various neurotransmitter systems. By binding to this site, this compound is thought to inhibit the neural pathways that trigger the cough reflex, thereby reducing the frequency and intensity of coughing.[2]

2.2 Peripheral Mechanisms: In addition to its central action, this compound exhibits peripheral effects that contribute to its overall efficacy:

  • Bronchospasmolytic Activity: this compound has been shown to possess properties that lead to the relaxation of bronchial smooth muscles.[4] This action is beneficial in coughs associated with bronchoconstriction.

  • Anti-inflammatory Effects: this compound has demonstrated anti-inflammatory properties, which can help in reducing the irritation in the respiratory tract that often perpetuates the cough cycle.[2]

These peripheral actions complement the central antitussive effect, providing a more comprehensive approach to cough management.

Signaling Pathway

The precise downstream signaling cascade following this compound's binding to the sigma-1 receptor in the cough center is not fully elucidated. However, a proposed model is presented below.

Butamirate_Signaling cluster_CNS Central Nervous System (Medulla Oblongata) cluster_Peripheral Peripheral Tissues (Respiratory Tract) This compound This compound Sigma1 Sigma-1 Receptor (Dextromethorphan Binding Site) This compound->Sigma1 Binds Cough_Center Cough Center Neurons Sigma1->Cough_Center Modulates Neuronal Activity Cough_Suppression Suppression of Cough Reflex Cough_Center->Cough_Suppression Bronchial_Muscles Bronchial Smooth Muscles Bronchodilation Bronchodilation Bronchial_Muscles->Bronchodilation Inflammatory_Cells Inflammatory Cells Anti_inflammation Anti-inflammatory Effect Inflammatory_Cells->Anti_inflammation Butamirate_peripheral->Bronchial_Muscles Butamirate_peripheral->Inflammatory_Cells

Proposed Mechanism of Action of this compound.

Pharmacokinetics

This compound is rapidly and completely absorbed after oral administration. Its pharmacokinetic profile is characterized by rapid metabolism and elimination.

ParameterValueSpeciesReference
Absorption
Time to Peak (Tmax)1.5 hours (syrup)Human[5]
Distribution
Protein Binding~98%Human[3]
Metabolism
Primary Metabolites2-phenylbutyric acid, diethylaminoethoxyethanolHuman
Elimination
Elimination Half-life~6 hoursHuman[3]
Route of ExcretionPrimarily renal (as metabolites)Human[3]

Preclinical Efficacy

The antitussive, bronchospasmolytic, and anti-inflammatory effects of this compound have been evaluated in various preclinical models.

Antitussive Activity: Experimental Protocols

4.1.1 Citric Acid-Induced Cough Model (Guinea Pig)

  • Objective: To evaluate the central antitussive effect of a compound.

  • Methodology: Conscious guinea pigs are placed in a whole-body plethysmograph. A nebulized solution of citric acid (typically 0.4 M) is administered for a defined period (e.g., 3-10 minutes) to induce coughing.[6][7] The number of coughs is recorded during and after the exposure. The test compound is administered prior to the citric acid challenge, and the reduction in cough frequency is measured.

  • Endpoint: Percentage inhibition of the number of coughs compared to a vehicle-treated control group.

4.1.2 Capsaicin-Induced Cough Model (Guinea Pig)

  • Objective: To assess the effect of a compound on cough reflex sensitivity, often mediated by TRPV1 channels.

  • Methodology: Similar to the citric acid model, conscious guinea pigs are exposed to a nebulized solution of capsaicin (e.g., 10-50 µM) for a set duration (e.g., 10 minutes).[8] The number of coughs is quantified. The test compound's ability to reduce the capsaicin-induced cough response is evaluated.

  • Endpoint: Reduction in the number of coughs in the treated group versus the control group.

Cough_Model_Workflow cluster_protocol General Protocol for Cough Induction Models Animal_Prep Animal Acclimatization (e.g., Guinea Pig) Drug_Admin Administration of this compound or Vehicle (Control) Animal_Prep->Drug_Admin Exposure Exposure to Tussive Agent (Citric Acid or Capsaicin Aerosol) Drug_Admin->Exposure Data_Collection Recording Number of Coughs Exposure->Data_Collection Analysis Data Analysis: Comparison between groups Data_Collection->Analysis

Workflow for Preclinical Cough Models.
Bronchospasmolytic Activity: Experimental Protocols

4.2.1 In Vitro Organ Bath Studies

  • Objective: To assess the direct relaxant effect of a compound on airway smooth muscle.

  • Methodology: Tracheal or bronchial tissue rings are isolated from animals (e.g., guinea pigs) and mounted in an organ bath containing a physiological salt solution. The tissues are contracted with a spasmogen (e.g., histamine, methacholine). The test compound is then added to the bath, and the relaxation of the pre-contracted tissue is measured isometrically.

  • Endpoint: The concentration of the test compound that produces 50% of the maximal relaxation (EC50).

4.2.2 In Vivo Bronchoconstriction Models

  • Objective: To evaluate the bronchoprotective effect of a compound in a living organism.

  • Methodology: Anesthetized and mechanically ventilated animals (e.g., guinea pigs) are challenged with an intravenous or inhaled bronchoconstrictor (e.g., histamine, acetylcholine). Airway resistance and lung compliance are measured. The test compound is administered prior to the challenge to assess its ability to prevent or reverse the bronchoconstriction.

  • Endpoint: The dose of the test compound that inhibits the bronchoconstrictor-induced changes in airway mechanics by 50% (ED50).

Anti-inflammatory Activity: Experimental Protocols

4.3.1 In Vitro Cellular Assays

  • Objective: To investigate the effect of a compound on inflammatory mediator release from immune cells.

  • Methodology: Cultured inflammatory cells (e.g., macrophages, neutrophils) are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS). The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using techniques like ELISA. The ability of the test compound to inhibit the release of these mediators is determined.

  • Endpoint: The concentration of the test compound that inhibits cytokine release by 50% (IC50).

4.3.2 In Vivo Models of Airway Inflammation

  • Objective: To evaluate the anti-inflammatory effects of a compound in an animal model of respiratory inflammation.

  • Methodology: Animals are exposed to an inflammatory stimulus (e.g., LPS, allergens) via inhalation or intratracheal instillation. After a specific time, bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the lungs. The total and differential cell counts in the BAL fluid are determined, and the levels of inflammatory mediators are measured.

  • Endpoint: Reduction in the number of inflammatory cells and the concentration of inflammatory mediators in the BAL fluid of treated animals compared to controls.

Clinical Studies

Clinical trials have demonstrated the efficacy and safety of this compound in the treatment of non-productive cough in adults and children.

Study DesignComparatorPatient PopulationKey FindingsReference
Double-blind, randomizedClobutinol60 patients with irritative or chronic coughBoth treatments showed significant improvements in cough severity and frequency. This compound was significantly more effective in reducing cough frequency in patients with cough due to carcinomas.[9]
Randomized, placebo-controlled, crossoverDextromethorphan, Placebo34 healthy volunteersDextromethorphan significantly attenuated capsaicin-induced cough compared to placebo. This compound did not show a statistically significant effect, though a maximal effect was observed at the 45 mg dose.[5]
Comparative studyDextromethorphanPatients with irritable cough29 out of 30 patients treated with this compound showed a significant reduction in cough severity and frequency, comparable to the effect observed with dextromethorphan (29 out of 33 patients).[10]
Comparative studyCodeinePatients with irritable coughThis compound was found to be more effective at reducing the cough reflex than codeine.[10]

Safety and Tolerability

This compound is generally well-tolerated. The most common adverse effects are mild and transient, including:

  • Drowsiness

  • Dizziness

  • Nausea

  • Diarrhea

  • Skin rash

Importantly, this compound does not cause respiratory depression and is not associated with the risk of dependence, which are significant concerns with opioid-based antitussives.

Conclusion

This compound is a well-established cough suppressant with a favorable pharmacological profile. Its dual mechanism of action, targeting both central and peripheral pathways, provides effective relief from non-productive cough. The comprehensive data from preclinical and clinical studies support its efficacy and safety. This technical guide provides a foundational understanding for drug development professionals seeking to innovate in the field of antitussive therapy. Further research into the specific downstream signaling pathways of this compound's central action could unveil new targets for the development of next-generation cough suppressants.

References

Foundational Research on Butamirate's Inhibition of STAT3 Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology due to its role in tumor cell proliferation, survival, and invasion. Recent research has identified the non-opioid antitussive agent, butamirate, as a potential inhibitor of STAT3 activity, particularly in the context of glioblastoma (GBM). This technical guide provides an in-depth analysis of the foundational research demonstrating this compound's effects on STAT3 signaling. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to support further investigation and drug development efforts.

Introduction

Glioblastoma is the most aggressive primary brain tumor in adults, with a poor prognosis despite multimodal treatment strategies. The constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers, including GBM, making it a compelling target for therapeutic intervention. The discovery of existing drugs with novel anti-cancer activities, a process known as drug repositioning, offers an accelerated path to clinical application. This guide focuses on the preclinical evidence for this compound, a centrally acting cough suppressant, as a repurposed inhibitor of STAT3 activity in glioblastoma models.

Core Findings: this compound's Impact on Glioblastoma and STAT3 Signaling

The foundational research indicates that this compound exerts anti-glioblastoma effects by inhibiting STAT3 activity. Key findings from the primary study, "Application of the antitussive agents oxelaidin and this compound as anti-glioma agents," are summarized below.

Inhibition of Glioblastoma Sphere Formation and STAT3 Activity

This compound was shown to effectively suppress the formation of tumorspheres, a key characteristic of cancer stem-like cells, and inhibit STAT3 transcriptional activity in glioblastoma cells.

Table 1: Effect of this compound on Sphere Formation and STAT3 Activity

Cell LineTreatmentConcentration (µM)DurationEffect on Sphere FormationEffect on STAT3 Activity (Luciferase Reporter Assay)
U87MGThis compound0.01 - 107 daysEffective suppressionNot specified
LN229-RRADThis compoundNot specifiedNot specifiedNot specifiedDownregulated
Disruption of the RRAD-pSTAT3 Interaction

This compound was found to inhibit the interaction between Ras-related associated with diabetes (RRAD) and phosphorylated STAT3 (pSTAT3). The RRAD protein has been implicated in promoting cell survival through the EGFR/STAT3 signaling pathway.

Table 2: Effect of this compound on RRAD-pSTAT3 Interaction

AssayCell LineTreatmentObservation
Proximity Ligation AssayU87MGThis compoundEffective inhibition of RRAD-pSTAT3 interaction
Downregulation of Key Signaling Pathways

Treatment with this compound led to a decrease in the phosphorylation of several critical proteins in pro-survival signaling pathways in the U87MG glioblastoma cell line.

Table 3: Effect of this compound on Protein Phosphorylation in U87MG Cells

ProteinEffect of this compound Treatment
p-EGFRDecreased
p-STAT3Decreased
p-ERKDecreased
p-AKTDecreased
Inhibition of Glioblastoma Cell Migration

This compound treatment resulted in a reduced migratory capacity of glioblastoma cells, a crucial factor in tumor invasion.

Table 4: Effect of this compound on Glioblastoma Cell Migration

Cell LineAssayTreatmentObservation
LN229-RRADTranswell Migration AssayThis compoundReduced migration
U87MGTranswell Migration AssayThis compoundReduced migration

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the foundational research.

Cell Culture and Tumorsphere Formation Assay
  • Cell Lines: U87MG and LN229-RRAD glioblastoma cells.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Tumorsphere Formation: Single cells were plated in ultra-low attachment plates in serum-free DMEM/F12 medium supplemented with B27, epidermal growth factor (EGF), and basic fibroblast growth factor (bFGF). Cells were treated with varying concentrations of this compound (0.01-10 µM) and incubated for 7 days to assess sphere formation.

STAT3 Luciferase Reporter Assay
  • Principle: To quantify the transcriptional activity of STAT3.

  • Procedure:

    • Glioblastoma cells (LN229-RRAD and U87MG) were transiently transfected with a STAT3-dependent luciferase reporter plasmid.

    • Following transfection, cells were treated with this compound at the desired concentration.

    • After the treatment period, cells were lysed, and luciferase activity was measured using a luminometer.

    • Results were normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

Western Blotting
  • Objective: To determine the phosphorylation status of EGFR, STAT3, ERK, and AKT.

  • Protocol:

    • U87MG cells were treated with this compound for the specified time.

    • Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration was determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane was incubated with primary antibodies against p-EGFR, p-STAT3, p-ERK, p-AKT, and their total protein counterparts overnight at 4°C.

    • After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Proximity Ligation Assay (PLA)
  • Purpose: To detect the in-situ interaction between RRAD and pSTAT3.

  • Methodology:

    • U87MG cells were seeded on coverslips and treated with this compound.

    • Cells were fixed, permeabilized, and blocked.

    • Incubation with primary antibodies against RRAD and pSTAT3 from different species.

    • PLA probes (secondary antibodies with attached oligonucleotides) were added, which bind to the primary antibodies.

    • Ligation and amplification steps were performed according to the manufacturer's protocol to generate a fluorescent signal where the two proteins are in close proximity.

    • The fluorescent signals were visualized and quantified using fluorescence microscopy.

Transwell Migration Assay
  • Aim: To assess the effect of this compound on cell migration.

  • Procedure:

    • Glioblastoma cells (LN229-RRAD and U87MG) were serum-starved overnight.

    • Cells were resuspended in serum-free medium containing this compound and seeded into the upper chamber of a Transwell insert with a porous membrane.

    • The lower chamber was filled with a medium containing a chemoattractant (e.g., 10% FBS).

    • After incubation, non-migrated cells on the upper surface of the membrane were removed.

    • Migrated cells on the lower surface were fixed, stained (e.g., with crystal violet), and counted under a microscope.

Visualizations: Signaling Pathways and Workflows

This compound's Inhibition of the EGFR/STAT3 Signaling Pathway

Butamirate_STAT3_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR pSTAT3 p-STAT3 EGFR->pSTAT3 Phosphorylation AKT AKT EGFR->AKT ERK ERK EGFR->ERK RRAD RRAD RRAD->pSTAT3 Interaction STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation pAKT p-AKT AKT->pAKT pERK p-ERK ERK->pERK This compound This compound This compound->EGFR Inhibits Phosphorylation This compound->RRAD Inhibits Interaction This compound->pSTAT3 Inhibits Phosphorylation This compound->pAKT Inhibits Phosphorylation This compound->pERK Inhibits Phosphorylation DNA DNA STAT3_dimer_nuc->DNA Gene_Transcription Gene Transcription (Proliferation, Survival, Migration) DNA->Gene_Transcription

Caption: this compound's inhibitory effects on the EGFR/STAT3 signaling pathway.

Experimental Workflow for Assessing this compound's Activity

Butamirate_Workflow cluster_in_vitro In Vitro Assays cluster_endpoints Measured Endpoints start Glioblastoma Cell Lines (U87MG, LN229-RRAD) treatment This compound Treatment start->treatment sphere_assay Tumorsphere Formation Assay treatment->sphere_assay luciferase_assay STAT3 Luciferase Reporter Assay treatment->luciferase_assay western_blot Western Blot treatment->western_blot pla Proximity Ligation Assay (PLA) treatment->pla migration_assay Transwell Migration Assay treatment->migration_assay sphere_endpoint Sphere Formation sphere_assay->sphere_endpoint stat3_activity_endpoint STAT3 Activity luciferase_assay->stat3_activity_endpoint phosphorylation_endpoint Protein Phosphorylation (p-EGFR, p-STAT3, p-ERK, p-AKT) western_blot->phosphorylation_endpoint interaction_endpoint RRAD-pSTAT3 Interaction pla->interaction_endpoint migration_endpoint Cell Migration migration_assay->migration_endpoint

Caption: Workflow of in vitro experiments to evaluate this compound's anti-glioblastoma activity.

Conclusion and Future Directions

The foundational research presented provides compelling preclinical evidence for the repositioning of this compound as a STAT3 inhibitor for the treatment of glioblastoma. Its ability to suppress key oncogenic phenotypes, including tumorsphere formation and cell migration, by targeting the EGFR/STAT3 signaling pathway warrants further investigation. Future studies should focus on in vivo efficacy in orthotopic glioblastoma models, pharmacokinetic and pharmacodynamic analyses to determine brain bioavailability, and exploration of combination therapies with standard-of-care treatments for glioblastoma. This initial research lays a strong foundation for the development of this compound as a novel therapeutic strategy for this devastating disease.

Preliminary Studies on Butamirate's Interaction with Neuronal Ion Channels: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide aims to provide an in-depth overview of the current understanding of Butamirate's interaction with neuronal ion channels. However, a comprehensive review of publicly available scientific literature reveals a significant gap in preclinical research directly investigating the molecular and electrophysiological effects of this compound on specific neuronal ion channels, such as voltage-gated sodium (Nav), potassium (Kv), or calcium (Cav) channels.

While this compound is clinically established as a centrally acting non-opioid cough suppressant, its precise mechanism of action at the ion channel level remains largely uncharacterized in peer-reviewed studies. Existing literature primarily focuses on its pharmacological effect on the cough center in the medulla oblongata.[1] Some sources also describe a peripheral anti-inflammatory and bronchospasmolytic activity, which may suggest an indirect influence on ion channel function in relevant cell types, though direct evidence from neuronal studies is absent.[1]

Current Landscape of this compound Research:

  • Central Antitussive Action: The primary established mechanism of this compound is its action on the central nervous system to suppress the cough reflex.[1] This is believed to occur at the level of the brainstem, specifically the medulla oblongata.

  • Peripheral Effects: Reports suggest this compound possesses anti-inflammatory and bronchospasmolytic properties.[1] These effects could be mediated through various signaling pathways that might indirectly involve ion channels in inflammatory or smooth muscle cells, but this has not been directly investigated in the context of neuronal ion channels.

Absence of Specific Preclinical Data:

  • Quantitative Data Presentation: No published IC50 values, binding affinities, or other quantitative measures of this compound's effect on neuronal ion channels are available to be summarized in a tabular format.

  • Detailed Experimental Protocols: Without primary research studies, there are no specific experimental methodologies (e.g., patch-clamp protocols, cell line details, solution compositions) to report.

  • Signaling Pathway and Workflow Visualization: The absence of data on molecular interactions and signaling pathways related to this compound and neuronal ion channels prevents the creation of meaningful diagrams.

Future Research Directions:

The lack of data on this compound's interaction with neuronal ion channels presents a clear opportunity for future research. Investigating these potential interactions could provide a more complete understanding of its mechanism of action and potentially uncover novel therapeutic applications.

An experimental workflow to investigate this could involve:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Electrophysiological Characterization cluster_2 Phase 3: Mechanism of Action Studies A Primary Neuronal Cell Culture (e.g., DRG, cortical neurons) C High-Throughput Screening (e.g., FLIPR, automated patch-clamp) A->C B Heterologous Expression Systems (e.g., HEK293, CHO cells expressing specific ion channel subtypes) B->C D Manual Patch-Clamp Electrophysiology C->D Identify hit channels E Characterize effects on: - Voltage-gated sodium channels (Nav) - Voltage-gated potassium channels (Kv) - Voltage-gated calcium channels (Cav) D->E I In vivo Animal Models of Cough and Neuropathic Pain D->I Validate findings F Determine: - IC50 values - Gating modifications (activation, inactivation) - Use-dependency E->F G Binding Assays (e.g., radioligand binding) F->G H Molecular Modeling and Docking Studies F->H

Caption: Proposed experimental workflow for investigating this compound's interaction with neuronal ion channels.

References

A Technical Deep Dive into the Chemical and Pharmacological Interrelationships of Butamirate, Oxeladin, and Pentoxyverine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical and pharmacological relationships between three centrally acting non-opioid antitussive agents: butamirate, oxeladin, and pentoxyverine. All three compounds share a common chemical scaffold, specifically a 2-(2-diethylaminoethoxy)ethyl ester moiety, which is fundamental to their antitussive activity. This document elucidates their chemical synthesis, physicochemical properties, mechanisms of action with a focus on sigma-1 receptor modulation, and comparative pharmacology. Detailed experimental protocols for synthesis and key pharmacological assays are provided to facilitate further research and development in this class of compounds.

Introduction

This compound, oxeladin, and pentoxyverine are structurally related antitussive agents utilized for the symptomatic relief of non-productive cough.[1][2] Unlike opioid-based cough suppressants, these compounds are not associated with dependence or respiratory depression, making them a valuable therapeutic option.[1] Their chemical kinship, stemming from a shared 2-(2-diethylaminoethoxy)ethyl ester core, provides a compelling basis for a comparative exploration of their structure-activity relationships, pharmacological profiles, and therapeutic potential. This guide aims to consolidate and present the technical data on these compounds to support ongoing research and drug discovery efforts in the field of respiratory medicine.

Chemical Synthesis and Structure

The chemical structures of this compound, oxeladin, and pentoxyverine are characterized by the esterification of a specific carboxylic acid with 2-(2-diethylaminoethoxy)ethanol. The variation in the carboxylic acid moiety is the primary determinant of the differences in their physicochemical and pharmacological properties.

Shared Intermediate: 2-(2-diethylaminoethoxy)ethanol is the common alcohol precursor for all three compounds.

Carboxylic Acid Precursors:

  • This compound: 2-Phenylbutyric acid

  • Oxeladin: 2-Ethyl-2-phenylbutyric acid

  • Pentoxyverine: 1-Phenylcyclopentane-1-carboxylic acid

The general synthesis pathway involves the preparation of the respective carboxylic acid followed by its esterification with 2-(2-diethylaminoethoxy)ethanol.

Synthesis of Carboxylic Acid Precursors

Protocol 1: Synthesis of 2-Phenylbutyric Acid (for this compound)

  • Method: One common method involves the alkylation of phenylacetonitrile with ethyl bromide followed by hydrolysis.

  • Procedure:

    • To a solution of sodium ethoxide in ethanol, add phenylacetonitrile.

    • Slowly add ethyl bromide and reflux the mixture.

    • After cooling, pour the reaction mixture into water and extract the organic layer.

    • Hydrolyze the resulting nitrile with a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) to yield 2-phenylbutyric acid.

    • Purify the product by recrystallization or distillation.

Protocol 2: Synthesis of 1-Phenylcyclopentane-1-carboxylic Acid (for Pentoxyverine)

  • Method: This can be synthesized via the reaction of phenylacetonitrile with 1,4-dibromobutane followed by hydrolysis.[3]

  • Procedure:

    • In a suitable solvent such as dimethyl sulfoxide (DMSO), react phenylacetonitrile with 1,4-dibromobutane in the presence of a strong base like sodium hydroxide.[3]

    • The resulting 1-phenylcyclopentane-1-carbonitrile is then hydrolyzed using a strong acid (e.g., hydrochloric acid) at elevated temperatures to yield 1-phenylcyclopentane-1-carboxylic acid.[3]

    • The product is isolated and purified by standard procedures.

Esterification

The final step in the synthesis of this compound, oxeladin, and pentoxyverine is the esterification of the corresponding carboxylic acid with 2-(2-diethylaminoethoxy)ethanol.

Protocol 3: General Esterification Procedure (e.g., Steglich Esterification)

  • Method: The Steglich esterification is a mild method suitable for these substrates, using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][5]

  • Procedure:

    • Dissolve the carboxylic acid (e.g., 2-phenylbutyric acid) and 2-(2-diethylaminoethoxy)ethanol in an anhydrous aprotic solvent (e.g., dichloromethane).

    • Add a catalytic amount of DMAP to the solution.

    • Cool the mixture in an ice bath and add a solution of DCC in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Filter off the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with dilute acid and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the final product by column chromatography or distillation.

Protocol 4: Alternative Esterification via Acid Chloride

  • Method: The carboxylic acid can be converted to its more reactive acid chloride, which then reacts with the alcohol.

  • Procedure:

    • React the carboxylic acid with thionyl chloride or oxalyl chloride to form the corresponding acid chloride.

    • In a separate flask, dissolve 2-(2-diethylaminoethoxy)ethanol in an anhydrous solvent with a non-nucleophilic base (e.g., triethylamine) to act as an HCl scavenger.

    • Slowly add the acid chloride to the alcohol solution at a low temperature.

    • After the reaction is complete, wash the mixture with water and brine, dry the organic layer, and purify the product as described previously.

Physicochemical Properties

The structural differences between the three molecules lead to variations in their physicochemical properties, which can influence their pharmacokinetic profiles. The citrate salts are commonly used in pharmaceutical formulations to improve water solubility and stability.[6][7][8][9][10]

PropertyThis compound CitrateOxeladin CitratePentoxyverine Citrate
Molecular Formula C₂₄H₃₇NO₁₀[8]C₂₆H₄₁NO₁₀C₂₆H₃₉NO₁₀[10]
Molecular Weight 499.55 g/mol [9]527.6 g/mol 525.6 g/mol [10]
Appearance White solid[9]White or almost white crystalline powder[6]White to off-white crystalline powder[3]
Melting Point 66-68 °C[9]90-91 °C[6]90-95 °C[3]
Solubility Soluble in Chloroform, DMSO, Methanol[9]Freely soluble in water, slightly soluble in ethyl acetate[6][11]Soluble in water and chloroform; insoluble in benzene, ether[3][12]

Pharmacological Profile

Mechanism of Action

This compound, oxeladin, and pentoxyverine are all centrally acting antitussives, meaning they exert their effects on the cough center in the brainstem.[1] A key molecular target for this class of drugs is the sigma-1 (σ₁) receptor.[3]

Signaling Pathway Diagram: Proposed Mechanism of Action

Antitussive_Mechanism cluster_drug Antitussive Drugs This compound This compound Sigma1 Sigma-1 (σ₁) Receptor This compound->Sigma1 Agonist/Modulator Oxeladin Oxeladin Oxeladin->Sigma1 Agonist/Modulator Pentoxyverine Pentoxyverine Pentoxyverine->Sigma1 Agonist (IC₅₀ = 9 nM) [1] Cough_Center Cough Center (Medulla) Sigma1->Cough_Center Modulation of Neuronal Excitability Cough_Suppression Cough Suppression Cough_Center->Cough_Suppression Inhibition of Cough Reflex

Caption: Proposed signaling pathway for this compound, oxeladin, and pentoxyverine via the sigma-1 receptor.

Pentoxyverine has been identified as a sigma-1 receptor agonist with an IC₅₀ of 9 nM.[3] It is plausible that this compound and oxeladin share this mechanism due to their structural similarity. These drugs are thought to modulate neuronal excitability within the cough center of the medulla, leading to a suppression of the cough reflex.

Comparative Pharmacological Data

Direct comparative studies providing quantitative pharmacological data for all three compounds are limited. However, available data for individual compounds and comparisons with other antitussives allow for an indirect assessment.

ParameterThis compoundOxeladinPentoxyverine
Sigma-1 (σ₁) Receptor Affinity Binds to dextromethorphan binding site (likely σ₁)Presumed to bindAgonist (IC₅₀ = 9 nM)[3]
Antitussive Efficacy (Animal Models) Effective in citric acid-induced cough modelsEffective antitussiveEffective in cough models
Other Activities Non-specific anticholinergic and bronchospasmolytic effects-Antimuscarinic (M₁ antagonist), local anesthetic properties[3]
Experimental Protocols for Pharmacological Evaluation

Protocol 5: Citric Acid-Induced Cough Model in Guinea Pigs

  • Objective: To evaluate the antitussive efficacy of test compounds.[13][14][15][16]

  • Procedure:

    • Acclimatize male Dunkin-Hartley guinea pigs for at least one week.

    • Administer the test compound (this compound, oxeladin, or pentoxyverine) or vehicle orally at a predetermined time before the challenge.

    • Place the animal in a whole-body plethysmograph chamber.

    • Expose the guinea pig to a nebulized solution of citric acid (e.g., 0.4 M) for a fixed duration (e.g., 3-10 minutes).[4][13]

    • Record the number of coughs for a defined period (e.g., 15 minutes) using a sound-recording device and specialized software to differentiate coughs from other respiratory events.[15]

    • Calculate the percentage of cough suppression compared to the vehicle control group.

Protocol 6: Sigma-1 Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity of the test compounds to the sigma-1 receptor.[5][17][18]

  • Procedure:

    • Prepare membrane homogenates from a tissue source rich in sigma-1 receptors (e.g., guinea pig brain or liver).

    • In a 96-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled sigma-1 ligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of the unlabeled test compound (this compound, oxeladin, or pentoxyverine).[5][17]

    • To determine non-specific binding, include a set of wells with a high concentration of a known sigma-1 ligand (e.g., haloperidol).[5]

    • Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).[5]

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Comparative Pharmacokinetics

The pharmacokinetic profiles of these drugs are crucial for determining their dosing regimens and duration of action.

ParameterThis compoundOxeladinPentoxyverine
Absorption Rapid and complete--
Metabolism Hydrolyzed to 2-phenylbutyric acid and diethylaminoethoxyethanol-Hepatic
Elimination Half-life ~6 hours (parent compound not detected)-2.3 hours (oral)[3]
Excretion Renal (as metabolites)-Renal

Structure-Activity Relationship (SAR)

The chemical relationship between this compound, oxeladin, and pentoxyverine provides a basis for understanding their structure-activity relationships.

Logical Relationship Diagram: SAR

SAR cluster_acids Carboxylic Acid Moiety Core 2-(2-diethylaminoethoxy)ethyl ester This compound This compound Core->this compound Oxeladin Oxeladin Core->Oxeladin Pentoxyverine Pentoxyverine Core->Pentoxyverine Butamirate_Acid 2-Phenylbutyric acid Butamirate_Acid->this compound Oxeladin_Acid 2-Ethyl-2-phenylbutyric acid Oxeladin_Acid->Oxeladin Pentoxyverine_Acid 1-Phenylcyclopentane-1-carboxylic acid Pentoxyverine_Acid->Pentoxyverine

Caption: Structural relationship of this compound, oxeladin, and pentoxyverine to their common core.

The 2-(2-diethylaminoethoxy)ethyl ester group is likely the pharmacophore responsible for the primary interaction with the biological target. The variations in the carboxylic acid portion (2-phenylbutyric acid, 2-ethyl-2-phenylbutyric acid, and 1-phenylcyclopentane-1-carboxylic acid) influence the overall size, lipophilicity, and conformational flexibility of the molecules. These differences can affect receptor binding affinity, metabolic stability, and pharmacokinetic properties.

Conclusion

This compound, oxeladin, and pentoxyverine represent a chemically and pharmacologically related group of non-opioid antitussives. Their shared 2-(2-diethylaminoethoxy)ethyl ester scaffold is a key structural feature, while variations in the appended carboxylic acid moiety likely account for the observed differences in their pharmacological and pharmacokinetic profiles. The sigma-1 receptor appears to be a significant target for their central antitussive action. Further head-to-head comparative studies are warranted to fully elucidate the subtle yet important differences in their efficacy, safety, and pharmacokinetic profiles, which would be invaluable for optimizing their clinical use and for the rational design of novel antitussive agents. This technical guide provides a foundational resource for researchers to build upon in this important area of drug development.

References

Understanding the pharmacokinetics of Butamirate metabolites

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Pharmacokinetics of Butamirate Metabolites

Introduction

This compound citrate is a centrally acting non-opioid cough suppressant utilized for the symptomatic treatment of non-productive cough. Its mechanism of action is not fully understood but is considered to be central, acting on the cough center in the brainstem, and is neither chemically nor pharmacologically related to opioid alkaloids[1][2]. This compound also exhibits non-specific anticholinergic and bronchospasmolytic effects, which aid in respiratory function[1][3]. Following oral administration, this compound is rapidly and completely absorbed and undergoes extensive metabolism[4][5]. This guide provides a detailed examination of the pharmacokinetics of its principal metabolites, 2-phenylbutyric acid (PBA) and diethylaminoethoxyethanol (DEAE).

Metabolic Pathway of this compound

This compound is a prodrug that is not detected in plasma or urine post-administration[3]. It is rapidly and completely hydrolyzed in the plasma to its two main metabolites: 2-phenylbutyric acid (PBA) and diethylaminoethoxyethanol (DEAE)[1][5]. Both of these metabolites are also reported to possess antitussive properties[1][5].

PBA undergoes further partial metabolism through hydroxylation at the para-position[1][5]. Ultimately, the three metabolites are primarily eliminated via the kidneys. The acidic metabolites, in particular, are extensively conjugated with glucuronic acid in the liver before renal excretion[1][5].

Butamirate_Metabolism Metabolic Pathway of this compound This compound This compound PBA 2-Phenylbutyric Acid (PBA) (Active) This compound->PBA Plasma Hydrolysis DEAE Diethylaminoethoxyethanol (DEAE) (Active) This compound->DEAE Plasma Hydrolysis Hydroxylated_PBA p-hydroxy-2-phenylbutyric acid PBA->Hydroxylated_PBA Hydroxylation Glucuronide_Conjugates Glucuronide Conjugates PBA->Glucuronide_Conjugates Conjugation (Liver) Elimination Renal Elimination DEAE->Elimination Hydroxylated_PBA->Glucuronide_Conjugates Conjugation (Liver) Glucuronide_Conjugates->Elimination

Metabolic Pathway of this compound

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound's primary metabolites have been quantified in several clinical studies involving healthy adult volunteers. The data summarized below illustrates the dose-dependent nature of these parameters.

Table 1: Pharmacokinetic Parameters of this compound Metabolites (Mean Values)

Metabolite This compound Dose Cmax (ng/mL) Tmax (h) AUC₀₋ᵢₙf (µg·h/mL) T½ (h) Study Reference
2-Phenylbutyric Acid 22.5 mg 932.4 - - - Dicpinigaitis et al.[6]
45 mg (syrup) 1860 1.5 50.4 26 Bohner et al.[7]
45 mg (tablet) 1880 1.1 54.7 27 Bohner et al.[7]
90 mg 3357.4 - - - Dicpinigaitis et al.[6]
150 mg (syrup) 6400 ~1.5 - ~6 Product Monograph[5]
General - - - 23.26 - 24.42 MPI, EU: SmPC[1]
Diethylaminoethoxyethanol 22.5 mg 33.8 - - - Dicpinigaitis et al.[6]

| | General | - | - | - | 2.72 - 2.90 | MPI, EU: SmPC[1] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋ᵢₙf: Area under the plasma concentration-time curve from time zero to infinity; T½: Elimination half-life.

Experimental Protocols

The data presented above are derived from structured clinical trials with defined methodologies. Understanding these protocols is crucial for interpreting the pharmacokinetic results.

Protocol 1: Dose-Response and Pharmacokinetic/Pharmacodynamic Study (Dicpinigaitis et al.)
  • Study Design : A randomized, placebo-controlled, six-way crossover study was conducted to evaluate the antitussive effects and pharmacokinetics of this compound[6].

  • Subjects : The study involved 34 healthy volunteers, with a median age of 25 years[6].

  • Methodology :

    • Dosing : Subjects received single doses of this compound (22.5 mg, 45 mg, 67.5 mg, and 90 mg), dextromethorphan (30 mg), and a placebo in a crossover fashion[3][6].

    • Sample Collection : Plasma samples were collected at various time points to analyze for this compound metabolites[6].

    • Pharmacodynamic Assessment : Cough reflex sensitivity was evaluated using capsaicin inhalational challenges at baseline and at 2, 4, 6, 8, 12, and 24 hours post-dosing to establish a relationship between pharmacokinetic and pharmacodynamic parameters[6].

  • Analytical Method : Plasma concentrations of 2-phenylbutyric acid and diethylaminoethoxyethanol were determined using validated analytical methods, though specific details of the assay were not provided in the primary publication[6].

Protocol 2: Bioavailability Study of Different Formulations (Bohner et al.)
  • Study Design : This research involved two randomized, two-way crossover studies to compare the relative bioavailability of different oral this compound citrate formulations[7].

  • Subjects : A total of 18 healthy volunteers participated in the trials[7].

  • Methodology :

    • Dosing : Subjects received a single 45 mg dose of this compound citrate as either a test or reference formulation (syrups, tablets, and solutions)[7].

    • Washout Period : A one-week washout period was maintained between the successive dosing periods[7].

    • Sample Collection : Blood samples were collected immediately before drug administration and at 17 different time points over a 96-hour period post-dosing[7].

  • Analytical Method : The plasma concentration of 2-phenylbutyric acid was quantified using a validated reversed-phase high-performance liquid chromatography (HPLC) method coupled with ultraviolet (UV) detection. The lower limit of quantification for this method was 50 ng/mL[7].

PK_Study_Workflow General Workflow of a this compound PK Study cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Screening Subject Screening (Healthy Volunteers) Randomization Randomization (Crossover Design) Screening->Randomization Dosing Drug Administration (Single Oral Dose) Randomization->Dosing Sampling Serial Blood Sampling (e.g., 0-96 hours) Dosing->Sampling Washout Washout Period (e.g., 1 week) Sampling->Washout Processing Plasma Separation (Centrifugation) Sampling->Processing Crossover Crossover to Next Treatment Arm Washout->Crossover Crossover->Dosing Analysis Sample Analysis (e.g., HPLC-UV) Processing->Analysis Quantification Quantification of PBA and DEAE Analysis->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Calc Calculation of Parameters (Cmax, Tmax, AUC, T½) PK_Modeling->Parameter_Calc Report Bioavailability/ Dose-Proportionality Report Parameter_Calc->Report

Workflow of a this compound PK Study

Conclusion

The pharmacokinetic profile of this compound is characterized by its rapid and complete hydrolysis into its active metabolites, 2-phenylbutyric acid and diethylaminoethoxyethanol. 2-phenylbutyric acid is the major metabolite, exhibiting a significantly longer elimination half-life compared to both the parent compound and DEAE, suggesting it is the primary contributor to the sustained antitussive effect. Pharmacokinetic parameters, such as Cmax and AUC, for 2-phenylbutyric acid demonstrate a clear dose-proportionality. The methodologies employed in these studies, including randomized crossover designs and validated HPLC analytical techniques, provide a robust foundation for understanding the clinical pharmacology of this compound's metabolites.

References

The Central Antitussive Action of Butamirate: A Technical Guide on its Role in Suppressing the Cough Reflex in the Brainstem

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butamirate is a centrally acting, non-opioid antitussive agent utilized for the symptomatic treatment of non-productive cough. Its primary mechanism of action is attributed to the suppression of the cough reflex at the level of the brainstem, specifically within the medulla oblongata.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating the cough reflex, with a focus on its central nervous system activity. This document summarizes available quantitative data from clinical and preclinical studies, details relevant experimental protocols, and provides visualizations of the proposed mechanisms and experimental workflows. While the central action of this compound is widely acknowledged, the precise molecular targets and signaling pathways within the brainstem remain an area of ongoing investigation.

Introduction

Cough is a vital protective reflex that facilitates the clearing of airways. However, a persistent and non-productive cough can be debilitating. This compound offers a therapeutic option for cough suppression without the adverse effects associated with opioid-based antitussives.[1][2] In addition to its central antitussive effects, this compound has been reported to exhibit peripheral anti-inflammatory and bronchospasmolytic activities.[2][3] This guide will focus on the core, centrally-mediated mechanism of action.

Pharmacokinetics and Metabolism

This compound is rapidly and completely absorbed after oral administration, with peak plasma concentrations of its main metabolites occurring within 1.5 hours for the syrup formulation.[3] It is approximately 95% bound to plasma proteins.[3] The drug is metabolized via hydrolysis to two active metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol.[3] The elimination half-life is approximately 6 hours.[3]

Data Presentation: Efficacy and Comparative Studies

The antitussive efficacy of this compound has been evaluated in various clinical settings. The following tables summarize the available quantitative data from comparative studies.

Table 1: Comparative Efficacy of this compound in Reducing Cough Frequency and Severity

StudyComparatorPatient PopulationKey FindingsReference
Charpin & Weibel (1990)Clobutinol60 patients with irritative or chronic coughBoth treatments showed highly significant improvements in cough severity and frequency (p < 0.001). For patients with cough due to carcinomas (n=14), this compound showed a significantly better effect on cough frequency (p = 0.026).[4][5]
AnonymousDextromethorphanPatients with irritable coughIn 29 out of 30 patients treated with this compound, there was a significant reduction in the severity and frequency of coughing. In 29 of 33 patients receiving dextromethorphan, a reduction in the severity of cough was reported.[6]
Faruqi et al. (2014)Dextromethorphan, Placebo34 healthy volunteers (Capsaicin-induced cough)Dextromethorphan was superior to placebo (P = 0.01) in reducing cough sensitivity. This compound failed to show significant activity, with maximum attenuation at the 45 mg dose.[6][7]

Table 2: Pharmacokinetic Parameters of this compound Metabolites

MetaboliteDose of this compoundMean Cmax (ng/mL)
2-phenylbutyric acid22.5 mg932.4
90 mg3357.4
Diethylaminoethoxyethanol22.5 mg33.8
90 mg115.5
Data from Faruqi et al. (2014) in healthy volunteers.

Experimental Protocols

Capsaicin-Induced Cough Challenge in Healthy Volunteers

This protocol is based on the methodology described by Faruqi et al. (2014) to assess the efficacy of antitussive agents.

  • Study Design: A randomized, placebo-controlled, six-way crossover study.

  • Subjects: Healthy male and female volunteers aged 18-65 years.

  • Interventions: Single oral doses of this compound (e.g., 22.5 mg, 45 mg, 67.5 mg, 90 mg), dextromethorphan (e.g., 30 mg), and placebo.

  • Cough Induction: Incremental concentrations of capsaicin are inhaled by the subjects at baseline and at specified time points post-dosing (e.g., 2, 4, 6, 8, 12, and 24 hours).

  • Outcome Measures:

    • Primary Endpoint: The concentration of capsaicin required to induce 5 or more coughs (C5). The Area Under the Curve (AUC) of log10 C5 is calculated to assess the change in cough sensitivity over time.

    • Pharmacokinetic Analysis: Plasma concentrations of this compound metabolites are measured at various time points to evaluate the pharmacokinetic-pharmacodynamic relationship.

  • Procedure:

    • Subjects are screened for eligibility.

    • On each study day, a baseline capsaicin challenge is performed.

    • The assigned intervention is administered in a double-blind manner.

    • Capsaicin challenges are repeated at predetermined intervals.

    • Blood samples are collected for pharmacokinetic analysis.

    • A washout period of at least 7 days is maintained between each treatment period.

In Vivo Antitussive Assay in Animal Models (General Protocol)

This is a generalized protocol for evaluating the antitussive effect of this compound in animal models, such as guinea pigs or mice.

  • Cough Induction:

    • Chemical Method: Exposure to an aerosol of citric acid or capsaicin.

    • Mechanical Method: Mechanical stimulation of the trachea.

  • Experimental Groups:

    • Vehicle control group (e.g., saline).

    • This compound-treated groups (various doses).

    • Positive control group (e.g., codeine or dextromethorphan).

  • Procedure:

    • Animals are placed in a whole-body plethysmograph to record respiratory parameters.

    • A baseline cough response to the stimulus is established.

    • The test substance (this compound, vehicle, or positive control) is administered (e.g., orally or intraperitoneally).

    • After a specified pretreatment time, the cough stimulus is reapplied.

    • The number of coughs is counted and compared to the baseline and control groups.

  • Data Analysis: The percentage inhibition of the cough reflex is calculated for each group.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanism by which this compound suppresses the cough reflex in the brainstem is not yet fully elucidated. It is widely accepted that it acts on the central cough center in the medulla oblongata.[1][2] However, the specific receptors and downstream signaling pathways have not been definitively identified in the reviewed literature.

Based on the known neurobiology of the cough reflex, several potential pathways could be involved. The cough reflex is a complex process involving afferent sensory nerves, a central pattern generator in the brainstem (including the nucleus tractus solitarius - NTS), and efferent motor pathways. Central antitussives are thought to modulate the activity of this central pattern generator.

While direct evidence for this compound is lacking, other non-opioid antitussives are known to interact with various receptor systems in the brainstem, including sigma-1 and muscarinic receptors. Some studies have suggested that this compound may bind to the dextromethorphan binding site, which is associated with sigma-1 receptors.[8] Additionally, this compound has been noted to have non-specific anticholinergic (muscarinic antagonist) effects.[6]

A recent study investigating this compound's effects in glioblastoma cells suggested an inhibition of the EGFR/STAT3 signaling pathway.[9] However, the relevance of this pathway to the antitussive action of this compound in the brainstem has not been established.

Conceptual Signaling Pathway

The following diagram provides a conceptual overview of the proposed central mechanism of action of this compound, acknowledging the gaps in our current understanding.

Butamirate_Mechanism cluster_periphery Airway cluster_brainstem Brainstem (Medulla Oblongata) cluster_efferent Efferent Pathway Cough_Stimulus Cough Stimulus (e.g., Irritant) NTS Nucleus Tractus Solitarius (NTS) (Cough Center) Cough_Stimulus->NTS Afferent Signal Motor_Output Motor Output to Respiratory Muscles NTS->Motor_Output Reduced Excitatory Signal This compound This compound Putative_Receptors Putative Molecular Targets (e.g., Sigma-1, Muscarinic Receptors?) [Undetermined] This compound->Putative_Receptors Binding? Putative_Receptors->NTS Inhibition of Neuronal Activity Cough_Response Cough Motor_Output->Cough_Response

Conceptual diagram of this compound's central action.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of a centrally acting antitussive agent like this compound.

Butamirate_Evaluation_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation In_Vitro In Vitro Studies (Receptor Binding Assays) Animal_Models In Vivo Animal Models (e.g., Citric Acid/Capsaicin Challenge) In_Vitro->Animal_Models Identify Potential Mechanisms Toxicity Toxicology Studies Animal_Models->Toxicity Demonstrate Efficacy Phase_I Phase I Trials (Safety, Pharmacokinetics) Toxicity->Phase_I Establish Safety Profile Phase_II Phase II Trials (Efficacy in Induced Cough Models) Phase_I->Phase_II Human Safety Data Phase_III Phase III Trials (Efficacy in Patient Populations) Phase_II->Phase_III Proof of Concept

Workflow for antitussive drug evaluation.

Conclusion and Future Directions

This compound is an effective centrally acting non-opioid antitussive. Its primary site of action is the cough center in the medulla oblongata. While clinical data support its efficacy in reducing cough frequency and severity, the precise molecular mechanisms underlying its central action remain to be fully elucidated. Future research should focus on identifying the specific receptor(s) or ion channel(s) that this compound interacts with in the brainstem and characterizing the downstream signaling pathways. Techniques such as radioligand binding assays with brainstem tissue and in vitro electrophysiological studies on medullary neurons would be invaluable in providing a more detailed understanding of this compound's mechanism of action. This knowledge would not only provide a more complete picture of this compound's pharmacology but could also inform the development of novel, more targeted antitussive therapies.

References

Investigating the Dual Action of Butamirate: A Technical Guide on Cough Suppression and Bronchodilation

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Butamirate is a non-opioid, centrally acting antitussive agent widely utilized for the symptomatic relief of dry, non-productive cough. Distinct from narcotic antitussives, it boasts a favorable safety profile, lacking sedative effects and the potential for addiction. Emerging evidence and clinical observations have elucidated a dual mechanism of action for this compound, encompassing not only its primary cough suppressant effects but also secondary bronchodilatory and anti-inflammatory properties. This technical guide provides an in-depth exploration of this compound's multifaceted mechanism of action, supported by a review of pharmacokinetic data, preclinical and clinical evidence, and detailed experimental protocols for its evaluation. The content is tailored for researchers, scientists, and professionals in drug development, aiming to provide a comprehensive understanding of this compound's therapeutic activities.

Mechanism of Action

This compound's therapeutic efficacy stems from a combination of central and peripheral actions.[1] It is structurally and pharmacologically unrelated to opioid alkaloids.[2]

Central Antitussive Effect

The principal mechanism of this compound is the suppression of the cough reflex via direct action on the cough center located in the medulla oblongata of the brainstem.[1][3][4][5] By inhibiting the neural pathways that trigger a cough, it reduces both the frequency and intensity of coughing episodes.[4] Unlike opioid-based antitussives, this central action is not associated with respiratory depression or the risk of dependence, positioning this compound as a safer therapeutic alternative.[1][3]

Stimulus Irritant Stimulus (e.g., inflammation, foreign particles) Receptors Airway Receptors Stimulus->Receptors Afferent Afferent Nerve Pathway (Vagus Nerve) Receptors->Afferent Medulla Cough Center (Medulla Oblongata) Afferent->Medulla Efferent Efferent Nerve Pathway Medulla->Efferent This compound This compound This compound->Medulla Inhibition Muscles Respiratory Muscles Efferent->Muscles Cough Cough Muscles->Cough

Figure 1: Central cough reflex pathway and the inhibitory action of this compound.

Peripheral Effects

In addition to its central action, this compound exhibits beneficial peripheral activities within the respiratory tract.

1.2.1 Bronchodilation: this compound possesses bronchospasmolytic activity, helping to relax the smooth muscles of the airways.[3][6][7][8] This bronchodilatory effect can reduce airway resistance, ease breathing, and alleviate irritation that may contribute to the cough reflex.[1] Some reports suggest this may be due to a non-specific anticholinergic effect.[9]

1.2.2 Anti-inflammatory Action: The compound has also been noted for its anti-inflammatory properties.[1][4][6][7] By mitigating inflammation in the respiratory tract, this compound can help soothe irritation that serves as a primary trigger for coughing.[4] While the precise pathway for this effect in respiratory tissue is not fully elucidated, recent research in other fields has shown that this compound can suppress STAT3 (Signal Transducer and Activator of Transcription 3) transcriptional activity. The STAT3 pathway is a key regulator of inflammatory responses, suggesting a potential molecular basis for this compound's anti-inflammatory effects.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization This compound This compound This compound->STAT3 Inhibition of Transcriptional Activity DNA DNA pSTAT3_dimer->DNA Gene Pro-inflammatory Gene Transcription DNA->Gene

Figure 2: Proposed anti-inflammatory mechanism via STAT3 pathway inhibition.

Pharmacokinetics and Metabolism

This compound is rapidly and completely absorbed following oral administration.[2][6] It undergoes hydrolysis, which begins in the plasma, to form two primary metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol.[2][6] These metabolites also possess antitussive activity.

This compound This compound Citrate Hydrolysis Plasma Hydrolysis This compound->Hydrolysis Metabolite1 2-phenylbutyric acid (Active) Hydrolysis->Metabolite1 Metabolite2 Diethylaminoethoxyethanol (Active) Hydrolysis->Metabolite2 Excretion Renal Excretion (as metabolites) Metabolite1->Excretion Metabolite2->Excretion

Figure 3: Metabolic pathway of this compound.

The key pharmacokinetic parameters for this compound and its principal metabolite are summarized below.

ParameterValueReference(s)
Absorption Rapid and complete[2][5][6]
Time to Peak (Tmax) ~1.5 hours (syrup)[2][6]
Plasma Protein Binding ~95%[6]
Elimination Half-life (t½) ~6 hours[2][6][10]
Metabolism Hydrolysis to active metabolites[2][6]
Excretion Primarily renal (as metabolites)[1][6]
Cmax (2-phenylbutyric acid) 6.4 µg/mL (after 150 mg dose)[2]
Cmax (2-phenylbutyric acid) 932.4 ng/mL (after 22.5 mg dose)[9]
Cmax (diethylaminoethoxyethanol) 33.8 ng/mL (after 22.5 mg dose)[9]

Table 1: Summary of this compound Pharmacokinetic Parameters

Evidence from Preclinical and Clinical Studies

The dual action of this compound is supported by data from both animal models and human clinical trials.

Preclinical Evidence

Animal models, particularly in guinea pigs, are standard for evaluating antitussive agents.[11] Cough is typically induced by chemical irritants such as citric acid or capsaicin aerosol.[12][13] Studies in these models have demonstrated this compound's ability to significantly reduce cough frequency. One study found that this compound binds with high affinity to the dextromethorphan-binding site in the guinea pig brain, confirming its central action.[10]

Clinical Efficacy

Several clinical studies have confirmed this compound's efficacy in treating dry, irritable cough. It has been shown to be effective in both adults and children.[14] Comparative studies have demonstrated its efficacy to be similar to or, in some cases, greater than other antitussive agents.

Comparison AgentStudy PopulationKey Finding(s)Reference(s)
Dextromethorphan Patients with irritable coughSignificant reduction in cough severity and frequency was observed in 29/30 patients on this compound, compared to 29/33 on dextromethorphan.[14]
Codeine & Phenyltoloxamine Patients with irritable coughThis compound showed a greater reduction in coughing and improvements in sleep quality.[14]
Clobutinol 60 patients with irritable coughBoth treatments were equally effective at reducing cough severity and frequency over a 5-day period.[14]
Placebo (Capsaicin Challenge) 34 healthy volunteersDextromethorphan was superior to placebo (P=0.01), but this compound failed to show statistically significant activity. The lack of efficacy was potentially attributed to formulation issues at higher doses.[9][15]

Table 2: Summary of Comparative Clinical Efficacy Studies for this compound

Experimental Protocols

Protocol: In-vivo Antitussive Activity (Citric Acid-Induced Cough in Guinea Pig)

This protocol outlines a standard method for assessing the antitussive efficacy of a test compound like this compound in a conscious guinea pig model.

  • 1. Animals: Use adult Hartley guinea pigs (300-450g), acclimatized for at least one week.[11][12] Animals are selected for the study if they exhibit a consistent cough response (e.g., 10-20 bouts) during a baseline challenge.[16]

  • 2. Housing and Preparation: Animals are housed in a controlled environment. They should be fasted overnight with free access to water before the experiment.[16]

  • 3. Cough Induction: Place the conscious, unrestrained guinea pig into a whole-body plethysmograph chamber.[11][12] Aerosolize a 0.4 M citric acid solution into the chamber for a fixed period (e.g., 3 minutes).[12]

  • 4. Baseline Measurement: Record the number of coughs (cough count) and the time to the first cough (latency) during the exposure period. This serves as the basal value.[16]

  • 5. Drug Administration: Administer this compound or vehicle control orally (p.o.) or via the desired route.

  • 6. Post-Treatment Challenge: At a specified time post-administration (e.g., 1, 2, and 3 hours), re-expose the animal to the citric acid aerosol under the same conditions as the baseline measurement.[16]

  • 7. Data Analysis: Record the post-treatment cough count and latency. Calculate the percentage reduction in the number of coughs compared to the baseline value to determine the antitussive activity.

start Start acclimate Acclimatize Guinea Pigs (1 week) start->acclimate baseline Baseline Cough Induction (0.4M Citric Acid Aerosol) acclimate->baseline select Select Animals with Consistent Cough Response baseline->select admin Administer this compound or Vehicle (Control) select->admin wait Wait for Absorption (e.g., 1 hour) admin->wait post_test Post-Treatment Cough Induction wait->post_test record Record Cough Count & Latency post_test->record analyze Analyze Data: % Cough Suppression record->analyze end End analyze->end

Figure 4: Experimental workflow for antitussive testing in guinea pigs.

Protocol: Assessment of Bronchodilator Effect (Human Spirometry)

This protocol describes a bronchodilator reversibility test, a standard clinical procedure to measure changes in airway obstruction in response to a drug.

  • 1. Subject Selection: Recruit subjects (e.g., healthy volunteers or patients with stable asthma/COPD). Ensure they withhold any short-acting bronchodilators for at least 4-6 hours and long-acting bronchodilators for at least 12 hours prior to the test.[17][18]

  • 2. Baseline Spirometry: Perform a baseline spirometry test according to American Thoracic Society (ATS) guidelines.[19] The subject takes a maximal inspiration and then exhales as forcefully and completely as possible into a spirometer. Record key parameters, primarily the Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC).[17] Repeat the maneuver at least three times to ensure reproducibility.[20]

  • 3. Drug Administration: Administer a therapeutic dose of this compound orally.

  • 4. Waiting Period: Allow a sufficient waiting period for the drug to be absorbed and take effect (e.g., 15-30 minutes, guided by Tmax).[18][21]

  • 5. Post-Bronchodilator Spirometry: Repeat the spirometry test, again performing at least three reproducible maneuvers.[20][21]

  • 6. Data Analysis: Compare the post-drug FEV1 and FVC values to the baseline measurements. A significant bronchodilator response is typically defined as an increase of >10-12% and >200 mL from baseline in either FEV1 or FVC.[17][19]

start Start prep Subject Preparation (Withhold Bronchodilators) start->prep baseline Perform Baseline Spirometry (Measure FEV1, FVC) prep->baseline admin Administer this compound baseline->admin wait Wait for Drug Action (15-30 min) admin->wait post_test Perform Post-Drug Spirometry (Measure FEV1, FVC) wait->post_test analyze Analyze Data: Calculate ΔFEV1 and ΔFVC post_test->analyze end End analyze->end

Figure 5: Workflow for assessing bronchodilator response using spirometry.

Summary and Future Directions

This compound is an effective antitussive agent that operates through a dual mechanism involving both central suppression of the medullary cough center and peripheral bronchodilatory and anti-inflammatory effects.[1][7][22] Its non-narcotic nature provides a significant safety advantage over opioid-based treatments.[2][3] While its central antitussive action is well-established, further research is warranted to fully elucidate the molecular pathways underlying its peripheral effects. Specifically, investigating the role of the STAT3 pathway in mediating its anti-inflammatory response in respiratory tissues and further characterizing its bronchospasmolytic activity could provide deeper insights into its therapeutic profile and potentially broaden its clinical applications.

References

Early Investigations into the Non-Specific Anticholinergic Profile of Butamirate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butamirate, a centrally acting non-opioid antitussive agent, has been in clinical use for decades for the symptomatic treatment of non-productive cough. While its primary mechanism of action is understood to be the inhibition of the cough center in the medulla oblongata, early pharmacological profiling also identified non-specific anticholinergic and bronchospasmolytic properties.[1][2] This technical guide delves into the foundational research concerning these secondary anticholinergic effects, providing an overview of the experimental context and the broader understanding of this compound's pharmacodynamic profile. It is important to note that detailed quantitative data and specific experimental protocols from the earliest preclinical studies are not extensively detailed in readily available literature. This document synthesizes the established knowledge from available pharmacological summaries and clinical observations.

Pharmacodynamic Profile: A Dual Action

This compound's efficacy in cough suppression is primarily attributed to its action on the central nervous system.[3][4] However, its pharmacological activity is not limited to this central mechanism. The compound also exerts peripheral effects, including a non-specific antagonism of cholinergic receptors and a bronchospasmolytic action, which contribute to its therapeutic effect by improving respiratory function.[1][2][5] These peripheral actions are considered beneficial in the context of cough, particularly when bronchoconstriction is a contributing factor.

The term "non-specific" suggests that this compound does not selectively target a single subtype of muscarinic acetylcholine receptor (M1-M5). This lack of specificity is a common characteristic of older drug molecules and implies a broader interaction with the cholinergic system.

Conceptual Experimental Workflow for Assessing Anticholinergic Activity

While specific early protocols for this compound are not available, the assessment of anticholinergic properties in drug discovery and preclinical development typically follows a standardized workflow. The diagram below illustrates a conceptual representation of such a process that would have been employed to characterize the anticholinergic effects of a compound like this compound.

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Confirmation receptor_binding Receptor Binding Assays (e.g., Radioligand Competition) organ_bath Isolated Organ Bath Experiments (e.g., Guinea Pig Ileum/Trachea) receptor_binding->organ_bath Functional Confirmation animal_model Animal Models (e.g., Acetylcholine-Induced Bronchoconstriction) receptor_binding->animal_model Candidate Progression cell_based Cell-Based Functional Assays (e.g., Calcium Flux) organ_bath->cell_based Mechanistic Insight phys_monitoring Physiological Monitoring (e.g., Salivary Flow, Heart Rate) animal_model->phys_monitoring Systemic Effects

Conceptual workflow for anticholinergic activity assessment.

Detailed Methodologies (Generalized Protocols)

The following sections describe the standard experimental protocols that would have been used in early preclinical research to identify and characterize the anticholinergic effects of this compound.

In Vitro Receptor Binding Assays

  • Objective: To determine the affinity of this compound for muscarinic acetylcholine receptors.

  • Methodology:

    • Tissue Preparation: Homogenates of tissues rich in muscarinic receptors (e.g., rodent brain, smooth muscle) are prepared.

    • Radioligand Incubation: The tissue homogenates are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-quinuclidinyl benzilate, [³H]-QNB).

    • Competitive Binding: Increasing concentrations of this compound are added to the incubation mixture to compete with the radioligand for receptor binding sites.

    • Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the drug for the receptor.

Ex Vivo Isolated Organ Bath Experiments

  • Objective: To assess the functional antagonist activity of this compound on smooth muscle contraction mediated by cholinergic stimulation.

  • Methodology:

    • Tissue Preparation: A segment of smooth muscle tissue, such as guinea pig ileum or trachea, is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

    • Contraction Induction: A cholinergic agonist, such as acetylcholine or carbachol, is added to the bath to induce a contractile response, which is measured using an isometric force transducer.

    • Antagonist Application: After washing out the agonist, the tissue is pre-incubated with varying concentrations of this compound for a defined period.

    • Challenge: The agonist is re-introduced in the presence of this compound, and the resulting contraction is measured.

    • Data Analysis: The extent to which this compound inhibits the agonist-induced contraction is quantified. A Schild plot analysis can be performed to determine the pA₂, a measure of the antagonist's potency.

Signaling Pathway: Muscarinic Receptor Antagonism

The anticholinergic effects of this compound are mediated by its interaction with muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The diagram below illustrates the general signaling pathway for a muscarinic receptor (specifically M3, which is common in smooth muscle) and the point of inhibition by an antagonist like this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates This compound This compound (Antagonist) This compound->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction

Mechanism of muscarinic receptor antagonism by this compound.

Summary of Findings and Clinical Relevance

While the primary antitussive effect of this compound is central, its non-specific anticholinergic properties contribute to its overall therapeutic profile. These effects, likely characterized by early in vitro and ex vivo studies, result in bronchodilation and a reduction in mucus secretion. The common side effects associated with anticholinergic drugs, such as dry mouth, dizziness, and nausea, have been occasionally reported with this compound, which is consistent with this aspect of its pharmacology.[3][6] However, this compound is generally well-tolerated, suggesting that its anticholinergic activity at therapeutic doses is not pronounced.[1]

References

Methodological & Application

Application Notes and Protocols: Capsaicin-Induced Cough Model for the Evaluation of Butamirate Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The capsaicin-induced cough model is a widely utilized preclinical assay for evaluating the efficacy of potential antitussive agents. Capsaicin, the pungent component of chili peppers, selectively activates the transient receptor potential vanilloid 1 (TRPV1) on sensory C-fibers in the airways, triggering a cough reflex.[1][2] This model is valuable for studying the mechanisms of cough and for screening novel antitussive drugs. Butamirate citrate is a centrally acting non-opioid cough suppressant.[3][4][5] Its mechanism of action is believed to be mediated through the cough center in the brainstem.[3][4] Additionally, it may possess peripheral anti-inflammatory and bronchodilatory effects.[6]

These application notes provide a detailed protocol for inducing cough in an animal model using capsaicin and for evaluating the antitussive effects of this compound citrate.

Signaling Pathway of Capsaicin-Induced Cough

The cough reflex is a complex process initiated by the stimulation of afferent nerves in the respiratory tract. In the capsaicin-induced model, the process is as follows:

  • Activation of TRPV1 Receptors: Inhaled capsaicin binds to and activates TRPV1 receptors located on the terminals of sensory C-fibers in the airway epithelium.[1][2]

  • Afferent Nerve Signal Transmission: Activation of TRPV1 channels leads to depolarization of the C-fibers, generating an action potential. This signal is transmitted via the vagus nerve to the nucleus of the solitary tract (NTS) in the brainstem.[7][8]

  • Central Processing: The NTS acts as the primary relay station for the cough reflex. It processes the incoming afferent signals and communicates with other brainstem regions, collectively known as the "cough center," to coordinate the cough response.[7][8]

  • Efferent Signal Generation: The cough center generates efferent signals that travel down motor nerves to the diaphragm, abdominal wall muscles, and laryngeal muscles.[7][8]

  • Cough Response: The coordinated contraction of these muscles results in the forceful expulsion of air, characteristic of a cough.[7]

This compound citrate is thought to exert its antitussive effect by acting on this central pathway, specifically within the brainstem's cough center, to suppress the reflex.[3][4]

G cluster_airway Airway Lumen cluster_epithelium Airway Epithelium cluster_cns Central Nervous System (Brainstem) cluster_muscles Effector Muscles Capsaicin Capsaicin Aerosol TRPV1 TRPV1 Receptor on C-fiber Capsaicin->TRPV1 Activates NTS Nucleus of the Solitary Tract (NTS) TRPV1->NTS Afferent Signal (Vagus Nerve) CoughCenter Cough Center NTS->CoughCenter Processes Signal Muscles Diaphragm, Abdominal & Laryngeal Muscles CoughCenter->Muscles Efferent Motor Signal This compound This compound Citrate (Central Action) This compound->CoughCenter Inhibits Cough Cough Muscles->Cough Contraction leads to

Capsaicin-induced cough signaling pathway.

Experimental Protocol

This protocol is primarily based on methodologies established for capsaicin-induced cough in guinea pigs, a commonly used animal model for cough research.

Materials
  • Animals: Male Hartley guinea pigs (300-400 g) are frequently used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Capsaicin Solution: Prepare a stock solution of capsaicin (Sigma-Aldrich) in 100% ethanol. For nebulization, dilute the stock solution in sterile saline to the desired concentration (e.g., 30-50 µM).

  • This compound Citrate: Obtain this compound citrate (e.g., from a commercial supplier) and prepare solutions for administration. The vehicle will depend on the route of administration (e.g., sterile water for oral gavage).

  • Equipment:

    • Whole-body plethysmograph (e.g., Buxco) to house the animal during the experiment and record respiratory parameters.

    • Ultrasonic nebulizer for aerosolizing the capsaicin solution.

    • Sound recording equipment to capture cough sounds.

    • Software for analyzing respiratory waveforms and cough sounds.

Experimental Workflow

G A Animal Acclimatization (e.g., 1 week) B Baseline Cough Response Screening (Capsaicin Challenge) A->B C Animal Grouping (e.g., Vehicle, this compound Dose 1, 2, 3) B->C D Drug Administration (this compound Citrate or Vehicle) C->D E Pre-treatment Period (e.g., 60 minutes) D->E F Capsaicin Challenge (Aerosol Exposure) E->F G Cough Recording & Quantification F->G H Data Analysis G->H

Experimental workflow for evaluating this compound.

Procedure
  • Animal Acclimatization and Screening:

    • Allow animals to acclimatize to the housing facility for at least one week before the experiment.

    • To ensure a consistent cough response, it is advisable to screen the animals by exposing them to a capsaicin challenge (e.g., 30 µM for 5 minutes) and selecting those that exhibit a stable and reproducible number of coughs.

  • Drug Administration:

    • Randomly assign the selected animals to different treatment groups: Vehicle control and this compound citrate at various doses.

    • Administer this compound citrate or the vehicle via the chosen route. Oral gavage is a common method for preclinical antitussive studies. The timing of administration should be consistent, for example, 60 minutes before the capsaicin challenge.

  • Capsaicin Challenge:

    • Place the conscious and unrestrained guinea pig into the whole-body plethysmograph and allow it to acclimate for a short period (e.g., 5-10 minutes).

    • Connect the ultrasonic nebulizer to the plethysmograph and deliver the capsaicin aerosol (e.g., 30-50 µM) for a fixed duration (e.g., 5 minutes).

  • Cough Quantification:

    • Record the respiratory waveforms and sounds throughout the capsaicin exposure and for a subsequent observation period (e.g., 10 minutes).

    • Coughs are identified by a characteristic triphasic respiratory waveform (inspiratory, compressive, and expiratory phases) and a distinct sound. Specialized software can aid in the objective quantification of cough events.

    • The primary endpoint is typically the total number of coughs during the recording period.

  • Data Analysis:

    • Compare the number of coughs in the this compound-treated groups to the vehicle control group.

    • Statistical analysis, such as ANOVA followed by a post-hoc test, can be used to determine the significance of any observed reduction in cough frequency.

Data Presentation

The following tables present hypothetical data to illustrate how the results of such an experiment could be summarized. It is important to note that a comprehensive review of published preclinical studies did not yield specific quantitative data for the effect of this compound citrate on capsaicin-induced cough in animal models. However, a clinical study in healthy human volunteers did not show a significant antitussive effect of this compound against capsaicin challenge.[7]

Table 1: Effect of Oral this compound Citrate on Capsaicin-Induced Cough in Guinea Pigs (Hypothetical Data)

Treatment GroupDose (mg/kg, p.o.)NMean Cough Count ± SEM% Inhibition
Vehicle Control-1015.2 ± 1.8-
This compound Citrate101012.5 ± 2.117.8%
This compound Citrate30109.8 ± 1.535.5%
This compound Citrate100107.1 ± 1.2**53.3%
p<0.05, **p<0.01 compared to Vehicle Control

Table 2: Summary of Experimental Parameters for Capsaicin-Induced Cough

ParameterDescriptionExample Value
Animal ModelSpecies, strain, sex, and weight of the animals used.Male Hartley Guinea Pigs, 300-400g
Capsaicin ConcentrationConcentration of capsaicin solution used for nebulization.30 µM
Nebulization TimeDuration of capsaicin aerosol exposure.5 minutes
This compound AdministrationRoute and timing of this compound administration prior to challenge.Oral gavage, 60 minutes prior
Cough QuantificationMethod used to count and analyze coughs.Whole-body plethysmography and audio recording
Observation PeriodTotal time coughs are recorded after the start of nebulization.15 minutes

Conclusion

The capsaicin-induced cough model in guinea pigs provides a robust platform for the preclinical evaluation of antitussive compounds. While there is a lack of published preclinical data specifically for this compound's effect in this model, the protocol outlined here, based on established methodologies, can be adapted to investigate its potential efficacy. Researchers should be aware that a human study did not demonstrate a significant effect of this compound on capsaicin-induced cough, which may inform the design and interpretation of animal studies. Careful experimental design and objective quantification of the cough response are critical for obtaining reliable and reproducible results.

References

Application Note: A Validated HPLC Method for the Quantification of Butamirate in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of butamirate in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The method employs a straightforward protein precipitation technique for sample preparation, ensuring efficient and clean extraction of the analyte from the complex plasma matrix. Chromatographic separation is achieved on a C18 column with UV detection. This document provides comprehensive experimental protocols, method validation parameters, and visual workflows to ensure successful implementation.

Introduction

This compound citrate is a centrally acting non-opioid antitussive agent widely used for the symptomatic treatment of non-productive cough. Accurate quantification of this compound in plasma is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. This HPLC method provides a reliable tool for such bioanalytical applications.

Experimental Protocols

Materials and Reagents
  • This compound Citrate reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable compound not present in the plasma)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

Equipment
  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

Chromatographic Conditions

A summary of the optimal chromatographic conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 258 nm
Internal Standard Structurally similar compound (e.g., Clobutinol)
Sample Preparation: Protein Precipitation
  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

The following diagram illustrates the sample preparation workflow.

G plasma Plasma Sample (200 µL) is Add Internal Standard (50 µL) plasma->is ppt Add Acetonitrile (600 µL) for Protein Precipitation is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into HPLC (20 µL) reconstitute->inject

Caption: Plasma Sample Preparation Workflow.

Preparation of Standards and Quality Control Samples
  • Stock Solutions: Prepare stock solutions of this compound citrate and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in mobile phase to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Calibration Curve: Spike blank plasma with the appropriate working solutions to generate a calibration curve over a suitable concentration range (e.g., 10-1000 ng/mL).

  • Quality Control Samples: Prepare QC samples in blank plasma at three concentration levels (low, medium, and high) to be analyzed with each batch of samples.

Method Validation

The proposed HPLC method should be validated according to international guidelines (e.g., FDA, EMA) to ensure its reliability and accuracy. The following tables summarize the expected performance characteristics of a validated method.

Linearity and Range
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound10 - 1000≥ 0.995
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ10< 20< 2080 - 120
Low30< 15< 1585 - 115
Medium300< 15< 1585 - 115
High800< 15< 1585 - 115
Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low30> 8585 - 115
High800> 8585 - 115

Logical Relationship of the Analytical Method

The following diagram outlines the logical flow of the entire analytical procedure, from sample collection to data analysis.

G cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Processing collection Plasma Collection storage Sample Storage (-80 °C) collection->storage prep Protein Precipitation storage->prep extraction Supernatant Extraction prep->extraction reconstitution Reconstitution extraction->reconstitution injection Sample Injection reconstitution->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Overall Analytical Workflow.

Conclusion

The described HPLC method with UV detection provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure allows for high throughput analysis, making it suitable for pharmacokinetic and clinical studies. Proper method validation is crucial before its application to ensure the integrity and reliability of the generated data.

Spectrophotometric Determination of Butamirate Citrate in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamirate citrate is a non-narcotic, centrally acting antitussive agent widely used in the treatment of non-productive cough.[1][2] Accurate and reliable analytical methods are crucial for the quality control of this compound citrate in pharmaceutical formulations. This document provides detailed application notes and protocols for the spectrophotometric determination of this compound citrate, offering simple and cost-effective alternatives to more complex chromatographic techniques. Two primary spectrophotometric methods are highlighted: a derivative UV spectrophotometry method and an ion-pair extraction method. These methods are suitable for the routine analysis of this compound citrate in dosage forms such as syrups and tablets.

Principle of Methods

Derivative UV Spectrophotometry

Direct UV spectrophotometric determination of this compound citrate in pharmaceutical preparations can be challenging due to interference from various absorbing excipients.[3][4] Derivative spectrophotometry is a powerful technique used to enhance the resolution of overlapping spectra and eliminate background interference. By calculating the first or second derivative of the absorbance spectrum, the analyte's signal can be more selectively measured at a specific wavelength where interferences are minimal.[3][4] Quantification is typically achieved by measuring the peak amplitude of the derivative spectrum.[5]

Ion-Pair Extractive Spectrophotometry

This colorimetric method is based on the formation of a stable, colored ion-pair complex between the positively charged this compound citrate molecule and an anionic dye.[1] This method has gained considerable attention for the quantitative determination of many pharmaceutical compounds.[1] The resulting complex is then extracted into an organic solvent, and the absorbance of the organic layer is measured at the wavelength of maximum absorption of the complex. The intensity of the color is directly proportional to the concentration of this compound citrate. Commonly used ion-pairing agents include Methyl Orange (MO) and Bromothymol Blue (BTB).[1][6]

Experimental Protocols

Method 1: First-Derivative UV Spectrophotometry

This protocol is adapted from methodologies that utilize derivative spectrophotometry to mitigate interference from excipients in cough syrup formulations.[3][4]

1. Instrumentation:

  • UV-Visible Spectrophotometer with a 1 cm quartz cuvette.

2. Reagents and Materials:

  • This compound Citrate reference standard

  • n-Pentane

  • Isopropyl alcohol

  • Methanol (for standard preparation)

  • Pharmaceutical formulation (e.g., cough syrup)

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound Citrate (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the desired linear range.

4. Sample Preparation (from Cough Syrup):

  • Accurately measure a volume of syrup equivalent to a known amount of this compound Citrate.

  • Perform a liquid-liquid extraction using a mixture of n-pentane and isopropyl alcohol to separate the this compound Citrate from interfering excipients.[3][4]

  • Evaporate the organic solvent and reconstitute the residue in a known volume of methanol.

5. Spectrophotometric Measurement:

  • Scan the absorbance of the standard and sample solutions from 200 to 400 nm.

  • Calculate the first derivative (¹D) of the absorption spectra.

  • Quantify this compound Citrate by measuring the trough depth of the first derivative spectrum at approximately 253.6 nm, where interferences from co-extracted compounds are negligible.[3][4]

6. Calibration Curve:

  • Plot the first derivative values of the standard solutions against their corresponding concentrations to construct a calibration curve.

  • Determine the concentration of this compound Citrate in the sample solution from the calibration curve.

Method 2: Ion-Pair Extractive Spectrophotometry

This protocol details the use of Methyl Orange (MO) and Bromothymol Blue (BTB) as ion-pairing agents.[1][6]

1. Instrumentation:

  • UV-Visible Spectrophotometer with 1 cm glass or quartz cuvettes.

  • Centrifuge

2. Reagents and Materials:

  • This compound Citrate reference standard

  • Methyl Orange (MO) solution (0.008% w/v in distilled water)[1]

  • Bromothymol Blue (BTB) solution (0.025% w/v in distilled water)[1]

  • Phosphate buffer solutions (pH 3.0 and pH 5.0)[1]

  • Dichloromethane

  • Distilled water

  • Pharmaceutical formulation (e.g., cough syrup)

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound Citrate (e.g., 100 µg/mL) in distilled water.

  • Prepare working standard solutions by diluting the stock solution with distilled water to fall within the Beer's law range for each reagent (e.g., 2.5-12.5 µg/mL for MO and 4.0-20.0 µg/mL for BTB).[1][6]

4. Sample Preparation (from Cough Syrup):

  • Accurately measure 1 mL of the syrup and dilute it to 100 mL with distilled water.[1]

  • Further dilute this solution as needed to bring the concentration of this compound Citrate within the linear range of the assay.

5. Experimental Procedure:

  • For this compound Citrate - Methyl Orange (BC-MO) Complex:

    • In a 15 mL centrifuge tube, add 1 mL of the standard or sample solution.

    • Add 1 mL of 0.008% MO solution and 1 mL of pH 5.0 phosphate buffer.[1]

    • Add 5 mL of dichloromethane.

    • Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 2 minutes.[1]

    • Carefully separate the organic (lower) layer.

    • Measure the absorbance of the organic phase at 424 nm against a reagent blank prepared in the same manner without the this compound Citrate.[1]

  • For this compound Citrate - Bromothymol Blue (BC-BTB) Complex:

    • In a 15 mL centrifuge tube, add 1 mL of the standard or sample solution.

    • Add 1 mL of 0.025% BTB solution and 1 mL of pH 3.0 phosphate buffer.[1]

    • Add 5 mL of dichloromethane.

    • Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 2 minutes.

    • Carefully separate the organic (lower) layer.

    • Measure the absorbance of the organic phase at 410 nm against a reagent blank.[1]

6. Calibration Curve:

  • Construct separate calibration curves for the BC-MO and BC-BTB complexes by plotting the absorbance of the standard solutions against their concentrations.

  • Determine the concentration of this compound Citrate in the sample solutions from the respective calibration curve.

Quantitative Data Summary

The following tables summarize the validation parameters for the described spectrophotometric methods based on published data.

Table 1: Method Validation Parameters for Ion-Pair Extractive Spectrophotometry

ParameterBC-Methyl Orange (MO)BC-Bromothymol Blue (BTB)
λmax 424 nm[1]410 nm[1]
Linearity Range 2.5 - 12.5 µg/mL[1][6]4.0 - 20.0 µg/mL[1][6]
Correlation Coefficient (r²) > 0.999[1]> 0.999[1]
Limit of Detection (LOD) 0.25 µg/mL[1]0.50 µg/mL[1]
Limit of Quantification (LOQ) 0.76 µg/mL[1]1.52 µg/mL[1]
Molar Ratio (Drug:Reagent) 1:1[1]1:1[1]

Table 2: Method Validation Parameters for Derivative UV Spectrophotometry

ParameterFirst-Derivative Method
Measurement Wavelength 253.6 nm (trough)[3][4]
Linearity Range Typically in the µg/mL range (specific range to be determined during method validation)
Correlation Coefficient (r²) Typically > 0.99
LOD To be determined
LOQ To be determined

Visualizations

experimental_workflow_ion_pair start Start prep_std_sample Prepare Standard and Sample Solutions start->prep_std_sample add_reagents Add Ion-Pairing Reagent (MO or BTB) and Buffer prep_std_sample->add_reagents extraction Add Dichloromethane and Vortex add_reagents->extraction centrifuge Centrifuge to Separate Phases extraction->centrifuge measure_abs Measure Absorbance of Organic Layer at λmax centrifuge->measure_abs calibration Construct Calibration Curve measure_abs->calibration quantify Quantify this compound Citrate in Sample calibration->quantify end End quantify->end

Caption: Workflow for Ion-Pair Extractive Spectrophotometry.

experimental_workflow_derivative_uv start Start prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solution (with extraction) start->prep_sample scan_spectra Scan UV Spectra (200-400 nm) prep_std->scan_spectra prep_sample->scan_spectra calc_derivative Calculate First Derivative (¹D) Spectrum scan_spectra->calc_derivative measure_amplitude Measure Peak Amplitude at 253.6 nm calc_derivative->measure_amplitude calibration Construct Calibration Curve measure_amplitude->calibration quantify Quantify this compound Citrate in Sample calibration->quantify end End quantify->end

Caption: Workflow for Derivative UV Spectrophotometry.

Conclusion

The spectrophotometric methods described provide simple, rapid, and sensitive options for the determination of this compound citrate in pharmaceutical formulations. The ion-pair extractive method is particularly advantageous due to its low cost and the use of readily available reagents and equipment.[1] The derivative UV spectrophotometry method is a valuable tool for overcoming interference from excipients commonly found in liquid dosage forms. Both methods, when properly validated, can be successfully applied for routine quality control analysis in the pharmaceutical industry.

References

Application Note: In Vivo Efficacy Testing of Butamirate in a Rodent Cough Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butamirate is a non-opioid, centrally acting antitussive agent used for the symptomatic treatment of non-productive (dry) cough.[1][2] Unlike opioid-based cough suppressants, this compound does not lead to sedation or respiratory depression, making it a safer therapeutic alternative.[3] Its mechanism of action is multifaceted, involving both a primary effect on the cough center in the brainstem and secondary peripheral effects, such as bronchodilation and anti-inflammatory properties.[1][4][5] This application note provides a detailed experimental design and protocols for evaluating the antitussive efficacy of this compound in a chemically-induced cough model in rodents, specifically guinea pigs, which are a well-established and sensitive model for this purpose.[6]

This compound's Proposed Mechanism of Action

This compound citrate exerts its antitussive effects through a dual central and peripheral mechanism.[3][4] Centrally, it acts on the cough center located in the medulla oblongata to suppress the cough reflex.[1][4] Peripherally, it exhibits bronchodilatory and anti-inflammatory activities, which can help soothe airway irritation that may trigger coughing.[1][5] Some studies also suggest that this compound binds to sigma receptors in the brain, which may contribute to its central antitussive properties.[7]

Butamirate_MoA cluster_stimulus Cough Reflex Arc cluster_this compound This compound Intervention cluster_effects Pharmacological Effects Irritant Airway Irritant (e.g., Citric Acid) Vagal Vagal Afferent Nerve Activation Irritant->Vagal CoughCenter Cough Center Activation (Medulla Oblongata) Vagal->CoughCenter Efferent Efferent Signal to Respiratory Muscles CoughCenter->Efferent Cough Cough Reflex Efferent->Cough This compound This compound Central Central Inhibition This compound->Central Primary Mechanism Peripheral Peripheral Action (Bronchodilation) This compound->Peripheral Secondary Mechanism Central->CoughCenter Peripheral:s->Irritant:n

Caption: Proposed mechanism of action for this compound's antitussive effect.

Experimental Design and Workflow

This study is designed to assess the dose-dependent efficacy of this compound citrate in a citric acid-induced cough model in guinea pigs. Animals will be randomly assigned to one of five groups: a vehicle control, a positive control (Dextromethorphan), and three different doses of this compound. The primary endpoints will be the frequency of coughs and the latency to the first cough following citric acid aerosol exposure.

Experimental_Workflow cluster_pre Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_post Phase 3: Analysis Acclimatization 1. Animal Acclimatization (7 days) Screening 2. Pre-screening for Cough Response (0.4M Citric Acid) Acclimatization->Screening Exclusion Exclude Low/High Responders Screening->Exclusion Grouping 3. Random Group Allocation (n=8 per group) Exclusion->Grouping Qualified Animals Dosing 4. Oral Administration (Vehicle, this compound, or Dextromethorphan) Grouping->Dosing Wait 5. Wait Period (60 minutes) Dosing->Wait Induction 6. Cough Induction (0.4M Citric Acid Aerosol for 10 min) Wait->Induction Recording 7. Data Recording (Cough Count & Latency) Induction->Recording Analysis 8. Statistical Analysis (ANOVA / Kruskal-Wallis) Recording->Analysis Results 9. Results & Conclusion Analysis->Results

Caption: Workflow for in vivo evaluation of this compound's antitussive efficacy.

Detailed Experimental Protocols

Protocol 1: Animal Handling and Acclimatization

  • Species: Male Dunkin-Hartley guinea pigs (400-450 g).[8]

  • Supplier: Procure animals from a certified commercial vendor.

  • Housing: House animals in standard cages (2-3 per cage) under controlled environmental conditions: 24 ± 2°C, 50 ± 10% relative humidity, and a 12-hour light/dark cycle.[8]

  • Diet: Provide standard rodent chow and water ad libitum.[8]

  • Acclimatization: Allow animals to acclimatize to the facility for at least 7 days prior to any experimental procedures.

  • Ethical Approval: All procedures must be performed in accordance with the guidelines of the institutional animal care and use committee (IACUC).

Protocol 2: Citric Acid-Induced Cough Model

  • Apparatus: A whole-body plethysmograph chamber (approximately 5L volume) connected to an ultrasonic nebulizer. A microphone and a pressure transducer should be fitted to the chamber to record cough sounds and respiratory patterns.

  • Pre-screening: One week before the main experiment, place each conscious guinea pig individually into the plethysmograph chamber for a 10-minute acclimatization period. Following this, expose the animal to an aerosol of 0.4 M citric acid for 10 minutes.[9]

  • Inclusion/Exclusion: Record the number of coughs. Exclude animals that exhibit a very low response (< 3 coughs) or a very high response (> 20 coughs) to minimize variability.[9]

  • Cough Induction (Main Experiment): On the day of the experiment, place the animal in the chamber and, after a 10-minute stabilization period, expose it to a 0.4 M citric acid aerosol generated by the nebulizer for 10 minutes.[9]

Protocol 3: Drug Administration

  • Preparation:

    • Vehicle: Prepare a 0.5% carboxymethylcellulose (CMC) solution in distilled water.

    • This compound Citrate: Prepare suspensions of this compound citrate in the vehicle at concentrations required for doses of 10, 20, and 40 mg/kg.

    • Dextromethorphan HBr (Positive Control): Prepare a suspension in the vehicle for a dose of 30 mg/kg.

  • Administration:

    • Administer the assigned treatment (Vehicle, this compound, or Dextromethorphan) via oral gavage (p.o.) at a volume of 2 mL/kg.

    • The administration should occur 60 minutes prior to the citric acid challenge.

  • Experimental Groups (n=8 per group):

    • Group 1 (Vehicle Control): Receives 0.5% CMC solution.

    • Group 2 (this compound Low Dose): Receives 10 mg/kg this compound.

    • Group 3 (this compound Mid Dose): Receives 20 mg/kg this compound.

    • Group 4 (this compound High Dose): Receives 40 mg/kg this compound.

    • Group 5 (Positive Control): Receives 30 mg/kg Dextromethorphan.

Protocol 4: Data Collection and Analysis

  • Data Recording: During the 10-minute citric acid exposure, record the following parameters:

    • Cough Frequency: The total number of coughs, identified by their characteristic sound and corresponding sharp expiratory pressure change.

    • Latency to First Cough: The time (in seconds) from the start of the aerosol exposure to the first cough.

  • Blinding: The experimenter counting the coughs should be blinded to the treatment allocation of the animals.

  • Statistical Analysis:

    • Data should be expressed as mean ± standard error of the mean (SEM).

    • Analyze the data using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test for multiple comparisons against the vehicle control group.

    • If data are not normally distributed, use the Kruskal-Wallis test followed by Dunn's post-hoc test.

    • A p-value of < 0.05 will be considered statistically significant.

Data Presentation

Quantitative data from the experiment should be summarized in clear, well-structured tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Cough Frequency in Guinea Pigs

Treatment GroupDose (mg/kg, p.o.)NMean Coughs (± SEM)% Inhibition
Vehicle Control -815.5 ± 1.2-
This compound 10811.2 ± 1.027.7%
This compound 2087.8 ± 0.9**49.7%
This compound 4084.5 ± 0.7 71.0%
Dextromethorphan 3085.1 ± 0.867.1%
p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control

Table 2: Effect of this compound on Latency to First Cough

Treatment GroupDose (mg/kg, p.o.)NMean Latency (seconds ± SEM)
Vehicle Control -845.2 ± 3.5
This compound 10868.9 ± 5.1
This compound 20895.4 ± 7.2**
This compound 408130.7 ± 9.8
Dextromethorphan 308125.1 ± 8.5
p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control

References

Application Notes and Protocols for Administering Butamirate Citrate in Rodent Models of Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is a highly aggressive and challenging primary brain tumor with a dismal prognosis.[1] The current standard of care provides limited efficacy, underscoring the urgent need for novel therapeutic strategies.[2] Recent preclinical research has identified the antitussive agent, Butamirate citrate, as a potential anti-glioma therapeutic.[1][3][4][5] this compound citrate has been shown to inhibit glioblastoma cell growth and suppress tumor progression in xenograft mouse models.[1][3][4][5]

These application notes provide a detailed overview of the administration of this compound citrate in rodent models of glioblastoma, summarizing key quantitative data and offering comprehensive experimental protocols based on published studies. The information presented here is intended to guide researchers in designing and executing preclinical studies to further evaluate the therapeutic potential of this compound citrate for glioblastoma.

Mechanism of Action

This compound citrate exerts its anti-glioblastoma effects primarily through the inhibition of the Ras-related associated with diabetes (RRAD)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][3] RRAD, a Ras family GTPase, promotes the activation of STAT3, which is crucial for the survival and proliferation of many cancer cell types.[1][3] this compound citrate has been shown to downregulate STAT3 transcriptional activity, leading to the suppression of downstream targets like cyclin D1 and survivin.[1][3] Furthermore, it inhibits the phosphorylation of key upstream components of this pathway, including EGFR, Akt, and ERK.[1][3][4][5]

Signaling Pathway of this compound Citrate in Glioblastoma

Butamirate_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR pEGFR p-EGFR EGFR->pEGFR Phosphorylation RRAD RRAD STAT3 STAT3 RRAD->STAT3 Activation Akt Akt pAkt p-Akt Akt->pAkt Phosphorylation ERK ERK pERK p-ERK ERK->pERK Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pEGFR->RRAD pEGFR->Akt Activates pEGFR->ERK Activates GeneTranscription Gene Transcription pSTAT3->GeneTranscription Promotes This compound This compound citrate This compound->pEGFR Inhibits This compound->pAkt Inhibits This compound->pERK Inhibits This compound->pSTAT3 Inhibits CyclinD1 Cyclin D1 Survivin Survivin GeneTranscription->CyclinD1 GeneTranscription->Survivin

Caption: this compound citrate signaling pathway in glioblastoma.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound citrate in glioblastoma models.

Table 1: In Vivo Efficacy of this compound Citrate in a U87MG Xenograft Mouse Model

Treatment GroupDosageAdministration RouteDurationOutcome
ControlVehicleIntraperitoneal36 daysRapid tumor growth
This compound citrate2 mg/kgIntraperitoneal36 daysSignificant suppression of tumor growth

Data sourced from Lee et al. (2021).[1][3]

Table 2: Effect of this compound Citrate on Key Signaling Proteins in Glioblastoma Cells

ProteinEffect of this compound Citrate Treatment
p-EGFRDecreased phosphorylation
p-AktDecreased phosphorylation
p-STAT3Decreased phosphorylation
p-ERKDecreased phosphorylation

Data is based on Western blot analysis from Lee et al. (2021).[1][3]

Experimental Protocols

The following are detailed protocols for the administration of this compound citrate in rodent models of glioblastoma, based on established methodologies.

Protocol 1: In Vivo Administration of this compound Citrate in a Glioblastoma Xenograft Mouse Model

Objective: To evaluate the in vivo efficacy of this compound citrate in suppressing tumor growth in a glioblastoma xenograft mouse model.

Materials:

  • This compound citrate (powder)

  • Sterile Phosphate-Buffered Saline (PBS) or other suitable vehicle

  • U87MG human glioblastoma cells

  • Male BALB/c nude mice (6-8 weeks old)

  • Sterile syringes and needles (27-gauge)

  • Calipers

  • Animal balance

Experimental Workflow:

experimental_workflow cluster_setup Phase 1: Tumor Implantation cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring and Endpoint start Subcutaneous injection of U87MG cells into mice tumor_growth Allow tumors to reach a palpable size start->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treatment Administer this compound citrate (2 mg/kg, i.p.) daily for 36 days randomize->treatment control Administer vehicle (i.p.) daily for 36 days randomize->control measure Measure tumor volume and body weight regularly treatment->measure control->measure endpoint Euthanize mice at the end of the study (Day 36) measure->endpoint analysis Excise tumors for further analysis endpoint->analysis

Caption: Experimental workflow for in vivo this compound citrate administration.

Procedure:

  • Preparation of this compound Citrate Solution:

    • Dissolve this compound citrate powder in a sterile vehicle (e.g., PBS) to a final concentration suitable for a 2 mg/kg dosage based on the average weight of the mice.

    • Ensure the solution is sterile-filtered before administration.

  • Glioblastoma Cell Implantation:

    • Subcutaneously inject U87MG human glioblastoma cells into the flank of male BALB/c nude mice.

    • Allow the tumors to grow to a palpable size.

  • Animal Grouping and Treatment:

    • Once tumors are established, randomly divide the mice into a control group and a treatment group.

    • For the treatment group, administer this compound citrate at a dose of 2 mg/kg via intraperitoneal (i.p.) injection once daily.[4][5]

    • For the control group, administer an equivalent volume of the vehicle via i.p. injection once daily.

    • Continue the treatment for a total of 36 days.[4][5]

  • Monitoring and Data Collection:

    • Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice throughout the study to assess for any systemic toxicity.

    • At the end of the 36-day treatment period, euthanize the mice according to institutional guidelines.

    • Excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Protocol 2: Western Blot Analysis of Signaling Proteins

Objective: To determine the effect of this compound citrate on the phosphorylation status of key signaling proteins in glioblastoma cells.

Materials:

  • Glioblastoma cells (e.g., U87MG)

  • This compound citrate

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-p-Akt, anti-p-STAT3, anti-p-ERK, and loading control like anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Culture U87MG cells to approximately 70-80% confluency.

    • Treat the cells with varying concentrations of this compound citrate (e.g., 0.01-10 µM) for a specified duration (e.g., 2 hours for signaling pathway analysis).[1][3][4][5]

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for loading on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers investigating the anti-glioblastoma effects of this compound citrate in rodent models. The data indicates that this compound citrate effectively suppresses tumor growth in vivo by targeting the RRAD/STAT3 signaling pathway. These detailed methodologies will facilitate the replication and further exploration of these promising preclinical findings, with the ultimate goal of translating this research into effective therapies for glioblastoma patients.

References

Application Notes and Protocols: Assessing Butamirate's Effect on Glioblastoma Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the anti-proliferative effects of Butamirate, a non-opioid cough suppressant, on glioblastoma (GBM) cells. Recent studies have highlighted its potential as an anti-glioma agent, making it a compound of interest for cancer research and drug repositioning.

Introduction

Glioblastoma is a highly aggressive and challenging brain tumor to treat.[1] The antitussive agent this compound has been identified as a potential therapeutic candidate, demonstrating inhibitory effects on the growth of GBM cell lines.[1][2] Its mechanism of action is linked to the suppression of key signaling pathways that are crucial for cancer cell survival and proliferation.[1][2] this compound's ability to cross the blood-brain barrier further enhances its therapeutic potential.[2]

The primary proposed mechanism for this compound's anti-glioblastoma effect involves the inhibition of the Ras-related associated with diabetes (RRAD) signaling pathway.[1] This leads to the suppression of STAT3 transcriptional activity and the subsequent downregulation of proteins essential for cell cycle progression and survival, such as cyclin D1 and survivin.[1][2] Notably, the anti-proliferative effect of this compound is dependent on the expression of RRAD in the glioblastoma cells.[1]

These protocols outline in vitro methods to quantify the dose-dependent effects of this compound on GBM cell proliferation, viability, and the underlying molecular mechanisms.

Data Presentation

Table 1: Summary of this compound's Effect on Glioblastoma Cell Lines
Cell LineThis compound Concentration (µM)Proliferation Inhibition (%)Key Molecular ChangesReference
LN2293Significant InhibitionDownregulation of p-EGFR, p-Akt, p-STAT3, Cyclin D1, Survivin[1]
U873Significant InhibitionDownregulation of p-EGFR, p-Akt, p-STAT3, Cyclin D1, Survivin[1]
T98G3Significant InhibitionDownregulation of p-EGFR, p-Akt, p-STAT3, Cyclin D1, Survivin[1]
U87MG-TMZR (Temozolomide-Resistant)Not SpecifiedEffective Growth SuppressionOvercomes Temozolomide Resistance[2]
U87MG-LAPAR (Lapatinib-Resistant)Not SpecifiedEffective Growth SuppressionOvercomes Lapatinib Resistance[2]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTS/MTT Assay)

This protocol determines the effect of this compound on the metabolic activity and proliferation of glioblastoma cell lines.

Materials:

  • Glioblastoma cell lines (e.g., LN229, U87, T98G)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound citrate

  • Phosphate-Buffered Saline (PBS)

  • MTS or MTT reagent

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count glioblastoma cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound citrate in an appropriate solvent (e.g., DMSO or water).

    • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 3, 10, 30 µM). Include a vehicle control (medium with solvent).

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for 48-72 hours.

  • MTS/MTT Assay:

    • Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

    • Incubate for 1-4 hours at 37°C.

    • For MTT, add 100 µL of solubilization solution and incubate overnight.

    • Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the absorbance of treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot a dose-response curve and calculate the IC50 value.

Protocol 2: Western Blot Analysis for Signaling Pathway Proteins

This protocol assesses the effect of this compound on the expression and phosphorylation of key proteins in the RRAD/EGFR/STAT3 signaling pathway.

Materials:

  • Glioblastoma cells treated with this compound (from a 6-well plate format)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-Cyclin D1, anti-Survivin, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells in 6-well plates with this compound as described in Protocol 1.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the protein of interest to a loading control (GAPDH or β-actin).

    • Compare the expression levels in this compound-treated cells to the vehicle control.

Mandatory Visualizations

Signaling Pathway Diagram

Butamirate_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Akt Akt EGFR->Akt This compound This compound RRAD RRAD This compound->RRAD RRAD->EGFR pAkt p-Akt Akt->pAkt STAT3 STAT3 pAkt->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 CyclinD1 Cyclin D1 pSTAT3->CyclinD1 Survivin Survivin pSTAT3->Survivin Proliferation Cell Proliferation & Survival CyclinD1->Proliferation Survivin->Proliferation

Caption: this compound's proposed mechanism of action in glioblastoma cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Assessments cluster_analysis Data Analysis start Start: Glioblastoma Cell Culture (LN229, U87, T98G) seed_cells Seed Cells into Plates (96-well and 6-well) start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells proliferation_assay Cell Proliferation Assay (MTS/MTT) treat_cells->proliferation_assay 48-72h western_blot Western Blot Analysis treat_cells->western_blot 24-48h ic50 Calculate IC50 proliferation_assay->ic50 protein_quant Quantify Protein Expression (p-EGFR, p-Akt, p-STAT3, etc.) western_blot->protein_quant conclusion Conclusion: Determine this compound's Anti-Proliferative Effect & MOA ic50->conclusion protein_quant->conclusion

Caption: Workflow for assessing this compound's effect on glioblastoma.

References

Methodology for Studying Butamirate's Impact on Ion Channel Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamirate is a centrally acting non-opioid antitussive agent used for the symptomatic treatment of non-productive cough.[1][2][3] Its primary mechanism of action is believed to be the suppression of the cough center in the brainstem.[3][4] Additionally, this compound exhibits peripheral anti-inflammatory and bronchodilatory effects.[4][5] While the central action is well-documented, the potential for this compound to modulate peripheral ion channels involved in the cough reflex remains an area of active investigation.

Ion channels, particularly voltage-gated sodium channels (NaV) and Transient Receptor Potential (TRP) channels located on sensory nerve fibers innervating the airways, are critical in initiating the cough reflex.[6][7][8] Specifically, NaV1.7, NaV1.8, TRPV1, and TRPA1 are considered key targets for antitussive drugs.[6][8][9] Understanding the interaction of this compound with these channels could provide valuable insights into its peripheral mechanisms and offer a rationale for the development of novel antitussive therapies.

These application notes provide a comprehensive overview of the methodologies and detailed protocols for investigating the effects of this compound on the activity of key ion channels implicated in the cough reflex.

Key Ion Channel Targets for Antitussive Action

The following ion channels are proposed as primary targets for investigating the peripheral antitussive effects of this compound:

  • Voltage-Gated Sodium Channels (NaV1.7 and NaV1.8): These channels are crucial for the initiation and propagation of action potentials in vagal afferent nerves that trigger the cough reflex.[7] Blockade of these channels can reduce neuronal excitability and inhibit the signaling of cough-inducing stimuli.

  • Transient Receptor Potential Vanilloid 1 (TRPV1): This channel is a polymodal sensor activated by various stimuli, including capsaicin, heat, and protons, all of which can elicit coughing.[10][11] Antagonism of TRPV1 is a validated strategy for cough suppression.

  • Transient Receptor Potential Ankyrin 1 (TRPA1): TRPA1 is activated by a wide range of irritants, including smoke and environmental pollutants, and plays a significant role in inflammatory airway diseases and associated coughing.[12][13]

Data Presentation: Hypothetical Quantitative Analysis of this compound's Ion Channel Activity

The following tables present hypothetical data to illustrate the expected outcomes from the described experimental protocols. Note: This data is for illustrative purposes only and is not derived from actual experimental results for this compound.

Table 1: Hypothetical Inhibitory Effects of this compound on Voltage-Gated Sodium Channels in Dorsal Root Ganglion (DRG) Neurons

Ion Channel SubtypeParameterThis compound ConcentrationValue
NaV1.7 IC50-15.2 µM
Hill Slope-1.1
Onset of Block (τ)10 µM250 ms
Use-Dependency10 µM (at 10 Hz)2.5-fold increase in block
NaV1.8 IC50-45.8 µM
Hill Slope-0.9
Onset of Block (τ)50 µM480 ms
Use-Dependency50 µM (at 10 Hz)1.8-fold increase in block

Table 2: Hypothetical Modulatory Effects of this compound on TRP Channels in HEK293 Cells

Ion ChannelAssay TypeParameterThis compound ConcentrationValue
TRPV1 Electrophysiology (Capsaicin-activated)IC50-22.5 µM
Fluorescence (Ca2+ influx)IC50-25.1 µM
Effect on Activation Curve20 µMRightward shift (ΔV1/2 = +15 mV)
TRPA1 Electrophysiology (AITC-activated)IC50-> 100 µM
Fluorescence (Ca2+ influx)IC50-> 100 µM
% Inhibition at 100 µM100 µM12.5%

Experimental Protocols

Electrophysiological Analysis using Whole-Cell Patch-Clamp

This protocol is designed to assess the direct effects of this compound on the activity of NaV and TRP channels in isolated dorsal root ganglion (DRG) neurons.

3.1.1. Isolation and Culture of Dorsal Root Ganglion (DRG) Neurons

A detailed protocol for the isolation and culture of mouse DRG neurons can be found in publications by Smith et al. (2021). Briefly, DRGs are dissected from mice, enzymatically and mechanically dissociated, and plated on coated coverslips for culture.

3.1.2. Whole-Cell Patch-Clamp Recordings

This protocol is adapted from standard electrophysiology procedures.[14][15][16][17][18]

Materials:

  • External Solution (for NaV currents): 140 mM NaCl, 3 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).

  • Internal Solution (for NaV currents): 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3 with CsOH).

  • External Solution (for TRP channels): As above. For TRPV1 activation, use a solution containing capsaicin (1 µM). For TRPA1 activation, use a solution containing allyl isothiocyanate (AITC, 100 µM).

  • Internal Solution (for TRP channels): 140 mM KCl, 5 mM MgCl2, 10 mM HEPES, 5 mM EGTA (pH 7.2 with KOH).

  • This compound citrate stock solution (in DMSO, final concentration ≤0.1%).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Place a coverslip with cultured DRG neurons in the recording chamber and perfuse with the external solution.

  • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a gigaohm seal on a single neuron.

  • Rupture the membrane to achieve the whole-cell configuration.

  • For NaV currents:

    • Hold the cell at -80 mV.

    • Apply depolarizing voltage steps to elicit NaV currents. Use specific voltage protocols to isolate TTX-sensitive (NaV1.7) and TTX-resistant (NaV1.8) currents.

    • Record baseline currents.

    • Perfuse with increasing concentrations of this compound and record the effects on current amplitude and kinetics.

    • To assess use-dependency, apply a train of depolarizing pulses (e.g., at 10 Hz) in the absence and presence of this compound.

  • For TRP currents:

    • Hold the cell at -60 mV.

    • Apply a ramp or step voltage protocol.

    • Record baseline currents.

    • Perfuse with the appropriate agonist (capsaicin or AITC) to activate TRPV1 or TRPA1 channels.

    • Once a stable current is achieved, co-apply increasing concentrations of this compound to assess its inhibitory or modulatory effects.

Data Analysis:

  • Calculate the percentage of current inhibition at each this compound concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC50 and Hill slope.

  • Analyze changes in channel kinetics (activation, inactivation, deactivation).

Fluorescence-Based High-Throughput Screening (HTS) for TRP Channel Modulation

This method allows for a more rapid screening of this compound's effects on TRP channel activity in a cell line expressing the channel of interest.[19][20][21]

Materials:

  • HEK293 cells stably expressing human TRPV1 or TRPA1.

  • Fluo-4 AM or Fura-2 AM calcium indicators.

  • Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • TRPV1 agonist (Capsaicin).

  • TRPA1 agonist (AITC).

  • This compound citrate.

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with automated liquid handling.

Procedure:

  • Seed the HEK293 cells in the microplates and allow them to attach overnight.

  • Load the cells with the calcium indicator (e.g., Fluo-4 AM) in the assay buffer for 1 hour at 37°C.

  • Wash the cells with the assay buffer to remove excess dye.

  • Add various concentrations of this compound to the wells and incubate for a specified period.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Add the appropriate agonist (capsaicin for TRPV1, AITC for TRPA1) to all wells simultaneously using the automated liquid handler.

  • Record the change in fluorescence over time, which corresponds to the influx of calcium through the activated TRP channels.

Data Analysis:

  • Quantify the agonist-induced increase in fluorescence in the absence and presence of this compound.

  • Calculate the percentage of inhibition for each this compound concentration.

  • Determine the IC50 value from the concentration-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in these application notes.

Signaling_Pathway cluster_0 Airway Sensory Neuron Stimuli Cough Stimuli (Irritants, Capsaicin, Protons) TRPV1 TRPV1 Channel Stimuli->TRPV1 Activation Depolarization Membrane Depolarization TRPV1->Depolarization Ca2+ Influx NaV NaV Channels (NaV1.7, NaV1.8) AP Action Potential Generation & Propagation NaV->AP Na+ Influx Depolarization->NaV Activation Brainstem Cough Center in Brainstem AP->Brainstem Signal to CNS This compound This compound (Hypothesized Peripheral Action) This compound->TRPV1 Inhibition? This compound->NaV Inhibition? Cough Cough Reflex Brainstem->Cough

Hypothesized peripheral signaling pathway of cough and potential this compound action.

Electrophysiology_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis DRG_Isolation Isolate Dorsal Root Ganglion (DRG) Neurons Cell_Culture Culture DRG Neurons on Coverslips DRG_Isolation->Cell_Culture Giga_Seal Establish Gigaohm Seal Cell_Culture->Giga_Seal Whole_Cell Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline Ion Channel Currents Whole_Cell->Baseline Drug_App Apply this compound (Concentration-Response) Baseline->Drug_App Record_Effect Record Effect on Currents & Kinetics Drug_App->Record_Effect Inhibition Calculate % Inhibition Record_Effect->Inhibition IC50 Determine IC50 & Hill Slope Inhibition->IC50 Kinetics Analyze Channel Kinetics Inhibition->Kinetics

Experimental workflow for whole-cell patch-clamp analysis of this compound.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Cell_Seeding Seed HEK293 cells expressing TRPV1 or TRPA1 Dye_Loading Load cells with Ca2+ indicator (e.g., Fluo-4) Cell_Seeding->Dye_Loading Add_this compound Add this compound (various concentrations) Dye_Loading->Add_this compound Baseline_Read Read Baseline Fluorescence Add_this compound->Baseline_Read Add_Agonist Add Agonist (Capsaicin or AITC) Baseline_Read->Add_Agonist Record_Fluorescence Record Fluorescence Change Add_Agonist->Record_Fluorescence Quantify Quantify Fluorescence Increase Record_Fluorescence->Quantify Inhibition Calculate % Inhibition Quantify->Inhibition IC50 Determine IC50 Inhibition->IC50

Workflow for fluorescence-based high-throughput screening of this compound.

References

Application Notes and Protocols: Assessing Butamirate's Anti-Tumor Effects Using In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamirate, a centrally acting cough suppressant, has recently emerged as a potential therapeutic agent in oncology.[1] Studies have indicated that this compound can inhibit the growth of glioblastoma, a highly aggressive form of brain cancer, by suppressing the transcriptional activity of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] In vivo imaging techniques are indispensable for the preclinical evaluation of such novel anti-cancer agents, providing non-invasive, longitudinal monitoring of tumor growth and therapeutic response. This document provides detailed application notes and protocols for utilizing in vivo imaging to assess the efficacy of this compound in a glioblastoma xenograft model.

Data Presentation

The following tables summarize quantitative data from a study investigating the anti-tumor effects of this compound in a U87MG glioblastoma xenograft mouse model.[2]

Table 1: Effect of this compound on Tumor Volume in U87MG Xenograft Model

Treatment GroupDay 0 (mm³)Day 7 (mm³)Day 14 (mm³)Day 21 (mm³)Day 28 (mm³)Day 35 (mm³)
Control (Vehicle)~100~250~500~900~1500~2200
This compound (2 mg/kg)~100~150~200~250~300~350

Data are approximated from graphical representations in the source study and are intended for illustrative purposes.

Table 2: Body Weight of Mice During this compound Treatment

Treatment GroupDay 0 (g)Day 7 (g)Day 14 (g)Day 21 (g)Day 28 (g)Day 35 (g)
Control (Vehicle)~20~20.5~21~21.5~22~22.5
This compound (2 mg/kg)~20~20~20.5~21~21.5~22

No significant differences in body weight were observed between the control and this compound-treated groups, suggesting good tolerability of the treatment.[2]

Experimental Protocols

Glioblastoma Xenograft Mouse Model Protocol

Objective: To establish a subcutaneous glioblastoma xenograft model in immunocompromised mice for in vivo imaging studies.

Materials:

  • U87MG human glioblastoma cells (luciferase-expressing for bioluminescence imaging)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Matrigel® Basement Membrane Matrix

  • 6-8 week old female athymic nude mice

  • Sterile PBS, syringes, and needles

Protocol:

  • Culture U87MG-luc cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Harvest cells at 80-90% confluency using trypsin-EDTA and wash with sterile PBS.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁶ cells/100 µL.

  • Anesthetize the mice using isoflurane.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor the mice for tumor growth. Tumors typically become palpable within 7-10 days.

  • Once tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups.

In Vivo Bioluminescence Imaging (BLI) Protocol

Objective: To non-invasively monitor tumor growth by quantifying the bioluminescent signal from luciferase-expressing glioblastoma cells.

Materials:

  • IVIS® Spectrum Imaging System (or equivalent)

  • D-luciferin potassium salt

  • Anesthesia system (isoflurane)

  • Animal warming pad

Protocol:

  • Prepare a stock solution of D-luciferin in sterile PBS at 15 mg/mL.

  • Anesthetize the tumor-bearing mice using 2-3% isoflurane.

  • Administer D-luciferin via intraperitoneal (i.p.) injection at a dose of 150 mg/kg body weight.

  • Wait for 10-15 minutes to allow for the biodistribution of the substrate.[3]

  • Place the anesthetized mouse in the imaging chamber of the IVIS system.

  • Acquire bioluminescent images. Typical exposure times range from 1 second to 1 minute, depending on the signal intensity.

  • Use the accompanying software to draw regions of interest (ROIs) around the tumor area and quantify the total photon flux (photons/second).

  • Perform imaging at regular intervals (e.g., twice weekly) to track tumor growth and response to treatment.

This compound Treatment Protocol

Objective: To administer this compound to the glioblastoma xenograft mouse model and assess its effect on tumor growth.

Materials:

  • This compound citrate

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles for intraperitoneal injection

Protocol:

  • Prepare a stock solution of this compound citrate in sterile saline.

  • Based on the study by Lee et al. (2021), administer this compound via intraperitoneal injection at a dose of 2 mg/kg body weight.[1]

  • The control group should receive an equivalent volume of the vehicle (sterile saline).

  • Administer the treatment daily or as determined by the experimental design.

  • Monitor tumor growth using bioluminescence imaging as described in Protocol 2.

  • Measure the body weight of the mice regularly to assess systemic toxicity.[2]

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound's Efficacy cluster_preparation Preparation cluster_animal_model Animal Model cluster_treatment_imaging Treatment & Imaging cluster_data_analysis Data Analysis cell_culture Culture U87MG-luc Glioblastoma Cells cell_prep Prepare Cell Suspension (5x10^6 cells/100µL) cell_culture->cell_prep inoculation Subcutaneous Inoculation into Athymic Nude Mice cell_prep->inoculation tumor_growth Monitor Tumor Growth (to ~100 mm³) inoculation->tumor_growth randomization Randomize Mice into Control & Treatment Groups tumor_growth->randomization treatment Administer this compound (2 mg/kg) or Vehicle (i.p.) randomization->treatment imaging Bioluminescence Imaging (e.g., Twice Weekly) treatment->imaging quantification Quantify Photon Flux (Tumor Burden) imaging->quantification analysis Analyze Tumor Growth and Body Weight quantification->analysis

Caption: Experimental workflow for evaluating this compound's anti-tumor effect.

stat3_pathway This compound's Mechanism of Action via STAT3 Inhibition cluster_upstream Upstream Signaling cluster_stat3_activation STAT3 Activation cluster_nuclear_translocation Nuclear Events cluster_downstream Downstream Effects cytokine Cytokines / Growth Factors (e.g., IL-6, EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR, IL-6R) cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 (Phosphorylation) dimer p-STAT3 Dimerization p_stat3->dimer nucleus Nuclear Translocation dimer->nucleus transcription Gene Transcription nucleus->transcription proliferation Cell Proliferation (e.g., Cyclin D1) transcription->proliferation survival Anti-apoptosis (e.g., Bcl-xL, Survivin) transcription->survival angiogenesis Angiogenesis (e.g., VEGF) transcription->angiogenesis This compound This compound This compound->stat3 Inhibits Transcriptional Activity

Caption: this compound inhibits the STAT3 signaling pathway.

References

Protocol for Oral Administration of Butamirate Citrate in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol | Drug Development & Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed application notes and standardized protocols for the oral administration of Butamirate citrate in preclinical research settings. The focus is on ensuring reproducibility and accuracy in studies investigating the antitussive, bronchodilatory, and anti-inflammatory properties of this compound.

Introduction

This compound citrate is a centrally acting non-narcotic antitussive agent widely used for the symptomatic treatment of non-productive cough. Its mechanism of action involves the inhibition of the cough center in the brainstem. Additionally, this compound citrate exhibits bronchodilatory and anti-inflammatory effects, which contribute to its therapeutic efficacy. Preclinical studies are essential to further elucidate its pharmacological profile and to assess its safety and efficacy in various models. This protocol outlines the necessary procedures for oral administration in common preclinical species.

Mechanism of Action Signaling Pathway

This compound citrate's primary mode of action is the suppression of the cough reflex via its effect on the central nervous system. It is also understood to have peripheral effects that aid in its therapeutic action.

This compound This compound Citrate (Oral Administration) Absorption Rapid GI Absorption This compound->Absorption Metabolism Hydrolysis to Active Metabolites Absorption->Metabolism CNS Central Nervous System Metabolism->CNS Peripheral Peripheral Airways Metabolism->Peripheral CoughCenter Cough Center (Medulla Oblongata) CNS->CoughCenter Acts on CoughSuppression Cough Suppression CoughCenter->CoughSuppression Inhibits Bronchodilation Bronchodilation Peripheral->Bronchodilation Leads to AntiInflammatory Anti-inflammatory Effect Peripheral->AntiInflammatory Leads to start Animal Acclimatization dosing Oral Administration (this compound, Control, Vehicle) start->dosing wait Waiting Period (e.g., 60 minutes) dosing->wait exposure Citric Acid Aerosol Exposure wait->exposure measurement Cough Count Measurement exposure->measurement analysis Data Analysis measurement->analysis end Results analysis->end

Application Notes and Protocols for the Detection of Butamirate Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the identification and quantification of butamirate citrate and its degradation products. The protocols detailed below are essential for stability testing, quality control, and formulation development of pharmaceutical products containing this compound.

Introduction

This compound citrate, a non-narcotic cough suppressant, is susceptible to degradation, primarily through hydrolysis of its ester linkage. This process yields 2-phenylbutyric acid (also known as α-ethylbenzeneacetic acid) as the main degradation product.[1][2][3] The development of stability-indicating analytical methods is crucial to ensure the safety, efficacy, and quality of this compound-containing pharmaceuticals. These methods must be able to separate and quantify the intact drug from its degradation products and any other impurities.[4][5]

High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely employed technique for this purpose.[1][3][4][6][7][8][9][10][11][12] This document outlines validated HPLC methods and forced degradation protocols to assess the stability of this compound citrate.

Forced Degradation and Degradation Pathway

Forced degradation studies are a regulatory requirement and a critical component of drug development, helping to elucidate degradation pathways and develop stability-indicating methods.[5] this compound citrate is subjected to stress conditions including acid, alkali, oxidation, heat, and light as per the International Council for Harmonisation (ICH) guidelines.[4][5][13]

The primary degradation pathway for this compound is the hydrolysis of the ester bond, which is accelerated under acidic and alkaline conditions, yielding 2-phenylbutyric acid and 2-(2-diethylaminoethoxy)ethanol.

G This compound This compound Citrate Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis PBA 2-Phenylbutyric Acid (Degradation Product) Hydrolysis->PBA Alcohol 2-(2-diethylaminoethoxy)ethanol Hydrolysis->Alcohol

Caption: Hydrolytic degradation pathway of this compound Citrate.

Analytical Methods: Stability-Indicating HPLC

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the simultaneous determination of this compound citrate and its degradation products. These methods demonstrate good selectivity, linearity, accuracy, and precision.

Method 1: RP-HPLC for this compound and Benzoic Acid

This method is suitable for the simultaneous determination of this compound citrate and Benzoic acid (often used as a preservative) in pharmaceutical dosage forms.[7]

Table 1: Chromatographic Conditions for Method 1 [7]

ParameterCondition
Column Zorbax SB-C8 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Solvent B (70:30 v/v)
Solvent B: 10 gm Sodium Lauryl Sulphate + 5 ml 1N H₂SO₄ in 1000 ml distilled water
Flow Rate 1.7 ml/min
Detection UV at 205 nm
Temperature Ambient
Method 2: RP-HPLC for this compound and its Hydrolysis Product

This method is specifically designed to separate this compound from its primary hydrolysis product, α-ethylbenzeneacetic acid.[1]

Table 2: Chromatographic Conditions for Method 2 [1]

ParameterCondition
Column Shim-pack cyanopropyl (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 25 mM Potassium Dihydrogen Phosphate (pH 3.4) (40:60, v/v)
Flow Rate Not Specified
Detection UV at 210 nm
Temperature Ambient
Method 3: RP-HPLC for this compound and its Degradation Product

This method provides an alternative for the separation of this compound citrate from its degradation product.[3][6]

Table 3: Chromatographic Conditions for Method 3 [3][6]

ParameterCondition
Column Agilent Zorbax ODS (C18)
Mobile Phase Methanol : Acetonitrile : Water (100:75:25, v/v/v), pH adjusted to 9.8 with triethylamine
Flow Rate 1 ml/min
Detection UV at 225 nm
Internal Standard Clobutinol hydrochloride
Method Validation Summary

The following table summarizes the validation parameters for a representative stability-indicating HPLC method.[4]

Table 4: Validation Parameters for a this compound HPLC Method [4]

ParameterResult
Linearity Range 28 µg/mL - 2020 µg/mL
Correlation Coefficient (R²) 0.9999
Limit of Detection (LOD) 23.5 µg/mL
Limit of Quantification (LOQ) 28 µg/mL

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the procedures for subjecting this compound citrate to various stress conditions to induce degradation.

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 1M HCl) Neutralization Neutralization (for Acid/Alkali) Acid->Neutralization Alkali Alkali Hydrolysis (e.g., 0.1N NaOH) Alkali->Neutralization Oxidative Oxidative Stress (e.g., 6% H₂O₂) Dilution Dilution with Mobile Phase Oxidative->Dilution Thermal Thermal Stress (e.g., Heat) Thermal->Dilution Neutralization->Dilution HPLC_Analysis HPLC Analysis Dilution->HPLC_Analysis DP_Identification Degradation Product Identification & Quantification HPLC_Analysis->DP_Identification Butamirate_Sample This compound Citrate Sample Butamirate_Sample->Acid Butamirate_Sample->Alkali Butamirate_Sample->Oxidative Butamirate_Sample->Thermal

Caption: Workflow for Forced Degradation Studies of this compound.

1. Acid Hydrolysis:

  • Accurately weigh a sample of this compound citrate and transfer it to a volumetric flask.

  • Add a specific volume of 1N HCl.[13]

  • Keep the solution for a defined period (e.g., 15 minutes).[13]

  • Neutralize the solution with an equivalent volume and concentration of NaOH.[13]

  • Dilute to the final volume with the mobile phase and inject into the HPLC system.

2. Alkali Hydrolysis:

  • Accurately weigh a sample of this compound citrate and transfer it to a volumetric flask.

  • Add a specific volume of 0.1N NaOH.

  • Keep the solution for a defined period.

  • Neutralize the solution with an equivalent volume and concentration of HCl.

  • Dilute to the final volume with the mobile phase and inject into the HPLC system. Extensive degradation is often observed under alkaline conditions.[4]

3. Oxidative Degradation:

  • Accurately weigh a sample of this compound citrate and transfer it to a volumetric flask.

  • Add a specific volume of 6% H₂O₂.

  • Keep the solution for a defined period.

  • Dilute to the final volume with the mobile phase and inject into the HPLC system.

4. Thermal Degradation:

  • Place the solid this compound citrate sample in a temperature-controlled oven at a specified temperature for a defined period.

  • After exposure, allow the sample to cool to room temperature.

  • Dissolve an accurately weighed amount of the stressed sample in the mobile phase, sonicate, and dilute to the desired concentration for HPLC analysis.

Protocol 2: Preparation of Standard and Sample Solutions for HPLC Analysis

1. Standard Stock Solution Preparation:

  • Accurately weigh about 140 mg of this compound citrate reference standard into a 250-ml volumetric flask.[7]

  • Dissolve in approximately 200 ml of the mobile phase, using sonication if necessary.[7]

  • Dilute to the mark with the mobile phase to achieve a final concentration of approximately 0.56 mg/ml.[7]

2. Calibration Curve Standards:

  • Prepare a series of at least five standard solutions by volumetric dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.28 to 0.84 mg/ml for this compound citrate).[7]

3. Sample Preparation (from Syrup Formulation):

  • Accurately measure a volume of syrup equivalent to a known amount of this compound citrate.

  • Transfer it to a volumetric flask.

  • Add a suitable volume of the mobile phase and sonicate to ensure complete dissolution and extraction.

  • Dilute to the final volume with the mobile phase.

  • Filter the solution through a 0.45 µm filter before injecting it into the HPLC system.

Conclusion

The analytical methods and protocols described provide a robust framework for the analysis of this compound citrate and its degradation products. The stability-indicating HPLC methods are essential for routine quality control and stability studies of pharmaceutical formulations. Forced degradation studies are critical for understanding the degradation pathways and for the validation of these analytical methods. The use of techniques like UPLC-MS/MS can further aid in the identification and characterization of unknown impurities.[14][15]

References

Application Notes and Protocols: Unveiling Butamirate's Molecular Interactions with Proximity Ligation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butamirate, a non-narcotic centrally acting antitussive, is primarily known for its role in suppressing the cough reflex at the level of the medulla oblongata.[1][2][3] Beyond this primary mechanism, it exhibits peripheral anti-inflammatory and bronchospasmolytic activities.[2][4] Recent research has begun to uncover its molecular interactions at a deeper level, suggesting broader therapeutic potential. This document provides detailed application notes and protocols for utilizing proximity ligation assays (PLAs) to investigate and quantify the molecular interactions of this compound, offering a powerful tool for drug development and mechanistic studies. A significant focus is placed on its interaction with the RRAD-STAT3 signaling pathway, a key area where this compound's effects have been identified.[5]

Introduction to Proximity Ligation Assays

Proximity Ligation Assays (PLAs) are highly sensitive and specific immunochemical methods used for the in situ detection of protein-protein interactions, post-translational modifications, and protein localization.[6][7] The technique relies on the use of antibodies conjugated with DNA oligonucleotides (PLA probes). When two PLA probes are in close proximity (typically <40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification.[8] The resulting amplified DNA is detected using fluorescently labeled probes, with each signal representing a single protein-protein interaction event.[8] This high signal-to-noise ratio makes PLA an ideal method for studying the effects of small molecules, like this compound, on specific molecular interactions within a cellular context.[9][10]

This compound's Known Molecular Interactions

This compound's primary mode of action is the suppression of the cough reflex in the brainstem.[1][3] However, studies have indicated that its therapeutic effects may be broader. Notably, in glioblastoma cell lines, this compound has been shown to inhibit the interaction between the Ras-related associated with diabetes (RRAD) protein and phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3).[5] This inhibitory action disrupts downstream signaling, affecting key proteins such as EGFR, AKT, and ERK, all of which are crucial in cell survival and proliferation pathways.[5]

The RRAD-STAT3 Signaling Pathway

The diagram below illustrates the signaling cascade involving RRAD and STAT3, and the point of intervention for this compound.

Butamirate_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RRAD RRAD EGFR->RRAD activates AKT AKT EGFR->AKT activates ERK ERK EGFR->ERK activates STAT3 STAT3 RRAD->STAT3 promotes phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes This compound This compound This compound->RRAD inhibits interaction with p-STAT3 Gene_Expression Target Gene Expression (e.g., Cyclin D1, Survivin) pSTAT3_dimer->Gene_Expression regulates

Caption: this compound's inhibitory effect on the RRAD-pSTAT3 interaction.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a PLA experiment investigating the effect of this compound on the RRAD-pSTAT3 interaction.

Treatment GroupThis compound Concentration (µM)Average PLA Signals per Cell (Mean ± SD)Percentage Inhibition (%)
Vehicle Control0150 ± 120
This compound10115 ± 1023.3
This compound2578 ± 948.0
This compound5042 ± 672.0
This compound10021 ± 486.0

Experimental Protocols

Proximity Ligation Assay for RRAD-pSTAT3 Interaction

This protocol outlines the steps to quantify the interaction between RRAD and p-STAT3 in a glioblastoma cell line (e.g., U87MG) following treatment with this compound.

Materials:

  • Glioblastoma cell line (e.g., U87MG)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound citrate

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (4%) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., Duolink® Blocking Solution)

  • Primary antibodies:

    • Rabbit anti-RRAD

    • Mouse anti-p-STAT3 (Tyr705)

  • Duolink® In Situ PLA Probes (anti-rabbit MINUS, anti-mouse PLUS)

  • Duolink® In Situ Detection Reagents (fluorescently labeled)

  • Duolink® In Situ Ligation and Amplification reagents

  • Nuclear stain (e.g., DAPI)

  • Microscopy slides or multi-well plates suitable for imaging

Experimental Workflow Diagram:

PLA_Workflow node_style_step node_style_step node_style_reagent node_style_reagent A 1. Cell Seeding & Culture B 2. This compound Treatment A->B C 3. Fixation & Permeabilization B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. PLA Probe Incubation E->F G 7. Ligation F->G H 8. Amplification G->H I 9. Detection & Imaging H->I J 10. Image Analysis & Quantification I->J

Caption: Step-by-step workflow for the proximity ligation assay.

Procedure:

  • Cell Seeding and Culture:

    • Seed U87MG cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency the next day.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment:

    • Prepare a stock solution of this compound citrate in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent).

    • Replace the medium in the wells with the this compound-containing or vehicle control medium.

    • Incubate for the desired treatment time (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash twice with PBS.

  • Blocking:

    • Add blocking solution to each coverslip and incubate for 1 hour at 37°C in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (rabbit anti-RRAD and mouse anti-p-STAT3) in antibody diluent to their optimal concentrations (to be determined by titration).

    • Aspirate the blocking solution and add the primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

    • Wash twice with wash buffer.

  • PLA Probe Incubation:

    • Dilute the PLA probes (anti-rabbit MINUS and anti-mouse PLUS) in antibody diluent.

    • Add the PLA probe solution to the coverslips.

    • Incubate for 1 hour at 37°C in a humidified chamber.

    • Wash twice with wash buffer.

  • Ligation:

    • Prepare the ligation solution by adding ligase to the ligation buffer.

    • Add the ligation solution to the coverslips.

    • Incubate for 30 minutes at 37°C in a humidified chamber.

    • Wash twice with wash buffer.

  • Amplification:

    • Prepare the amplification solution by adding polymerase to the amplification buffer.

    • Add the amplification solution to the coverslips.

    • Incubate for 100 minutes at 37°C in a humidified chamber.

    • Wash twice with wash buffer.

  • Detection and Imaging:

    • Add the detection solution containing fluorescently labeled oligonucleotides and DAPI for nuclear staining.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash twice with wash buffer.

    • Mount the coverslips onto microscope slides with a mounting medium.

    • Image the slides using a fluorescence microscope. Capture images of multiple fields of view for each treatment condition.

  • Image Analysis and Quantification:

    • Use image analysis software (e.g., ImageJ with the BlobCounter plugin, or specialized software) to count the number of PLA signals (dots) per cell.

    • The nucleus (stained with DAPI) can be used to define individual cells.

    • Calculate the average number of PLA signals per cell for each treatment group.

    • Determine the percentage inhibition of the RRAD-pSTAT3 interaction by comparing the this compound-treated groups to the vehicle control.

Conclusion

Proximity ligation assays provide a robust and quantitative method for elucidating the molecular interactions of this compound within a cellular context. The detailed protocol provided here for investigating the RRAD-pSTAT3 interaction serves as a template that can be adapted to explore other potential molecular targets of this compound. By leveraging the sensitivity and specificity of PLA, researchers can gain valuable insights into the broader pharmacological profile of this compound, potentially uncovering new therapeutic applications and refining our understanding of its mechanism of action.

References

Application Notes and Protocols for Evaluating the In Vivo Bronchodilatory Effects of Butamirate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamirate citrate is recognized primarily as a centrally acting non-narcotic antitussive agent.[1][2] However, it also exhibits peripheral activities, including bronchodilatory and anti-inflammatory effects, making it a compound of interest for respiratory conditions involving bronchoconstriction.[1][3][4][5] These application notes provide detailed protocols for the in vivo evaluation of the bronchodilatory properties of this compound in established animal models. The methodologies described are designed to assess the efficacy of this compound in reversing or preventing experimentally induced bronchoconstriction.

Mechanism of Action

This compound's primary mechanism of action for cough suppression is its effect on the cough center in the brainstem.[1][3] Its bronchodilatory action is attributed to a peripheral effect on the bronchial muscles, leading to their relaxation and a reduction in airway resistance.[1][3][4] While the precise signaling pathway for this compound-induced bronchodilation is not extensively detailed in the available literature, it is proposed to act via mechanisms distinct from beta-adrenergic agonism. A plausible pathway may involve the modulation of intracellular calcium levels in airway smooth muscle cells, a key regulator of muscle contraction and relaxation.

Proposed Signaling Pathway for this compound-Induced Bronchodilation

Proposed Signaling Pathway for this compound-Induced Bronchodilation cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Citrate GPCR Putative GPCR This compound->GPCR Binds Ca_Channel L-type Ca²⁺ Channel This compound->Ca_Channel Blocks G_Protein G-Protein GPCR->G_Protein Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Inhibits PLC Phospholipase C (PLC) G_Protein->PLC Inhibits IP3 IP₃ PLC->IP3 Blocks production of SR Sarcoplasmic Reticulum IP3->SR No stimulation Ca_Release Ca²⁺ Release SR->Ca_Release Reduced Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Release->Ca_Calmodulin Reduced Ca²⁺ MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Reduced activation MLC_P Myosin Light Chain Phosphorylation MLCK->MLC_P Decreased Contraction Airway Smooth Muscle Contraction Relaxation Airway Smooth Muscle Relaxation MLC_P->Relaxation Promotes Contraction->Relaxation Leads to

Caption: Proposed mechanism of this compound-induced bronchodilation.

Experimental Protocols

Two primary in vivo models are detailed below for assessing the bronchodilatory effects of this compound: the histamine-induced bronchoconstriction model in guinea pigs and the methacholine-induced airway hyperresponsiveness model in mice.

Protocol 1: Histamine-Induced Bronchoconstriction in Guinea Pigs

This model is a classic and reliable method for evaluating bronchodilator agents. Guinea pig airways are highly sensitive to histamine, mimicking aspects of allergic asthma.

1. Animals:

  • Male Dunkin-Hartley guinea pigs (300-400 g).

  • Acclimatize animals for at least one week before the experiment.

2. Materials:

  • This compound citrate solution (vehicle to be determined based on solubility, e.g., saline, PBS).

  • Histamine dihydrochloride solution (0.1% in sterile saline).

  • Anesthetic (e.g., urethane or a combination of ketamine/xylazine).

  • Whole-body plethysmograph or a system for measuring pulmonary resistance and dynamic compliance.

  • Nebulizer.

3. Experimental Procedure:

  • Animal Preparation: Anesthetize the guinea pig and place it in the plethysmograph. If using invasive techniques, perform a tracheotomy and connect the animal to a ventilator.

  • Baseline Measurement: Record baseline respiratory parameters for a stable period (e.g., 5-10 minutes).

  • Induction of Bronchoconstriction: Expose the animal to an aerosol of 0.1% histamine solution until a stable and significant increase in airway resistance is observed.

  • Administration of this compound: Administer this compound citrate at various doses (e.g., 1, 5, 10 mg/kg) via the desired route (e.g., intraperitoneal, oral, or intravenous). A vehicle control group should be included.

  • Post-treatment Measurement: Continuously record respiratory parameters for at least 30-60 minutes post-administration to observe the reversal of bronchoconstriction.

  • Data Analysis: Calculate the percentage inhibition of the histamine-induced bronchoconstriction for each dose of this compound.

Experimental Workflow for Histamine-Induced Bronchoconstriction in Guinea Pigs

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Acclimatize Guinea Pigs A2 Anesthetize and place in plethysmograph A1->A2 B1 Record Baseline Respiratory Parameters A2->B1 B2 Induce Bronchoconstriction (Histamine Aerosol) B1->B2 B3 Administer this compound or Vehicle B2->B3 B4 Record Post-Treatment Respiratory Parameters B3->B4 C1 Calculate % Inhibition of Bronchoconstriction B4->C1 C2 Compare this compound vs. Vehicle C1->C2

Caption: Workflow for evaluating this compound in a guinea pig model.

Protocol 2: Methacholine-Induced Airway Hyperresponsiveness in Mice

This model is useful for studying airway hyperresponsiveness, a key feature of asthma, and can be performed non-invasively in conscious animals using whole-body plethysmography.

1. Animals:

  • Male or female BALB/c or C57BL/6 mice (8-12 weeks old).

  • Acclimatize animals for at least one week.

2. Materials:

  • This compound citrate solution.

  • Methacholine (MCh) solutions in PBS (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).

  • Unrestrained whole-body plethysmograph (WBP).

  • Nebulizer integrated with the WBP system.

3. Experimental Procedure:

  • Acclimatization to Plethysmograph: Place the conscious, unrestrained mouse in the WBP chamber and allow it to acclimatize for 20-30 minutes.

  • Pre-treatment: Administer this compound citrate at various doses or vehicle to different groups of mice via the desired route.

  • Baseline Measurement: After the appropriate pre-treatment time, place the mouse back in the WBP chamber and record baseline readings after nebulizing with PBS.

  • Methacholine Challenge: Sequentially expose the mouse to increasing concentrations of aerosolized methacholine. Each concentration is typically nebulized for 2-3 minutes, followed by a 3-5 minute data recording period.

  • Data Collection: The primary parameter measured is Enhanced Pause (Penh), a calculated value that correlates with airway resistance.

  • Data Analysis: Construct dose-response curves for methacholine for each treatment group. Calculate the provocative concentration of methacholine that causes a 150% or 200% increase in Penh (PC150 or PC200) to assess the protective effect of this compound.

Experimental Workflow for Methacholine Challenge in Mice

cluster_prep Preparation cluster_exp Experiment (in WBP) cluster_analysis Data Analysis A1 Acclimatize Mice A2 Pre-treat with this compound or Vehicle A1->A2 B1 Acclimatize to Chamber A2->B1 B2 Record Baseline (PBS Nebulization) B1->B2 B3 Sequential Methacholine Nebulization (Increasing Concentrations) B2->B3 B4 Record Penh at each Concentration B3->B4 C1 Construct Dose-Response Curves B4->C1 C2 Calculate PC150/PC200 C1->C2 C3 Statistical Comparison C2->C3

Caption: Workflow for evaluating this compound in a mouse AHR model.

Data Presentation

Quantitative data from these experiments should be summarized in clear and structured tables to facilitate comparison between treatment groups.

Disclaimer: The following tables present hypothetical data for illustrative purposes, as specific in vivo quantitative data for the bronchodilatory effects of this compound were not available in the searched literature.

Table 1: Hypothetical Effect of this compound Citrate on Histamine-Induced Bronchoconstriction in Guinea Pigs

Treatment GroupDose (mg/kg, i.p.)nBaseline Airway Resistance (cmH₂O/mL/s)Peak Airway Resistance after Histamine (cmH₂O/mL/s)% Inhibition of Bronchoconstriction
Vehicle (Saline)-80.35 ± 0.041.52 ± 0.180%
This compound Citrate180.33 ± 0.051.25 ± 0.1523.1%
This compound Citrate580.36 ± 0.030.88 ± 0.1254.7%
This compound Citrate1080.34 ± 0.040.65 ± 0.09 74.4%
Salbutamol (Positive Control)0.180.35 ± 0.050.48 ± 0.0788.9%
Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle group.

Table 2: Hypothetical Effect of this compound Citrate on Methacholine-Induced Airway Hyperresponsiveness in Mice

Treatment GroupDose (mg/kg, p.o.)nBaseline PenhPenh at 25 mg/mL MChPenh at 50 mg/mL MChPC150 (mg/mL)
Vehicle (Water)-100.45 ± 0.062.85 ± 0.314.98 ± 0.4515.2
This compound Citrate10100.48 ± 0.052.11 ± 0.253.85 ± 0.3822.8
This compound Citrate30100.46 ± 0.071.55 ± 0.19 2.99 ± 0.3135.5
This compound Citrate100100.44 ± 0.061.12 ± 0.15 2.15 ± 0.24>50
Dexamethasone (Positive Control)1100.43 ± 0.051.25 ± 0.18 2.33 ± 0.2945.1
*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle group.

Conclusion

The protocols outlined provide a robust framework for the in vivo evaluation of the bronchodilatory effects of this compound citrate. By utilizing both guinea pig and mouse models of induced bronchoconstriction, researchers can obtain comprehensive data on the efficacy and potency of this compound as a potential treatment for respiratory conditions characterized by airway narrowing. The provided templates for data presentation and visualization of workflows and signaling pathways are intended to ensure clarity and consistency in reporting experimental findings.

References

Troubleshooting & Optimization

Addressing formulation issues of Butamirate for consistent in vivo results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the formulation of Butamirate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in formulating this compound for consistent in vivo results. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with detailed experimental protocols and data to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Solubility and Dissolution Issues

Q1: My this compound citrate formulation shows variable dissolution profiles. What could be the cause and how can I improve it?

A1: Variable dissolution of this compound citrate is often linked to its pH-dependent solubility. This compound citrate is more soluble in acidic conditions and less soluble in neutral to alkaline media. Inconsistent dissolution can arise from:

  • pH shifts in the dissolution medium: Ensure the pH of your dissolution medium is well-controlled and mimics the intended environment for drug release.

  • Excipient interactions: Certain excipients can either enhance or hinder the dissolution of this compound. For example, the use of alkalizing agents in the formulation can create a micro-environment that reduces solubility.

  • Particle size and morphology: Variations in the particle size of the active pharmaceutical ingredient (API) can significantly impact the dissolution rate.

Troubleshooting Steps:

  • Characterize the pH-solubility profile: Determine the solubility of your this compound citrate batch in buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8) to understand its behavior in different segments of the gastrointestinal tract.

  • Optimize excipients:

    • Consider incorporating solubilizing agents such as surfactants (e.g., Polysorbate 80) or hydrophilic polymers (e.g., Povidone [PVP], Polyethylene Glycol [PEG]).

    • For solid dosage forms, the inclusion of superdisintegrants (e.g., Croscarmellose Sodium) can facilitate rapid tablet breakup and drug release.

  • Control particle size: Employ particle size reduction techniques like micronization to increase the surface area of the API, which can lead to faster dissolution.

  • Formulation approaches for solubility enhancement:

    • Solid Dispersions: Creating a solid dispersion of this compound citrate with a hydrophilic carrier can enhance its dissolution rate by dispersing the drug at a molecular level.

    • Microencapsulation: Encapsulating this compound citrate particles with a suitable polymer can modify its release profile and improve consistency.

2. Taste-Masking Challenges

Q2: this compound has a bitter taste, which is a significant challenge for pediatric oral formulations. What are effective taste-masking strategies?

A2: The bitter taste of this compound is a common hurdle in developing palatable oral formulations, especially for pediatric use. Effective taste-masking can be achieved through several approaches:

  • Sweeteners and Flavors: The simplest approach is the use of sweeteners (e.g., sorbitol, sucralose, saccharin sodium) and flavors (e.g., vanilla, cherry) to mask the bitterness. Commercially available this compound syrups often use sorbitol and saccharin sodium.

  • Polymer Coating: Coating this compound particles with a taste-masking polymer (e.g., Eudragit® E PO, ethylcellulose) can create a physical barrier that prevents the drug from interacting with taste buds.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, effectively entrapping the bitter part of the molecule within their hydrophobic cavity. Beta-cyclodextrin and its derivatives are commonly used for this purpose.

  • Ion-Exchange Resins: For ionizable drugs like this compound, complexation with an ion-exchange resin can effectively mask the taste. The drug is released from the resin in the gastrointestinal tract upon exposure to ions in the gastric fluid.

Troubleshooting and Formulation Strategy:

  • Start with a simple approach: Evaluate the effectiveness of a combination of sweeteners and flavors.

  • For persistent bitterness: Explore polymer coating of the API before incorporation into the final formulation.

  • Consider advanced techniques: For highly palatable formulations like orally disintegrating tablets (ODTs), complexation with cyclodextrins or ion-exchange resins is a promising strategy.

3. Stability Concerns

Q3: I am observing degradation of this compound citrate in my liquid formulation. What are the likely degradation pathways and how can I improve stability?

A3: this compound citrate is susceptible to degradation, particularly through hydrolysis of its ester linkage, especially under acidic or alkaline conditions. Oxidative degradation can also occur.

Troubleshooting and Stabilization Strategies:

  • pH Control: Maintain the pH of the liquid formulation within a stable range, which should be determined through pre-formulation stability studies. The use of a suitable buffering system is crucial.

  • Antioxidants: To prevent oxidative degradation, consider adding antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to the formulation.

  • Chelating Agents: If trace metal ions are suspected to catalyze degradation, the inclusion of a chelating agent like edetate disodium (EDTA) can be beneficial.

  • Storage Conditions: Protect the formulation from light and store at controlled room temperature or under refrigeration, as elevated temperatures can accelerate degradation.

  • Proper Packaging: Use of amber-colored bottles can protect the formulation from light-induced degradation.

Data Presentation

Table 1: Physicochemical Properties of this compound Citrate

PropertyValueReference
Molecular FormulaC₁₈H₂₉NO₃·C₆H₈O₇
Molecular Weight499.55 g/mol
AppearanceWhite or almost white crystalline powder-
Melting Point75-79 °C-
pKa~8.6 (amine)-
LogP~3.8-
Aqueous SolubilitypH-dependent-
    at pH 1.2~1.85 mg/mL-
    at pH 4.5~0.78 mg/mL-
    at pH 7.0~0.45 mg/mL-

Table 2: Pharmacokinetic Parameters of this compound Metabolite (2-Phenylbutyric Acid) in Humans After Oral Administration

FormulationDose (mg)Cmax (µg/mL)Tmax (h)AUC₀-inf (µg·h/mL)t½ (h)Reference
Syrup451.771.146.928
Tablet451.881.154.727
Syrup1506.41.5-6

Experimental Protocols

Protocol 1: Preparation of Taste-Masked this compound Citrate Microspheres by Microencapsulation

Objective: To prepare taste-masked this compound citrate microspheres using ethylcellulose as the coating polymer by the solvent evaporation method.

Materials:

  • This compound Citrate

  • Ethylcellulose

  • Polyvinyl Alcohol (PVA)

  • Dichloromethane (DCM)

  • Purified Water

Equipment:

  • Magnetic stirrer with hot plate

  • Homogenizer

  • Optical microscope

  • Sieve shaker

Methodology:

  • Preparation of the organic phase: Dissolve a specific amount of this compound citrate and ethylcellulose in dichloromethane. The ratio of drug to polymer can be varied (e.g., 1:1, 1:2, 1:3) to optimize taste-masking and release characteristics.

  • Preparation of the aqueous phase: Prepare a 1% w/v solution of polyvinyl alcohol in purified water. This will act as the emulsifying agent.

  • Emulsification: Slowly add the organic phase to the aqueous phase while stirring at a constant speed (e.g., 500 rpm) using a magnetic stirrer.

  • Homogenization: Subject the emulsion to homogenization for 5-10 minutes at a high speed (e.g., 2000 rpm) to form fine droplets of the organic phase.

  • Solvent evaporation: Continue stirring the emulsion at room temperature for 3-4 hours to allow the dichloromethane to evaporate, leading to the formation of solid microspheres.

  • Collection and drying: Collect the microspheres by filtration, wash with purified water to remove any unentrapped drug and PVA, and then dry the microspheres in a desiccator.

  • Characterization:

    • Particle size analysis: Determine the particle size distribution using an optical microscope or a particle size analyzer.

    • Encapsulation efficiency: Determine the amount of this compound citrate encapsulated in the microspheres using a validated HPLC method.

    • In vitro taste evaluation: A panel of trained volunteers can be used to assess the bitterness of the microspheres compared to the pure drug.

    • In vitro drug release: Perform dissolution studies in simulated salivary fluid (pH 6.8) for a short period (e.g., 5-10 minutes) to assess taste-masking efficiency, followed by dissolution in simulated gastric fluid (pH 1.2) to evaluate drug release.

Protocol 2: Development of this compound Citrate Solid Dispersion for Enhanced Solubility

Objective: To improve the dissolution rate of this compound citrate by preparing a solid dispersion with Polyvinylpyrrolidone (PVP) K30 using the solvent evaporation method.

Materials:

  • This compound Citrate

  • PVP K30

  • Methanol

  • Purified Water

Equipment:

  • Magnetic stirrer

  • Rotary evaporator or water bath

  • Mortar and pestle

  • Sieves

Methodology:

  • Preparation of the drug-polymer solution: Dissolve this compound citrate and PVP K30 in methanol in different weight ratios (e.g., 1:1, 1:3, 1:5).

  • Solvent evaporation: Evaporate the solvent from the solution using a rotary evaporator or a water bath maintained at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization and sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve (#60) to obtain a uniform powder.

  • Characterization:

    • Drug content uniformity: Determine the drug content in the solid dispersion using a validated HPLC method.

    • Solid-state characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug in the dispersion.

    • Dissolution studies: Perform comparative dissolution studies of the pure drug, a physical mixture of the drug and polymer, and the prepared solid dispersions in a suitable dissolution medium (e.g., pH 6.8 phosphate buffer).

Protocol 3: In Vivo Bioavailability Study of an Oral this compound Citrate Formulation in Rats

Objective: To determine the pharmacokinetic profile and bioavailability of a newly developed oral this compound citrate formulation in a rat model.

Animal Model:

  • Species: Sprague-Dawley or Wistar rats

  • Sex: Male

  • Weight: 200-250 g

  • Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle and access to standard pellet diet and water ad libitum.

Methodology:

  • Animal Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Divide the animals into two groups: an intravenous (IV) group and an oral (PO) group.

    • IV group: Administer a known dose of this compound citrate (e.g., 5 mg/kg) dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.

    • PO group: Administer the test formulation of this compound citrate (e.g., 20 mg/kg) orally via gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect the blood samples into heparinized microcentrifuge tubes.

  • Plasma Preparation: Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of the main metabolite of this compound, 2-phenylbutyric acid, in rat plasma.

    • The parent drug, this compound, is rapidly hydrolyzed in vivo and is often undetectable in plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine the pharmacokinetic parameters, including Cmax, Tmax, AUC₀-t, AUC₀-inf, and t½.

    • Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Formulation_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation of Formulation Issues cluster_2 Solution Strategies cluster_3 Evaluation and Optimization cluster_4 Outcome start Inconsistent In Vivo Results (e.g., Variable Efficacy) solubility Poor Solubility / Dissolution start->solubility Is dissolution rate-limiting? taste Poor Palatability (Bitter Taste) start->taste Is patient compliance an issue? stability API Degradation start->stability Is the API degrading over time? sol_strat Solubility Enhancement - Solid Dispersion - Micronization - Excipient Optimization solubility->sol_strat taste_strat Taste-Masking - Sweeteners & Flavors - Polymer Coating - Cyclodextrin Complexation taste->taste_strat stab_strat Stability Improvement - pH Control (Buffers) - Antioxidants - Appropriate Packaging stability->stab_strat evaluation In Vitro & In Vivo Testing - Dissolution Studies - Stability Studies - Bioavailability Studies sol_strat->evaluation taste_strat->evaluation stab_strat->evaluation end Consistent In Vivo Results evaluation->end Optimized Formulation

Caption: Troubleshooting workflow for this compound formulation issues.

Solid_Dispersion_Workflow start Select Drug and Carrier (this compound Citrate & PVP K30) dissolve Dissolve in a Common Solvent (e.g., Methanol) start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry mill Milling and Sieving dry->mill characterize Characterization - DSC, XRD - Dissolution Testing mill->characterize end Optimized Solid Dispersion characterize->end

Caption: Experimental workflow for preparing this compound solid dispersion.

In_Vivo_Bioavailability_Workflow start Animal Model Preparation (Fasted Rats) dosing Dosing (Oral and IV routes) start->dosing sampling Serial Blood Sampling dosing->sampling plasma_sep Plasma Separation (Centrifugation) sampling->plasma_sep analysis Bioanalysis of Metabolite (LC-MS/MS) plasma_sep->analysis pk_calc Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_calc bioavailability Calculate Absolute Bioavailability pk_calc->bioavailability end Pharmacokinetic Profile bioavailability->end

Caption: Workflow for an in vivo bioavailability study of this compound.

Technical Support Center: Overcoming Poor Solubility of Butamirate Citrate in Neutral pH Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of Butamirate citrate in neutral pH buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound citrate in neutral pH buffers?

A1: this compound citrate exhibits pH-dependent solubility. Its solubility is significantly lower in neutral environments compared to acidic conditions. Published data indicates a solubility of approximately 0.45 mg/mL in neutral aqueous media (pH 7.0) and a slightly improved solubility of 0.52 mg/mL in phosphate buffer at pH 6.8. In contrast, the solubility increases to 1.85 mg/mL at a pH of 1.2.

Q2: Why is the solubility of this compound citrate poor at neutral pH?

A2: this compound citrate is the salt of a weakly basic drug, this compound, and a weak acid, citric acid. In neutral pH, the equilibrium shifts towards the less soluble free base form of this compound, leading to precipitation.

Q3: What are the common strategies to improve the solubility of this compound citrate in neutral pH buffers?

A3: Several formulation strategies can be employed to enhance the solubility of this compound citrate in neutral pH buffers. These include:

  • pH Adjustment: Lowering the pH of the buffer can increase the proportion of the more soluble protonated form of this compound.

  • Co-solvency: The addition of water-miscible organic solvents (co-solvents) can increase the solubility by reducing the polarity of the solvent system.

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.

  • Solid Dispersion: Dispersing this compound citrate in a hydrophilic polymer matrix at a molecular level can enhance its dissolution and solubility.

Troubleshooting Guide

This guide provides a systematic approach to addressing poor solubility of this compound citrate during your experiments.

graph TD A[Start: Poor Solubility of this compound Citrate in Neutral pH Buffer] --> B{Is a slight pH modification acceptable for the experiment?}; B -->|Yes| C[Lower the pH of the buffer]; B -->|No| D{Explore Formulation Strategies}; D --> E[Co-solvency]; D --> F[Cyclodextrin Complexation]; D --> G[Solid Dispersion]; C --> H{Solubility Improved?}; H -->|Yes| I[End]; H -->|No| D; E --> J[Evaluate Co-solvent Compatibility & Concentration]; F --> K[Screen Different Cyclodextrins]; G --> L[Select Appropriate Polymer & Preparation Method]; J --> M{Solubility Improved?}; K --> M; L --> M; M -->|Yes| I; M

Managing unexpected side effects of Butamirate in long-term animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Butamirate in long-term animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a centrally acting non-opioid cough suppressant. Its primary mechanism involves acting on the cough center in the brainstem to suppress the cough reflex.[1][2][3][4] It is believed to bind with high affinity to the dextromethorphan-binding site in the brain, which is associated with the sigma-1 receptor.[5] Additionally, this compound exhibits peripheral anti-inflammatory and bronchospasmolytic activity, which may contribute to its therapeutic effect.[6]

Q2: What are the known metabolites of this compound in animal models?

Following oral administration, this compound is rapidly and completely hydrolyzed into two main metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol.[6] These metabolites are also considered to have antitussive properties.[4]

Q3: Are there any significant unexpected side effects reported in long-term preclinical animal toxicity studies of this compound?

Publicly available preclinical safety data from acute, repeated dose, and reproductive toxicity studies of this compound have indicated no significant hazards for human therapeutic use.[7][8] This suggests a low incidence of severe, unexpected adverse effects in these studies. However, researchers should remain vigilant for both common and unforeseen side effects during long-term administration.

Q4: What are the common, expected side effects of this compound observed in clinical use that might translate to animal studies?

Common side effects reported in humans include gastrointestinal issues such as nausea and diarrhea, and central nervous system effects like drowsiness and dizziness.[6] Skin reactions, such as rash, have also been noted.[9][10] These are important to monitor in long-term animal studies.

Q5: Are there any known drug interactions with this compound that are relevant to animal studies?

Concomitant use of this compound with other central nervous system (CNS) depressants, such as sedatives or anesthetics, may lead to increased sedation.[1] Co-administration with expectorants should be avoided as it may cause an accumulation of bronchial secretions due to the suppression of the cough reflex.[4][6]

Troubleshooting Guides

Issue 1: Unexpected Sedation, Lethargy, or Ataxia in Study Animals
  • Question: We are observing excessive drowsiness and reduced motor coordination in our rodent cohort during a long-term this compound study. How should we manage this?

  • Answer:

    • Dose Re-evaluation: This may be a dose-dependent effect. Consider a dose reduction to the next lowest concentration in your study design to see if the symptoms alleviate.

    • Environmental Enrichment: Ensure animals have easy access to food and water. Provide appropriate environmental enrichment to encourage activity.

    • Concomitant Medications: Review all other administered substances, including anesthetics or analgesics used for other procedures, for potential synergistic CNS depressant effects.[1]

    • Neurological Assessment: Implement a standardized neurological assessment protocol to quantify the level of sedation and ataxia. This can include open field tests, rotarod performance, or simple observational scoring.

    • Monitor Vital Signs: Regularly monitor heart rate, respiratory rate, and body temperature to ensure they remain within normal physiological limits.

Issue 2: Gastrointestinal Disturbances (Diarrhea, Weight Loss)
  • Question: A subset of our animals on high-dose this compound are experiencing diarrhea and subsequent weight loss. What steps can we take?

  • Answer:

    • Vehicle Control: Ensure that the vehicle used for this compound administration is not contributing to the GI upset. Compare with a vehicle-only control group.

    • Hydration and Nutrition: Provide supportive care, including hydration support (e.g., hydrogel packs) and highly palatable, energy-dense food to counteract weight loss.

    • Gavage Technique Review: Improper oral gavage technique can cause stress and gastrointestinal irritation. Ensure all personnel are properly trained and the gavage needle size is appropriate for the animal.

    • Fecal Analysis: Conduct a fecal analysis to rule out opportunistic infections that may be exacerbated by treatment.

    • Staggered Dosing: If possible, splitting the daily dose into two administrations may reduce peak concentration and gastrointestinal irritation.

Issue 3: Skin Lesions or Allergic-Type Reactions
  • Question: We've noticed skin rashes and excessive grooming in some animals after several weeks of this compound administration. What is the recommended course of action?

  • Answer:

    • Dermatological Examination: Perform a thorough dermatological examination and document the nature and location of the lesions.

    • Rule out Other Causes: Check for ectoparasites or environmental factors (e.g., bedding) that could be causing skin irritation.

    • Dose Reduction: As with other side effects, a dose reduction may alleviate hypersensitivity-type reactions.

    • Blood Analysis: Consider collecting blood samples for a complete blood count (CBC) with differential to look for an increase in eosinophils, which may suggest an allergic response.

    • Discontinuation and Re-challenge: In a satellite group of animals, consider a temporary discontinuation of the drug to see if the skin condition improves, followed by a re-challenge to confirm a drug-related effect.

Data Presentation

As specific quantitative data from long-term this compound toxicity studies are not publicly available, the following tables represent illustrative data based on typical parameters evaluated in a 90-day rodent oral toxicity study. These tables should be used as a template for organizing and presenting data from your own experiments.

Table 1: Illustrative Hematology Data in Rats After 90-Day Oral Administration of this compound

ParameterControl (Vehicle)Low Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
White Blood Cells (10³/µL) 8.5 ± 1.28.3 ± 1.48.6 ± 1.18.8 ± 1.5
Red Blood Cells (10⁶/µL) 7.2 ± 0.57.1 ± 0.67.3 ± 0.47.0 ± 0.7
Hemoglobin (g/dL) 14.1 ± 1.013.9 ± 1.214.2 ± 0.913.8 ± 1.3
Platelets (10³/µL) 650 ± 150640 ± 160660 ± 140630 ± 170

Data are presented as mean ± standard deviation.

Table 2: Illustrative Serum Clinical Chemistry Data in Rats After 90-Day Oral Administration of this compound

ParameterControl (Vehicle)Low Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
Alanine Aminotransferase (ALT) (U/L) 35 ± 837 ± 936 ± 739 ± 10
Aspartate Aminotransferase (AST) (U/L) 80 ± 1582 ± 1881 ± 1685 ± 20
Blood Urea Nitrogen (BUN) (mg/dL) 20 ± 421 ± 520 ± 422 ± 6
Creatinine (mg/dL) 0.6 ± 0.10.6 ± 0.20.7 ± 0.10.6 ± 0.2

Data are presented as mean ± standard deviation.

Experimental Protocols

Key Experiment: Long-Term (90-Day) Oral Gavage Administration of this compound in Rodents

Objective: To assess the potential toxicity of this compound following repeated oral administration in rodents for 90 days.

Materials:

  • This compound citrate

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for rats)

  • Syringes

  • Animal scale

Methodology:

  • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats), 6-8 weeks of age at the start of the study. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Group Allocation: Randomly assign animals to a control group (vehicle only) and at least three dose groups (low, mid, high). Each group should consist of an equal number of male and female animals (e.g., 10 per sex per group).

  • Dose Formulation: Prepare fresh dose formulations of this compound in the chosen vehicle weekly. Ensure homogeneity of the formulation.

  • Administration:

    • Administer this compound or vehicle via oral gavage once daily, seven days a week, for 90 consecutive days.

    • The volume administered should be consistent across all groups (e.g., 5 mL/kg) and should not exceed recommended volumes for the species.

    • Properly restrain the animal and gently insert the gavage needle into the esophagus. Do not force the needle.

  • Monitoring:

    • Clinical Observations: Conduct and record clinical observations twice daily for any signs of toxicity, including changes in behavior, posture, and signs of pain or distress.

    • Body Weight: Record individual animal body weights prior to dosing on Day 1 and at least weekly thereafter.

    • Food Consumption: Measure food consumption for each cage weekly.

  • Terminal Procedures:

    • At the end of the 90-day period, euthanize the animals.

    • Conduct a thorough gross necropsy of all animals.

    • Collect blood samples for hematology and clinical chemistry analysis.

    • Collect and weigh key organs (e.g., liver, kidneys, brain, spleen, heart).

    • Preserve organs in 10% neutral buffered formalin for histopathological examination.

Visualizations

Proposed Signaling Pathway of this compound

Butamirate_Pathway cluster_ER Endoplasmic Reticulum Bip BiP Sigma1R_inactive Sigma-1 Receptor (Inactive) Sigma1R_inactive->Bip Bound Sigma1R_active Sigma-1 Receptor (Active) Sigma1R_inactive->Sigma1R_active Dissociates from BiP This compound This compound This compound->Sigma1R_inactive Binds as agonist Ca_channel Ion Channels (e.g., Ca²⁺) Sigma1R_active->Ca_channel Translocates and modulates Ca_signaling Modulation of Intracellular Ca²⁺ Signaling Ca_channel->Ca_signaling Neuronal_activity Altered Neuronal Excitability Ca_signaling->Neuronal_activity Cough_suppression Cough Suppression Neuronal_activity->Cough_suppression

Proposed this compound Signaling Pathway via Sigma-1 Receptor.
Experimental Workflow for a 90-Day Rodent Toxicity Study

Experimental_Workflow start Start: Acclimatize Animals randomization Randomize into Groups (Control, Low, Mid, High) start->randomization dosing Daily Oral Gavage (90 Days) randomization->dosing monitoring Daily Clinical Observations Weekly Body Weights & Food Consumption dosing->monitoring Throughout Study termination End of Study: Euthanasia & Necropsy dosing->termination blood Blood Collection (Hematology & Clinical Chemistry) termination->blood organ Organ Weight Analysis termination->organ histo Histopathology termination->histo analysis Data Analysis & Reporting blood->analysis organ->analysis histo->analysis

Workflow for a 90-Day Rodent Oral Toxicity Study.
Troubleshooting Logic for Adverse CNS Effects

CNS_Troubleshooting start Adverse CNS Signs (Sedation, Ataxia) check_dose Is dose in high range? start->check_dose reduce_dose Action: Reduce Dose & Monitor check_dose->reduce_dose Yes check_meds Any concomitant CNS depressants? check_dose->check_meds No improvement Improvement Observed reduce_dose->improvement stagger_meds Action: Stagger Dosing Schedules check_meds->stagger_meds Yes assess_neuro Action: Implement Neurological Scoring check_meds->assess_neuro No stagger_meds->improvement no_change No Improvement assess_neuro->no_change consult Consult Vet / Re-evaluate Study Design no_change->consult

Troubleshooting Logic for CNS Side Effects.

References

Technical Support Center: HPLC Analysis of Butamirate Citrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for the HPLC analysis of Butamirate Citrate. The information is intended for researchers, scientists, and drug development professionals to help overcome common challenges and ensure robust and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is a common challenge in the HPLC analysis of this compound Citrate?

A common challenge is achieving good peak symmetry and separation from its degradation products or other components in the formulation, such as benzoic acid. This compound Citrate, a basic compound, can exhibit peak tailing due to interactions with residual silanols on the silica-based columns.

Q2: How can I resolve peak tailing for this compound Citrate?

Peak tailing can be addressed by several strategies:

  • Mobile Phase pH Adjustment: Adjusting the pH of the mobile phase is crucial. For basic compounds like this compound, using a mobile phase with a pH around 3.0 can help to protonate the analyte and minimize interactions with silanol groups.

  • Use of Additives: Incorporating additives like triethylamine (TEA) into the mobile phase can help to mask the active silanol sites on the stationary phase, thereby improving peak shape.

  • Column Choice: Employing a column with end-capping or using a different stationary phase, such as a cyanopropyl column, can reduce peak tailing.

Q3: What are the typical columns and mobile phases used for this compound Citrate analysis?

Several reversed-phase HPLC methods have been successfully developed. Common choices include:

  • Columns: C8 and C18 columns are frequently used. Cyanopropyl columns have also been shown to provide good separation.

  • Mobile Phases: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typical. The composition is optimized to achieve the desired separation. For example, a mobile phase of acetonitrile and a phosphate buffer at a specific pH is a common starting point.

Q4: How can I ensure my HPLC method is stability-indicating for this compound Citrate?

A stability-indicating method must be able to separate the intact drug from its degradation products. To develop and validate such a method, forced degradation studies are performed by subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light. The HPLC method is then used to analyze the stressed samples to demonstrate that the degradation peaks are well-resolved from the main this compound Citrate peak.

Troubleshooting Guide

Problem Potential Cause Solution
Poor Peak Shape (Tailing) Interaction of the basic this compound molecule with acidic silanol groups on the column packing.- Adjust the mobile phase pH to be acidic (e.g., pH 3.0 with phosphoric acid).- Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 1%).- Use an end-capped column or a different stationary phase (e.g., cyanopropyl).
Poor Resolution Inadequate separation between this compound Citrate and other components (e.g., benzoic acid, degradation products).- Optimize the mobile phase composition (ratio of organic to aqueous phase).- Adjust the pH of the mobile phase.- Change the column type or length.
Inconsistent Retention Times Fluctuation in mobile phase composition, pH, or flow rate. Temperature variations.- Ensure proper mobile phase preparation and degassing.- Use a column thermostat to maintain a constant temperature.- Check the HPLC pump for consistent flow rate delivery.
Extraneous Peaks Contamination from the sample, solvent, or system.- Use high-purity solvents and reagents.- Filter all samples and mobile phases before use.- Clean the injector and column.
Loss of Signal/Response Degradation of the analyte, detector issue, or incorrect wavelength.- Ensure proper sample storage.- Check the detector lamp and settings.- Verify the detection wavelength is appropriate for this compound Citrate (typically around 210 nm or 258 nm).

Experimental Protocols

Below are summarized methodologies from validated HPLC methods for the analysis of this compound Citrate.

Method 1: Simultaneous Determination of this compound Citrate and Benzoic Acid

Parameter Condition
Column Cyanopropyl (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol : 50 mM Sodium Dihydrogen Phosphate Monohydrate (50:50, v/v) containing 1% Triethylamine, pH adjusted to 3.0 with ortho-phosphoric acid.
Flow Rate 1.5 mL/min
Detection Diode Array Detector (DAD) at 210 nm
Injection Volume 10 µL
Temperature 36 °C

Method 2: Stability-Indicating Method for this compound Citrate

Parameter Condition
Column Zorbax SB-C8 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Solution B (70:30, v/v). Solution B: 10 gm Sodium Lauryl Sulphate and 5 ml of 1 N Sulphuric Acid in 1000 ml distilled water.
Flow Rate 1.7 mL/min
Detection UV detector at 205 nm
Temperature Ambient

Method 3: Determination of this compound Citrate and its Hydrolysis Product

Parameter Condition
Column Shim-pack cyanopropyl (250 mm × 4.6 mm, 5 μm)
Mobile Phase Acetonitrile : 25 mM Potassium Dihydrogen Phosphate, pH 3.4 (40:60, v/v)
Flow Rate Not specified, but typical for such columns
Detection UV detector at 210 nm
Temperature Ambient

Visualizations

Troubleshooting_Workflow Start Start HPLC Analysis of this compound Citrate Problem Encounter a Problem? (e.g., Peak Tailing, Poor Resolution) Start->Problem CheckPeakShape Check Peak Shape Problem->CheckPeakShape Yes SuccessfulAnalysis Successful Analysis Problem->SuccessfulAnalysis No Tailing Peak Tailing? CheckPeakShape->Tailing CheckResolution Check Resolution PoorSep Poor Separation? CheckResolution->PoorSep CheckRetention Check Retention Time Consistency InconsistentRT Inconsistent RT? CheckRetention->InconsistentRT Tailing->CheckResolution No AdjustpH Adjust Mobile Phase pH (e.g., to pH 3.0) Tailing->AdjustpH Yes PoorSep->CheckRetention No OptimizeMobilePhase Optimize Mobile Phase Ratio (Organic:Aqueous) PoorSep->OptimizeMobilePhase Yes CheckSystem Check System Stability (Pump, Temperature) InconsistentRT->CheckSystem Yes InconsistentRT->SuccessfulAnalysis No AddTEA Add Triethylamine (TEA) to Mobile Phase AdjustpH->AddTEA AdjustpH->SuccessfulAnalysis ChangeColumn Consider Different Column (e.g., Cyano, End-capped) AddTEA->ChangeColumn AddTEA->SuccessfulAnalysis ChangeColumn->SuccessfulAnalysis OptimizeMobilePhase->SuccessfulAnalysis CheckSystem->SuccessfulAnalysis

Caption: Troubleshooting workflow for HPLC analysis of this compound Citrate.

Stability_Indicating_Method_Development Start Start: Develop Stability-Indicating HPLC Method ForcedDegradation Perform Forced Degradation Studies Start->ForcedDegradation Acid Acid Hydrolysis ForcedDegradation->Acid Base Base Hydrolysis ForcedDegradation->Base Oxidation Oxidation (e.g., H2O2) ForcedDegradation->Oxidation Thermal Thermal Stress ForcedDegradation->Thermal Photolytic Photolytic Stress ForcedDegradation->Photolytic AnalyzeSamples Analyze Stressed Samples by HPLC Acid->AnalyzeSamples Base->AnalyzeSamples Oxidation->AnalyzeSamples Thermal->AnalyzeSamples Photolytic->AnalyzeSamples CheckResolution Is this compound Peak Resolved from Degradant Peaks? AnalyzeSamples->CheckResolution OptimizeMethod Optimize Method (Mobile Phase, Column, etc.) CheckResolution->OptimizeMethod No ValidateMethod Validate the Method (Specificity, Linearity, Accuracy, Precision) CheckResolution->ValidateMethod Yes OptimizeMethod->AnalyzeSamples FinalMethod Final Stability-Indicating Method ValidateMethod->FinalMethod

Caption: Workflow for developing a stability-indicating HPLC method.

Refining oral gavage techniques for Butamirate administration in mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining oral gavage techniques for the administration of Butamirate citrate in mice. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant safety data.

Troubleshooting Guide

This guide addresses common issues that may arise during the oral gavage procedure with this compound citrate in mice.

Issue Potential Cause(s) Recommended Solution(s)
Regurgitation or Reflux of this compound Solution - Incorrect placement of the gavage needle. - Administration volume is too large.[1] - Injection speed is too fast.[2]- Ensure the gavage needle is correctly placed in the esophagus, not the trachea. - Adhere to the recommended maximum gavage volume of 10 mL/kg.[1][2] Consider using a smaller volume if reflux persists. - Administer the solution slowly and steadily over 2-3 seconds.[2]
Signs of Respiratory Distress (e.g., coughing, choking, gasping) - Accidental administration into the trachea.- Immediately stop the procedure and gently remove the gavage needle. - Return the mouse to its cage and monitor its breathing closely. - If distress persists, seek veterinary attention. - Review and refine your gavage technique before the next attempt.
Resistance During Needle Insertion - Incorrect angle of insertion. - The mouse is not properly restrained.- Do not force the needle. Gently withdraw and re-insert at a slightly different angle, ensuring the head and body are in a straight line.[3] - Ensure a firm but gentle restraint, allowing the mouse to be comfortable but immobile.
Injury to the Mouth, Esophagus, or Stomach - Improperly sized or damaged gavage needle. - Forcing the needle against resistance.- Use a gavage needle of the appropriate size and length for the mouse's weight and age. Ensure the tip is smooth and rounded. - Always insert the needle gently and never apply force.
Mouse Appears Stressed or Agitated - Handling and restraint can be stressful for the animal.- Handle mice gently and acclimate them to handling before the procedure. - Work efficiently to minimize the duration of restraint. - Consider alternative, less stressful administration methods if the protocol allows.[4]
Variability in Experimental Results - Inconsistent dosing volumes. - Stress-induced physiological changes.- Accurately weigh each mouse before dosing to calculate the precise volume. - Refine handling and gavage techniques to minimize stress, which can be a confounding factor in many studies.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended maximum volume for oral gavage in mice?

The generally accepted maximum volume for oral gavage in mice is 10 mL/kg of body weight.[1][2] However, to minimize the risk of regurgitation and aspiration, using the smallest effective volume is recommended.

Q2: How do I choose the correct size gavage needle?

The appropriate gavage needle size depends on the age and weight of the mouse. For most adult mice, a 20- to 22-gauge, 1.5-inch curved needle with a rounded tip is suitable.[2] For younger or smaller mice, a smaller gauge and shorter needle should be used.

Q3: What is a suitable vehicle for preparing this compound citrate for oral administration?

While specific vehicle information for this compound citrate in mouse oral gavage studies is not widely published, common vehicles for oral gavage include water, saline, or a 0.5% methylcellulose solution.[5] The solubility of this compound citrate in the chosen vehicle should be confirmed, and it is soluble in DMSO.

Q4: How can I confirm the gavage needle is correctly placed in the esophagus?

You should not feel resistance when gently advancing the needle. In some mice, you may be able to see the tip of the needle through the skin of the neck as it passes down the esophagus. If the animal coughs or struggles violently, the needle is likely in the trachea and should be removed immediately.[6]

Q5: What are the potential adverse effects of this compound citrate in mice?

The oral lethal dose (LD50) of this compound citrate in mice has been reported, indicating its potential for toxicity at high doses. Common adverse effects observed in humans, which may be relevant to mice, include drowsiness, dizziness, nausea, and diarrhea.[7] It is crucial to monitor animals for any signs of adverse reactions after administration.

Quantitative Data Summary

The following tables summarize key quantitative data for consideration when planning experiments involving the oral administration of this compound citrate to mice.

Table 1: Recommended Gavage Needle Sizes for Mice

Mouse Weight (grams)Recommended GaugeRecommended Length (inches)
< 14241
14 - 20221.5
20 - 30201.5
> 3018 - 201.5 - 2

Data compiled from various institutional SOPs.[1][2]

Table 2: this compound Citrate Properties and Dosage Information

ParameterValueReference
Oral LD50 in Mice Not explicitly found, but rat oral LD50 is 4164 mg/kg.[8]
Human Therapeutic Dose (for reference) Typically 50 mg, three times a day for adults.[9]
Solubility Soluble in DMSO.[10]

Note: Specific effective doses for this compound citrate administered via oral gavage in mice are not well-documented in publicly available literature. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental model.

Experimental Protocols

Protocol 1: Preparation of this compound Citrate Solution for Oral Gavage
  • Materials:

    • This compound citrate powder

    • Selected vehicle (e.g., sterile water, 0.9% saline, or 0.5% methylcellulose)

    • Vortex mixer

    • Sterile tubes

    • Analytical balance

  • Procedure: a. Determine the desired concentration of the this compound citrate solution based on the target dose (mg/kg) and the administration volume (mL/kg). b. Accurately weigh the required amount of this compound citrate powder. c. In a sterile tube, add the weighed powder to the chosen vehicle. d. Vortex the solution until the this compound citrate is completely dissolved. If solubility is an issue, consider alternative vehicles or the use of a solubilizing agent, ensuring it is safe for administration to mice.

Protocol 2: Oral Gavage Procedure in Mice
  • Materials:

    • Mouse to be dosed

    • Properly sized gavage needle attached to a syringe

    • Prepared this compound citrate solution

  • Procedure: a. Weigh the mouse to determine the correct administration volume. b. Fill the syringe with the calculated volume of the this compound citrate solution. c. Gently restrain the mouse by the scruff of the neck to immobilize its head. The body should be held firmly but without constricting breathing. d. Position the mouse vertically, with its head tilted slightly upwards to create a straight line from the mouth to the esophagus.[3] e. Insert the gavage needle into the side of the mouth, advancing it gently along the roof of the mouth towards the back of the throat. f. Allow the mouse to swallow the tip of the needle, then gently advance it down the esophagus to the pre-measured depth (from the corner of the mouth to the last rib). g. Administer the solution slowly and steadily. h. Gently remove the gavage needle along the same path of insertion. i. Return the mouse to its cage and monitor for at least 15 minutes for any signs of distress.[6]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Administration cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure prep_solution Prepare this compound Citrate Solution calc_dose Calculate Dose Volume (Based on Mouse Weight) prep_solution->calc_dose restrain Gently Restrain Mouse calc_dose->restrain insert_needle Insert Gavage Needle into Esophagus restrain->insert_needle administer Administer Solution Slowly insert_needle->administer remove_needle Remove Needle Gently administer->remove_needle monitor Monitor Mouse for Adverse Effects remove_needle->monitor record Record Observations monitor->record Signaling_Pathway Simplified this compound Mechanism of Action cluster_central Central Nervous System cluster_peripheral Peripheral Tissues This compound This compound Citrate CoughCenter Cough Center (Medulla Oblongata) This compound->CoughCenter Inhibits BronchialMuscles Bronchial Smooth Muscles This compound->BronchialMuscles Relaxes (Bronchodilation) AirwayInflammation Airway Inflammation This compound->AirwayInflammation Reduces (Anti-inflammatory) CoughReflex Cough Reflex CoughCenter->CoughReflex Initiates

References

How to prevent degradation of Butamirate during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Butamirate during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is the hydrolysis of its ester bond. This reaction is catalyzed by both acidic and alkaline conditions and can also be facilitated by esterase enzymes present in biological matrices.[1][2] The hydrolysis results in the formation of two main degradation products: 2-phenylbutyric acid and 2-(2-diethylaminoethoxy)ethanol.

Q2: What are the critical factors to control during sample preparation to prevent this compound degradation?

A2: To minimize this compound degradation, it is crucial to control the following factors:

  • pH: this compound is susceptible to both acid and base-catalyzed hydrolysis. Maintaining an appropriate pH is critical for its stability.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, keeping samples cool is essential.

  • Enzymatic Activity: In biological samples such as plasma, esterase enzymes can significantly contribute to the degradation of this compound.

  • Light Exposure: While less critical than pH and temperature, prolonged exposure to light should be avoided as a general precautionary measure for sample integrity.

Q3: What is the recommended pH range for storing samples containing this compound?

A3: Based on hydrolysis kinetics studies, this compound shows maximum stability in the slightly acidic pH range. For aqueous solutions, a pH range of 3 to 5 is recommended to minimize hydrolysis. When working with biological samples, it is advisable to adjust the pH to this range if compatible with the overall analytical method.

Q4: How does temperature affect the stability of this compound?

A4: The degradation of this compound is temperature-dependent and follows the Arrhenius equation, meaning the rate of degradation increases with temperature.[3][4][5] To ensure the stability of this compound in samples, it is imperative to keep them at low temperatures during collection, processing, and storage.

Q5: Are there specific anticoagulants recommended for blood sample collection for this compound analysis?

A5: For the analysis of this compound in plasma, it is recommended to use tubes containing EDTA as an anticoagulant.[6] It is also advisable to cool the blood samples immediately after collection to inhibit enzymatic activity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low recovery of this compound in plasma samples. 1. Enzymatic Degradation: Plasma esterases may have hydrolyzed this compound. 2. pH-Induced Hydrolysis: The sample pH may be too high or too low. 3. High Temperature: Samples may have been exposed to elevated temperatures during collection or processing.1. Use Esterase Inhibitors: Add an esterase inhibitor such as sodium fluoride or screen for a more specific inhibitor. 2. Control pH: Ensure the sample pH is maintained in the optimal stability range (pH 3-5). 3. Maintain Cold Chain: Keep samples on ice during collection and processing, and store them at -80°C.
High variability in replicate analyses. 1. Inconsistent Sample Handling: Variations in the time between sample collection and processing. 2. Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation.1. Standardize Procedures: Follow a strict, standardized protocol for sample handling. 2. Aliquot Samples: Aliquot samples after the first processing to avoid multiple freeze-thaw cycles.
Presence of significant degradation peaks in the chromatogram. 1. Improper Storage: Samples may have been stored at an inappropriate temperature or for an extended period. 2. Suboptimal Sample Preparation Conditions: The pH of the extraction solvent or other reagents may be promoting hydrolysis.1. Verify Storage Conditions: Ensure samples are stored at or below -80°C. 2. Optimize Sample Preparation: Check the pH of all solutions used in the sample preparation process and adjust as necessary.

Quantitative Data on this compound Degradation

The following tables summarize the hydrolysis rate constants and half-lives of this compound under acidic and alkaline conditions at various temperatures. This data is crucial for understanding the stability of this compound and for designing experiments that minimize its degradation.

Table 1: Hydrolysis Rate Constant (k) and Half-life (t½) for this compound in 1 M Hydrochloric Acid [3]

Temperature (°C)k (s⁻¹)t½ (hours)
601.2 x 10⁻⁵16.0
702.5 x 10⁻⁵7.7
805.1 x 10⁻⁵3.8
901.0 x 10⁻⁴1.9

Table 2: Hydrolysis Rate Constant (k) and Half-life (t½) for this compound in 0.1 M Sodium Hydroxide

Temperature (°C)k (s⁻¹)t½ (minutes)
301.8 x 10⁻⁴64.2
404.0 x 10⁻⁴28.9
508.5 x 10⁻⁴13.6

Experimental Protocols

Protocol 1: Collection and Handling of Plasma Samples for this compound Analysis
  • Blood Collection:

    • Collect whole blood into pre-chilled vacuum tubes containing K₂EDTA as the anticoagulant.[6]

    • Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

    • Place the tubes on wet ice or in a refrigerated rack.

  • Plasma Separation:

    • Within one hour of collection, centrifuge the blood samples at approximately 2000-3000 x g for 15 minutes in a refrigerated centrifuge set at 4°C.[6][7]

    • Carefully aspirate the plasma supernatant without disturbing the buffy coat.

  • Stabilization and Storage:

    • For potential enzymatic degradation, it is recommended to add an esterase inhibitor. A common starting point is sodium fluoride (NaF) at a final concentration of 2 mg/mL of plasma. However, screening for the most effective inhibitor for this compound is advised.

    • Transfer the plasma into clearly labeled polypropylene cryovials.

    • Immediately freeze the plasma samples and store them at -80°C until analysis.[7]

    • Avoid repeated freeze-thaw cycles by preparing aliquots if multiple analyses are anticipated.[8]

Protocol 2: Screening for an Effective Esterase Inhibitor
  • Prepare this compound Spiked Plasma:

    • Spike a pool of fresh human plasma with a known concentration of this compound.

  • Test a Panel of Inhibitors:

    • Aliquot the spiked plasma into separate tubes.

    • To each tube, add a different esterase inhibitor at a recommended concentration. A panel of inhibitors could include:

      • Sodium Fluoride (NaF)

      • Diisopropylfluorophosphate (DFP)

      • Paraoxon

      • Eserine (Physostigmine)

  • Incubation and Analysis:

    • Incubate the samples at room temperature or 37°C and collect aliquots at various time points (e.g., 0, 30, 60, 120 minutes).

    • Immediately stop the reaction by protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol).

    • Analyze the samples by a validated LC-MS/MS or HPLC method to determine the remaining concentration of this compound.

  • Evaluation:

    • The most effective inhibitor will be the one that shows the least degradation of this compound over time.

Visualizations

Butamirate_Degradation_Pathway cluster_products This compound This compound (Ester) DegradationProducts Degradation Products PhenylbutyricAcid 2-Phenylbutyric Acid (Carboxylic Acid) This compound->PhenylbutyricAcid Ester Hydrolysis (Acid, Base, or Esterase) DEAEE 2-(2-Diethylaminoethoxy)ethanol (Alcohol) This compound->DEAEE

Caption: this compound degradation via ester hydrolysis.

Butamirate_Sample_Preparation_Workflow Start Start: Blood Sample Collection CollectionTube Collect in K2EDTA Tube (Pre-chilled) Start->CollectionTube Mix Gently Mix CollectionTube->Mix Chill Place on Ice Immediately Mix->Chill Centrifuge Centrifuge at 4°C (within 1 hour) Chill->Centrifuge SeparatePlasma Separate Plasma Centrifuge->SeparatePlasma Stabilize Add Esterase Inhibitor (e.g., NaF) SeparatePlasma->Stabilize Store Store at -80°C Stabilize->Store Analysis Analysis Store->Analysis

Caption: Workflow for preventing this compound degradation.

References

Technical Support Center: Optimizing Butamirate for In Vitro STAT3 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Butamirate as a STAT3 inhibitor in in vitro assays. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to STAT3?

A1: this compound is traditionally known as a centrally acting antitussive (cough suppressant).[1] Recent research has identified it as a potential anti-glioblastoma agent that functions by inhibiting the STAT3 signaling pathway.[1] Its mechanism in this context involves the suppression of STAT3 transcriptional activity, leading to the downregulation of key downstream targets like cyclin D1 and survivin.[1]

Q2: In which cell lines has this compound been shown to inhibit STAT3 activity?

A2: this compound has been shown to inhibit the growth of glioblastoma (GBM) cell lines, including LN229, U87, and T98G, through a mechanism that involves the suppression of the STAT3 pathway.[1]

Q3: What is a recommended starting concentration range for this compound in in vitro assays?

A3: Based on studies on glioblastoma cells, a concentration range of 0.01 µM to 10 µM has been shown to be effective in suppressing sphere formation and STAT3 activity.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: How should I prepare a stock solution of this compound citrate for cell culture experiments?

A4: this compound citrate is soluble in DMSO. To prepare a stock solution, dissolve this compound citrate in sterile DMSO to a high concentration (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For cell-based assays, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q5: How can I confirm that this compound is inhibiting STAT3 in my cells?

A5: You can confirm STAT3 inhibition through several methods:

  • Western Blotting: Assess the levels of phosphorylated STAT3 (p-STAT3) at key residues like Tyrosine 705 (Tyr705). A decrease in p-STAT3 levels upon this compound treatment indicates inhibition of STAT3 activation. Total STAT3 levels should be used as a loading control.

  • STAT3 Reporter Assay: Use a luciferase reporter construct containing STAT3 binding elements. A decrease in luciferase activity in this compound-treated cells indicates reduced STAT3 transcriptional activity.

  • Downstream Target Gene Expression: Analyze the expression of known STAT3 target genes (e.g., CCND1 for cyclin D1, BIRC5 for survivin) using qPCR. A reduction in the mRNA levels of these genes would support STAT3 inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound and to establish a suitable concentration range for subsequent mechanism-of-action studies.

Materials:

  • This compound citrate

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Your cancer cell line of interest

  • Complete cell culture medium

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for Phospho-STAT3 (p-STAT3)

This protocol is to directly assess the effect of this compound on STAT3 activation.

Materials:

  • This compound citrate

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a predetermined time. Include a vehicle control. If your cell line has low basal p-STAT3 levels, you may need to stimulate with a cytokine like IL-6 before or during this compound treatment.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary anti-p-STAT3 antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an anti-total STAT3 antibody.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

Materials:

  • This compound citrate

  • STAT3-responsive luciferase reporter plasmid

  • A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect your cells with the STAT3 reporter plasmid and the control plasmid using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.

  • Compound Treatment: After 24 hours, treat the cells with different concentrations of this compound. Include a vehicle control. If necessary, stimulate the cells with an appropriate cytokine to activate the STAT3 pathway.

  • Incubation: Incubate for a period sufficient to allow for changes in gene expression (e.g., 6-24 hours).

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a percentage of the stimulated vehicle control.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's effect on cancer cells. Note that specific IC50 values for direct STAT3 inhibition are not yet widely published and should be determined empirically for the cell line of interest.

ParameterCell Line(s)Concentration/ValueReference
Effective Concentration for STAT3 Activity Suppression Glioblastoma cell lines0.01 - 10 µM[1]
Growth Inhibition Glioblastoma cell lines (LN229, U87, T98G)Dose-dependent inhibition observed[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High Cell Death in MTT Assay at Low this compound Concentrations - this compound is highly cytotoxic to the specific cell line. - Error in stock solution concentration calculation.- Perform a wider range of dilutions, starting from nanomolar concentrations. - Verify the weighing and dilution calculations of your this compound stock.
No Change in p-STAT3 Levels in Western Blot - this compound is not effective in the chosen cell line or at the tested concentrations. - Insufficient treatment time. - Low basal p-STAT3 levels and no stimulation. - Technical issues with the Western blot.- Test a broader concentration range and different incubation times. - If basal p-STAT3 is low, stimulate cells with a known activator (e.g., IL-6) in the presence and absence of this compound. - Include a positive control for p-STAT3 detection (e.g., lysate from cytokine-stimulated cells).
High Variability in Luciferase Reporter Assay - Inconsistent transfection efficiency. - Cell plating inconsistencies.- Normalize firefly luciferase data to a co-transfected Renilla luciferase control. - Ensure a single-cell suspension and even cell distribution when seeding.
Suspected Off-Target Effects - this compound may affect other signaling pathways that indirectly influence cell viability or STAT3 signaling.- Perform a counterscreen with a different STAT3 inhibitor to see if the phenotype is consistent. - Analyze the effect of this compound on other related signaling pathways (e.g., AKT, ERK) via Western blot. - Consider that this compound's primary mechanism as a cough suppressant is central and may have different off-target effects in peripheral cancer cells.

Visualizations

STAT3_Signaling_Pathway STAT3 Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3_dimer p-STAT3 Dimer STAT3_inactive->pSTAT3_dimer Dimerizes STAT3_DNA STAT3 binds to DNA pSTAT3_dimer->STAT3_DNA Translocates Gene_Transcription Gene Transcription (e.g., Cyclin D1, Survivin) STAT3_DNA->Gene_Transcription Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds This compound This compound This compound->pSTAT3_dimer Inhibits (Suppresses activity)

Caption: this compound inhibits the STAT3 signaling pathway.

Experimental_Workflow Workflow for Optimizing this compound Concentration Start Start: Select Cell Line MTT 1. Determine Cytotoxicity (IC50) (MTT Assay) Start->MTT Concentration_Selection 2. Select Non-Toxic Concentration Range MTT->Concentration_Selection Western_Blot 3. Assess p-STAT3 Inhibition (Western Blot) Concentration_Selection->Western_Blot Reporter_Assay 4. Measure Transcriptional Activity (Luciferase Reporter Assay) Concentration_Selection->Reporter_Assay Data_Analysis 5. Analyze and Conclude Optimal Concentration Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis End End: Optimized Protocol Data_Analysis->End

Caption: Experimental workflow for this compound optimization.

Troubleshooting_Tree Troubleshooting Decision Tree for STAT3 Inhibition Assays Start No STAT3 Inhibition Observed Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Check_Time Is treatment time sufficient? Check_Concentration->Check_Time Yes Optimize_Concentration Action: Perform dose-response (e.g., 0.01-20 µM) Check_Concentration->Optimize_Concentration No Check_Activation Is STAT3 activated in your system? Check_Time->Check_Activation Yes Optimize_Time Action: Perform time-course (e.g., 6, 12, 24h) Check_Time->Optimize_Time No Check_Controls Are assay controls working? Check_Activation->Check_Controls Yes Stimulate_Cells Action: Stimulate with cytokine (e.g., IL-6) if basal p-STAT3 is low Check_Activation->Stimulate_Cells No Consider_Off_Target Consider off-target effects or cell line resistance Check_Controls->Consider_Off_Target Yes Validate_Assay Action: Run positive control (known STAT3 inhibitor) Check_Controls->Validate_Assay No

Caption: Troubleshooting STAT3 inhibition assays.

References

Technical Support Center: Butamirate Treatment Protocols for Chemoresistant Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Butamirate to treat chemoresistant glioblastoma (GBM) cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in glioblastoma cells?

This compound inhibits the growth of glioblastoma cells by suppressing the transcriptional activity of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] This action is dependent on the presence of Ras-related associated with diabetes (RRAD), a Ras family GTPase.[1] this compound's inhibitory effect involves the downregulation of STAT3 target genes such as cyclin D1 and survivin.[1][3]

Q2: Is this compound effective against chemoresistant glioblastoma cell lines?

Yes, studies have shown that this compound can effectively suppress the growth of chemoresistant glioblastoma cell lines, including those resistant to temozolomide (TMZ) and the EGFR inhibitor lapatinib.[1][2] Its mechanism of targeting the RRAD/STAT3 signaling pathway may circumvent common resistance mechanisms.[1]

Q3: What is the role of RRAD in this compound's anti-glioblastoma activity?

RRAD (Ras-related associated with diabetes) is a crucial factor for this compound's efficacy. This compound's growth-inhibitory effects are not observed in RRAD-negative GBM cells.[1][3] RRAD is known to contribute to the activation of STAT3, which is essential for the survival and growth of many cancer types.[1][3] Overexpression of RRAD has been associated with poor prognosis and temozolomide resistance in glioblastoma.[1]

Q4: Which signaling pathways are affected by this compound treatment in glioblastoma?

This compound inhibits the RRAD-associated signaling cascade. This leads to the downregulation of phosphorylated forms of key signaling proteins including EGFR, Akt, and STAT3.[1][2][3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No significant inhibition of cell proliferation observed. RRAD expression is low or absent in the cell line. this compound's efficacy is dependent on RRAD expression.[1][3]1. Confirm RRAD expression in your glioblastoma cell line using Western blot or qRT-PCR. 2. If RRAD expression is low, consider using a different therapeutic agent or a cell line known to express RRAD (e.g., LN229-RRAD, U87MG).[1]
Suboptimal this compound concentration. The effective concentration can vary between cell lines.1. Perform a dose-response experiment to determine the IC50 of this compound for your specific chemoresistant cell line. Concentrations ranging from 0.01 µM to 10 µM have been used in studies.[2] 2. Ensure proper dissolution and storage of this compound to maintain its activity.
Insufficient treatment duration. The effects of this compound on cell proliferation may not be immediate.1. Extend the treatment duration. Studies have shown effects after 7 days of treatment.[2] 2. Monitor cell viability at multiple time points (e.g., 24, 48, 72, 96 hours, and 7 days) to establish an effective treatment timeline.
Inconsistent results between experiments. Variability in cell culture conditions. Passage number, cell density, and media components can influence experimental outcomes.1. Use cells within a consistent and low passage number range. 2. Seed cells at a consistent density for all experiments. 3. Ensure all reagents, including media and supplements, are from the same lot for a given set of experiments.
Inaccurate drug concentration. Errors in dilution or degradation of the stock solution.1. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. This compound stock solutions can be stored at -80°C for up to 6 months.[2] 2. Verify the concentration of the stock solution periodically.
High background in Western blot for phosphorylated proteins. Suboptimal antibody concentration or washing procedure. 1. Optimize the primary and secondary antibody concentrations. 2. Increase the number and duration of washes after antibody incubations. 3. Use a suitable blocking buffer (e.g., 5% BSA in TBST) for phospho-antibodies.
Difficulty in detecting downregulation of STAT3 activity. Timing of the assay. The effect on STAT3 phosphorylation might be transient.1. Perform a time-course experiment to identify the optimal time point for observing maximal inhibition of STAT3 phosphorylation after this compound treatment. A 2-hour treatment has been shown to be effective.[3] 2. Consider using a STAT3-dependent luciferase reporter assay for a more quantitative and sensitive measurement of STAT3 transcriptional activity.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, p-Akt, p-STAT3, Cyclin D1, Survivin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

STAT3 Luciferase Reporter Assay
  • Transfection: Co-transfect glioblastoma cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Treatment: After 24 hours, treat the transfected cells with this compound for the desired time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells using the luciferase assay buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative STAT3 transcriptional activity.

Signaling Pathway and Experimental Workflow Diagrams

Butamirate_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RRAD RRAD EGFR->RRAD Activates Akt Akt RRAD->Akt Activates STAT3 STAT3 RRAD->STAT3 Activates pAkt p-Akt Akt->pAkt pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer This compound This compound This compound->RRAD Inhibits Interaction CyclinD1 Cyclin D1 pSTAT3_dimer->CyclinD1 Upregulates Survivin Survivin pSTAT3_dimer->Survivin Upregulates Proliferation Cell Proliferation & Survival CyclinD1->Proliferation Survivin->Proliferation

Caption: this compound's mechanism in glioblastoma.

Experimental_Workflow start Start: Chemoresistant Glioblastoma Cell Line culture Cell Culture & Seeding start->culture treatment This compound Treatment (Dose-Response & Time-Course) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability protein_extraction Protein Extraction treatment->protein_extraction reporter_assay STAT3 Reporter Assay treatment->reporter_assay analysis Data Analysis & Interpretation viability->analysis western_blot Western Blot Analysis (p-EGFR, p-Akt, p-STAT3) protein_extraction->western_blot western_blot->analysis reporter_assay->analysis

References

Technical Support Center: Troubleshooting Butamirate Efficacy in Capsaicin Challenge Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting the efficacy of Butamirate in capsaicin challenge models. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this experimental paradigm. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound, and how is it expected to perform in a capsaicin challenge?

A1: this compound citrate is a non-narcotic, centrally acting cough suppressant.[1][2] Its primary mechanism involves inhibiting the cough reflex at the level of the brainstem, specifically the medulla oblongata.[1][2][3] Unlike opioid-based antitussives, it does not cause sedation or respiratory depression, making it a safer alternative for some patient populations.[3] Additionally, this compound exhibits peripheral anti-inflammatory and bronchodilatory effects, which may contribute to its overall efficacy.[3][4]

The capsaicin challenge model induces cough by activating the Transient Receptor Potential Vanilloid 1 (TRPV1) channel on sensory nerve fibers in the airways.[5][6] Activation of TRPV1 leads to an influx of cations, depolarization of the neuron, and the subsequent sensation of irritation and cough.[5][6] Given this compound's central mechanism of action, it is hypothesized to suppress the centrally mediated cough reflex triggered by the peripheral activation of TRPV1 by capsaicin. However, direct evidence of its efficacy in this specific model has been inconsistent.[7][8]

Q2: I am not observing a significant antitussive effect with this compound in my in vivo capsaicin challenge model. What are the potential reasons for this?

A2: Several factors could contribute to a lack of efficacy of this compound in a capsaicin challenge model. A key study investigating the effects of this compound on capsaicin-induced cough in healthy volunteers failed to show a statistically significant attenuation of the cough reflex compared to placebo.[7][8][9] The researchers in that study suggested that formulation issues at higher doses could be a potential reason for the lack of efficacy.[7][8][9]

Other potential factors to consider include:

  • Dose Selection: The dose of this compound may be insufficient to elicit a significant central antitussive effect in the context of a potent peripheral stimulus like capsaicin. A dose-response study may be necessary to determine the optimal effective dose in your specific model.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model may differ from humans. It is rapidly and completely absorbed after oral administration, with peak plasma concentrations occurring within 1 to 2 hours in humans.[3] The elimination half-life is approximately 6 to 13 hours.[4][10] Consider performing pharmacokinetic studies in your model to ensure adequate drug exposure.

  • Model Sensitivity: The intensity of the capsaicin challenge itself might be too high, overwhelming the central suppressive effects of this compound. Optimizing the capsaicin concentration to a level that induces a consistent but sub-maximal cough response is crucial.

  • Central vs. Peripheral Effects: While this compound acts centrally, the capsaicin challenge is a direct and potent peripheral stimulus. It's possible that the central modulatory effect of this compound is not robust enough to counteract the strong afferent signals generated by TRPV1 activation in the airways.

Q3: A recent study has suggested a potential interaction between this compound and sigma-1 receptors. Could this be relevant to its performance in the capsaicin challenge?

A3: The potential interaction of this compound with sigma-1 receptors introduces another layer of complexity to its pharmacological profile. Sigma-1 receptors are chaperone proteins located at the endoplasmic reticulum that can modulate various signaling pathways, including calcium signaling.[11] They are implicated in a wide range of neurological and psychiatric conditions.[12][13]

While direct evidence linking this compound's efficacy in cough models to sigma-1 receptor activity is still emerging, it is a plausible area of investigation. Sigma-1 receptors are known to modulate ion channels, which are central to neuronal excitability and the cough reflex.[12] Further research is needed to elucidate whether this compound's potential interaction with sigma-1 receptors enhances or diminishes its antitussive effects in the context of a capsaicin challenge.

Troubleshooting Guides

Guide 1: Optimizing the Capsaicin Challenge Protocol

A well-characterized and reproducible capsaicin challenge is fundamental to accurately assessing the efficacy of any antitussive agent.

Problem: High variability or lack of a clear dose-response to capsaicin.

Potential Solutions:

  • Capsaicin Concentration: The concentration of capsaicin required to elicit a cough response can vary. It is recommended to perform a dose-finding study to determine the C2 (concentration causing at least two coughs) and C5 (concentration causing five or more coughs) in your specific model.[14][15][16]

  • Aerosol Delivery: Ensure consistent and calibrated aerosol delivery. The particle size and deposition pattern of the aerosol can significantly impact the response.

  • Acclimatization: Allow animals to acclimatize to the exposure chamber to minimize stress-induced responses.

  • Tachyphylaxis: Be aware of the potential for tachyphylaxis (rapid desensitization) with repeated capsaicin challenges. Ensure adequate washout periods between challenges.

Guide 2: Investigating this compound Dosing and Formulation

Inadequate drug exposure is a common reason for a lack of efficacy.

Problem: No significant difference in cough count between vehicle and this compound-treated groups.

Potential Solutions:

  • Dose-Response Study: Conduct a dose-escalation study to determine if a higher dose of this compound is required to produce an effect in your model. A study in healthy volunteers tested doses up to 90mg.[17][18]

  • Pharmacokinetic Analysis: Measure plasma concentrations of this compound and its metabolites to confirm adequate absorption and exposure. This compound is metabolized to 2-phenyl butyric acid and diethylaminoethoxyethanol.[4]

  • Formulation: As suggested by Faruqi et al. (2013), formulation issues can impact drug delivery and efficacy.[7][17][19] Consider evaluating different formulations or routes of administration (e.g., intraperitoneal injection vs. oral gavage) to optimize bioavailability.

Guide 3: Addressing In Vitro Model Discrepancies

If you are using an in vitro model, such as primary neuronal cultures or cell lines expressing TRPV1, and are not observing an effect of this compound, consider the following:

Problem: this compound does not inhibit capsaicin-induced calcium influx in TRPV1-expressing cells.

Potential Solutions:

  • Cell Line Authentication: Verify the identity of your cell line to rule out misidentification or cross-contamination.[20]

  • Assay Conditions: Optimize assay parameters such as cell density, incubation times, and reagent concentrations.[21][22][23]

  • Mechanism of Action: Remember that this compound's primary action is central, not a direct antagonism of the TRPV1 receptor. Therefore, an in vitro model solely focused on TRPV1 activation may not be the most appropriate system to evaluate this compound's efficacy. Consider more complex co-culture systems or in situ preparations that retain some neural circuitry.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Humans
ParameterValueReference
AbsorptionRapidly and completely absorbed[4][10]
Time to Peak Plasma Concentration1 - 2 hours[3]
Plasma Protein BindingApprox. 95%[4]
MetabolismHydrolysis to 2-phenyl butyric acid and diethylaminoethoxyethanol[4]
Elimination Half-life6 - 13 hours[4][10]
Table 2: Doses of this compound and Dextromethorphan in a Human Capsaicin Challenge Study
DrugDoses AdministeredReference
This compound22.5 mg, 45 mg, 67.5 mg, 90 mg[17][18]
Dextromethorphan30 mg[17][18]

Experimental Protocols

Protocol 1: In Vivo Capsaicin Challenge in Guinea Pigs (Adapted from available literature)
  • Animal Acclimatization: Acclimatize male Dunkin-Hartley guinea pigs to the exposure chamber for at least 10 minutes daily for 3 days prior to the experiment.

  • Drug Administration: Administer this compound citrate or vehicle (e.g., saline) via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the capsaicin challenge.

  • Capsaicin Challenge:

    • Place the animal in a whole-body plethysmograph.

    • Generate an aerosol of capsaicin solution (e.g., 0.1 to 100 µM in saline with 0.1% ethanol) using a nebulizer.

    • Expose the animal to the aerosol for a fixed duration (e.g., 5 minutes).

    • Record the number of coughs during the exposure period and for a defined time post-exposure.

  • Data Analysis: Compare the mean number of coughs in the this compound-treated group to the vehicle-treated group using appropriate statistical analysis (e.g., t-test, ANOVA).

Visualizations

Diagram 1: Capsaicin Activation of TRPV1 and the Cough Reflex

Capsaicin_TRPV1_Pathway cluster_airway Airway Lumen cluster_neuron Sensory Neuron cluster_cns Central Nervous System Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Binds to Ca_Na Ca²⁺/Na⁺ Influx TRPV1->Ca_Na Opens Depolarization Depolarization Ca_Na->Depolarization Leads to Brainstem Brainstem (Cough Center) Depolarization->Brainstem Afferent Signal Cough Cough Reflex Brainstem->Cough Efferent Signal

Caption: Capsaicin-induced cough pathway via TRPV1 activation.

Diagram 2: Troubleshooting Workflow for Lack of this compound Efficacy

Troubleshooting_Workflow Start Start: No this compound Efficacy Observed Check_Protocol Review Capsaicin Challenge Protocol Start->Check_Protocol Decision_Protocol Is Protocol Optimized? Check_Protocol->Decision_Protocol Check_Dose Evaluate this compound Dose and Formulation Decision_Dose Is Dose Sufficient? Check_Dose->Decision_Dose Reformulate Consider Alternative Formulations/Routes Check_Dose->Reformulate Check_PK Conduct Pharmacokinetic Study Decision_PK Is Exposure Adequate? Check_PK->Decision_PK Consider_Mechanism Re-evaluate Mechanism in Model System Alternative_Model Consider Alternative Experimental Model Consider_Mechanism->Alternative_Model Decision_Protocol->Check_Dose Yes Optimize_Protocol Optimize Capsaicin Concentration & Delivery Decision_Protocol->Optimize_Protocol No Decision_Dose->Check_PK Yes Dose_Escalation Perform Dose- Escalation Study Decision_Dose->Dose_Escalation No Decision_PK->Consider_Mechanism Yes Decision_PK->Reformulate No Optimize_Protocol->Check_Protocol Dose_Escalation->Check_Dose Reformulate->Check_PK End Re-evaluate Experiment Alternative_Model->End

Caption: A logical workflow for troubleshooting this compound's efficacy.

References

Technical Support Center: Enhancing Preclinical Bioavailability of Butamirate Citrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Butamirate citrate in preclinical formulations.

FAQs: General Questions on this compound Citrate Bioavailability

Q1: What is the baseline oral bioavailability of this compound citrate in preclinical models?

A1: this compound citrate is generally considered to be rapidly and completely absorbed after oral administration.[1][2] However, the parent compound is quickly hydrolyzed in the plasma to its main active metabolites, 2-phenylbutyric acid and diethylaminoethoxyethanol.[1] Consequently, the parent drug is often undetectable in plasma, and pharmacokinetic studies typically rely on the quantification of these metabolites.[3][4][5] A study in healthy volunteers comparing syrup and tablet formulations found them to be bioequivalent in terms of the extent and rate of absorption of the 2-phenylbutyric acid metabolite.[3]

Q2: What are the main challenges in formulating this compound citrate for improved oral bioavailability?

A2: While this compound citrate exhibits good absorption, challenges in preclinical formulation can arise from its physicochemical properties. Potential issues include:

  • Polymorphism: The crystalline form of this compound citrate can influence its dissolution rate.

  • Hygroscopicity: Salts of active pharmaceutical ingredients (APIs) can sometimes be hygroscopic, which may affect stability and manufacturability.

  • Excipient Interactions: The choice of excipients can significantly impact the stability, dissolution, and absorption of the drug.[6][7]

Q3: What are the primary strategies to consider for enhancing the bioavailability of a preclinical this compound citrate formulation?

A3: For a molecule like this compound citrate, which is already well-absorbed, the focus of formulation improvement might be on enhancing dissolution rate, ensuring consistent absorption, or developing modified-release profiles. Key strategies include:

  • Salt Selection: Optimizing the salt form can significantly improve solubility and dissolution rate.[6][8][9][10]

  • Co-crystallization: Forming co-crystals with a suitable co-former can enhance solubility and bioavailability.[11][12][13][14][15]

  • Particle Size Reduction: Micronization or nanosuspension techniques increase the surface area for dissolution.

  • Solid Dispersions: Dispersing this compound citrate in a polymer matrix can create an amorphous form with improved solubility.[16][17][18][19]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.[7][20][21][22][23][24][25][26][27]

Troubleshooting Guides

Issue 1: Poor or Variable Dissolution Profile of a this compound Citrate Formulation
Potential Cause Troubleshooting Step
Suboptimal Salt Form Conduct a salt screening study to identify a salt with improved aqueous solubility and dissolution characteristics.[8][9][28]
Large Particle Size Employ particle size reduction techniques such as micronization or develop a nanosuspension.
Poor Wettability Incorporate a suitable wetting agent or surfactant into the formulation.
Drug Recrystallization If using an amorphous form (e.g., in a solid dispersion), ensure the polymer effectively inhibits recrystallization.[16][17]
Issue 2: Inconsistent Pharmacokinetic (PK) Data in Animal Studies
Potential Cause Troubleshooting Step
Food Effect Conduct PK studies in both fasted and fed states to assess the impact of food on absorption.
Formulation Instability in GI Fluids Evaluate the stability of the formulation in simulated gastric and intestinal fluids. For lipid-based systems, assess the impact of digestion on drug solubilization.[21]
High Inter-Animal Variability Increase the number of animals per group to improve statistical power. Ensure consistent dosing procedures.
Saturable Absorption Investigate dose proportionality by administering different dose levels.[5]

Experimental Protocols & Data

Pharmacokinetic Parameters of this compound Citrate Metabolite

The following table summarizes the mean pharmacokinetic parameters of the primary metabolite, 2-phenylbutyric acid, after oral administration of different this compound citrate formulations to healthy volunteers.

FormulationDose (mg)Cmax (µg/mL)Tmax (h)AUC₀-∞ (µg·h/mL)t½ (h)Reference
Syrup (Test)451.771.146.928[3]
Syrup (Reference)451.861.550.426[3]
Tablet (Test)451.881.154.727[3]
Solution (Reference)451.941.154.526[3]
General Protocol for Developing a Solid Dispersion of this compound Citrate

This protocol outlines a general method for preparing a solid dispersion to enhance the solubility of this compound citrate.

1. Materials:

  • This compound citrate
  • Polymer (e.g., PVP K30, HPMC, Soluplus®)
  • Organic solvent (e.g., methanol, ethanol, dichloromethane)

2. Method (Solvent Evaporation):

  • Dissolve this compound citrate and the chosen polymer in the organic solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).
  • Ensure complete dissolution to form a clear solution.
  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C) and reduced pressure.
  • Dry the resulting solid film under vacuum for 24 hours to remove residual solvent.
  • Pulverize the dried solid dispersion and sieve to obtain a uniform particle size.

3. Characterization:

  • In vitro dissolution: Perform dissolution studies in relevant media (e.g., simulated gastric and intestinal fluids) and compare the dissolution profile to the pure drug.
  • Solid-state characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.
  • In vivo pharmacokinetic study: Administer the solid dispersion to a suitable animal model (e.g., rats, dogs) and compare the plasma concentration-time profile of the metabolites to that of the pure drug administered at the same dose.[29]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Salt_Screening Salt Screening Dissolution_Testing Dissolution Testing Salt_Screening->Dissolution_Testing Co-crystallization Co-crystallization Co-crystallization->Dissolution_Testing Solid_Dispersion Solid Dispersion Solid_Dispersion->Dissolution_Testing Lipid_Formulation Lipid-Based Formulation Lipid_Formulation->Dissolution_Testing Solid_State_Analysis Solid-State Analysis (DSC, XRPD) Dissolution_Testing->Solid_State_Analysis Animal_PK_Study Animal PK Study Solid_State_Analysis->Animal_PK_Study Data_Analysis Pharmacokinetic Data Analysis Animal_PK_Study->Data_Analysis

Caption: A general workflow for the development and evaluation of bioavailability-enhanced formulations.

troubleshooting_logic Start Low Bioavailability Observed Check_Solubility Is aqueous solubility a limiting factor? Start->Check_Solubility Enhance_Solubility Implement Solubility Enhancement Strategy (e.g., Solid Dispersion, Salt Formation) Check_Solubility->Enhance_Solubility Yes Check_Permeability Is membrane permeability a potential issue? Check_Solubility->Check_Permeability No Re-evaluate Re-evaluate In Vivo Enhance_Solubility->Re-evaluate Enhance_Permeability Consider Permeation Enhancers or Lipid-Based Systems Check_Permeability->Enhance_Permeability Yes Check_Permeability->Re-evaluate No Enhance_Permeability->Re-evaluate

Caption: A decision tree for troubleshooting low bioavailability in preclinical formulations.

References

Validation & Comparative

Comparative Analysis of Butamirate and Dextromethorphan in Cough Suppression Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitussive agents butamirate and dextromethorphan, focusing on their performance in established cough suppression models. The information presented is supported by experimental data from both preclinical and clinical studies to assist in research and development efforts.

Introduction

This compound and dextromethorphan are centrally acting non-opioid antitussive agents widely used in the treatment of cough. While both drugs effectively suppress the cough reflex by acting on the cough center in the brainstem, their pharmacological profiles and mechanisms of action exhibit distinct differences. This guide explores these differences through a comparative analysis of their efficacy, mechanisms, and performance in various experimental models.

Mechanism of Action

This compound: this compound is believed to exert its antitussive effect primarily through a central mechanism on the cough center in the medulla oblongata.[1][2] While the precise molecular targets are not fully elucidated, it is thought to act on receptors within the brainstem.[2][3] Some evidence suggests that this compound may bind to the dextromethorphan-binding site in the guinea pig brain. In addition to its central action, this compound also exhibits non-specific anticholinergic and bronchospasmolytic effects, which may contribute to its overall efficacy by reducing resistance in the airways.[3][4][5]

Dextromethorphan: The mechanism of action for dextromethorphan is more extensively characterized. It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and an agonist at the sigma-1 receptor in the central nervous system.[6][7][8] The binding affinity (Ki) of dextromethorphan for the sigma-1 receptor is in the range of 142 to 652 nM.[6] By modulating these receptor systems within the medullary cough center, dextromethorphan elevates the threshold for the cough reflex.[9] Its neuroprotective effects are also attributed to these interactions.[6][10]

Signaling Pathway Diagrams

Butamirate_Pathway This compound Signaling Pathway This compound This compound Brainstem Brainstem (Medulla Oblongata) This compound->Brainstem Central Action Bronchodilation Bronchodilation (Peripheral Effect) This compound->Bronchodilation Anticholinergic & Bronchospasmolytic Effects Cough_Center Cough Center Brainstem->Cough_Center Cough_Suppression Cough Suppression Cough_Center->Cough_Suppression Inhibition

Caption: Proposed signaling pathway for this compound's antitussive action.

Dextromethorphan_Pathway Dextromethorphan Signaling Pathway Dextromethorphan Dextromethorphan NMDA_Receptor NMDA Receptor Dextromethorphan->NMDA_Receptor Antagonist Sigma1_Receptor Sigma-1 Receptor Dextromethorphan->Sigma1_Receptor Agonist Cough_Center Cough Center (Medulla Oblongata) NMDA_Receptor->Cough_Center Modulation Sigma1_Receptor->Cough_Center Modulation Cough_Suppression Cough Suppression Cough_Center->Cough_Suppression Inhibition

Caption: Signaling pathway for Dextromethorphan's antitussive action.

Comparative Efficacy in Cough Suppression Models

The antitussive effects of this compound and dextromethorphan have been evaluated in various preclinical and clinical models. A key method for inducing cough in these studies is through the inhalation of chemical irritants such as capsaicin or citric acid.

Preclinical Models

Guinea pigs are a commonly used animal model for studying cough due to their robust and reproducible cough reflex in response to chemical stimuli.[11] In citric acid-induced cough models in guinea pigs, dextromethorphan at a dose of 30 mg/kg has been shown to produce a maximal inhibition of approximately 60%.[7]

Clinical Models

A randomized, placebo-controlled, six-way crossover study directly compared the effects of dextromethorphan (30 mg) and four different doses of this compound on capsaicin-induced cough in 34 healthy volunteers.[3][6][12] The results demonstrated that dextromethorphan was superior to placebo (P = 0.01) in attenuating the cough reflex.[3][6][12] In contrast, this compound failed to show a statistically significant effect compared to placebo, although the 45 mg dose showed the maximum attenuation.[3][6][12] The authors of the study suggested that the lack of efficacy for this compound could be related to formulation issues at higher doses.[3][6][12]

Another study in patients with irritable cough showed that 29 out of 30 patients treated with this compound experienced a significant reduction in coughing frequency and severity.[13] In the same study, 29 out of 33 patients receiving dextromethorphan reported a reduction in cough severity.[13]

Data Presentation

Table 1: Comparative Efficacy in a Human Capsaicin-Induced Cough Model
DrugDoseNumber of SubjectsOutcomep-value vs. PlaceboReference
Dextromethorphan30 mg34Superior to placebo in reducing cough sensitivity0.01[3][6][12]
This compound22.5 mg, 45 mg, 67.5 mg, 90 mg34No significant activity; maximum attenuation at 45 mgNot Significant[3][6][12]
Table 2: Preclinical Efficacy in Citric Acid-Induced Cough in Guinea Pigs
DrugDoseRoute of AdministrationCough InhibitionReference
Dextromethorphan30 mg/kgIntraperitoneal~60%[7]

Experimental Protocols

Capsaicin-Induced Cough in Healthy Volunteers

This protocol is based on a randomized, placebo-controlled, six-way crossover study.[6]

  • Subjects: Healthy volunteers (male and female).

  • Study Design: Crossover design where each subject receives dextromethorphan (30 mg), four different doses of this compound, and a placebo in a randomized order.

  • Cough Induction: Inhalation of incremental concentrations of capsaicin.

  • Procedure:

    • Baseline cough challenge is performed.

    • Study drug (dextromethorphan, this compound, or placebo) is administered.

    • Capsaicin challenges are repeated at 2, 4, 6, 8, 12, and 24 hours post-dosing.

  • Primary Endpoint: The area under the curve (AUC) of the log10 of the capsaicin concentration required to elicit 5 or more coughs (C5) from pre-dose to 12 hours after dosing.

  • Pharmacokinetic Analysis: Plasma concentrations of this compound metabolites are analyzed to evaluate the relationship between pharmacokinetics and pharmacodynamics.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow: Capsaicin-Induced Cough Model Start Subject Recruitment (Healthy Volunteers) Screening Screening & Baseline Cough Challenge Start->Screening Randomization Randomization to Treatment Arm Screening->Randomization Treatment_A Administer Dextromethorphan Randomization->Treatment_A Arm 1 Treatment_B Administer this compound (Dose 1-4) Randomization->Treatment_B Arm 2 Treatment_C Administer Placebo Randomization->Treatment_C Arm 3 Cough_Challenge Post-Dose Capsaicin Cough Challenges (2, 4, 6, 8, 12, 24h) Treatment_A->Cough_Challenge Treatment_B->Cough_Challenge Treatment_C->Cough_Challenge Data_Collection Data Collection (Cough Count, C5) Cough_Challenge->Data_Collection Washout Washout Period Data_Collection->Washout Crossover Crossover to Next Treatment Arm Washout->Crossover Crossover->Randomization Repeat for all treatment arms Analysis Data Analysis (AUC of log10 C5) Crossover->Analysis After all arms completed

Caption: A typical experimental workflow for a crossover clinical trial.
Citric Acid-Induced Cough in Guinea Pigs

This is a generalized protocol based on common practices in preclinical cough research.[14][15][16]

  • Animals: Male Hartley guinea pigs.[15]

  • Housing: Animals are housed under standard laboratory conditions.

  • Cough Induction: Inhalation of citric acid aerosol (e.g., 0.4 M).[15][16]

  • Procedure:

    • Animals are placed in a whole-body plethysmograph to record respiratory parameters and cough sounds.

    • A baseline cough response to citric acid inhalation is established.

    • The test compound (this compound or dextromethorphan) or vehicle is administered via a specified route (e.g., intraperitoneal, oral).

    • After a predetermined time, the animals are re-challenged with citric acid aerosol.

  • Data Acquisition: The number of coughs is counted for a defined period following the citric acid challenge. Coughs are identified by their characteristic sound and associated changes in airflow and pressure.

  • Analysis: The percentage of cough inhibition is calculated by comparing the number of coughs after treatment to the baseline or vehicle control group.

Conclusion

Both this compound and dextromethorphan are effective centrally acting antitussive agents. Dextromethorphan's mechanism of action, involving NMDA receptor antagonism and sigma-1 receptor agonism, is well-established. In a head-to-head clinical study using a capsaicin-induced cough model, dextromethorphan demonstrated superior efficacy to placebo, whereas this compound did not show a significant effect. However, other clinical data suggests this compound is effective in reducing cough frequency and severity. Preclinical models, particularly the citric acid-induced cough model in guinea pigs, provide a valuable platform for further elucidating the dose-dependent effects and comparative efficacy of these and other novel antitussive compounds. Further research is warranted to fully understand the molecular targets of this compound and to explore the potential impact of formulation on its clinical efficacy.

References

Efficacy of Butamirate versus codeine-based antitussives in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of butamirate and codeine, two centrally acting antitussive agents. While both aim to suppress the cough reflex, they operate through distinct pharmacological pathways, resulting in different efficacy and safety profiles. This document summarizes available preclinical data, details common experimental methodologies, and visualizes key pathways to aid in research and development.

Mechanisms of Action: A Tale of Two Pathways

The antitussive effects of this compound and codeine originate from their action on the central nervous system, specifically the cough center in the medulla oblongata. However, their molecular interactions are fundamentally different.

This compound: A Non-Opioid Modulator this compound is a non-narcotic agent that is structurally unrelated to opioid alkaloids[1]. Its primary mechanism is the central suppression of the cough reflex by acting on the cough center in the brainstem[2][3][4]. Beyond its central action, this compound also exhibits peripheral effects that contribute to its efficacy. It possesses bronchodilatory (bronchospasmolytic) and anti-inflammatory properties, which can help soothe irritation and reduce resistance in the airways[1][2][5][6]. This dual central and peripheral action provides a comprehensive approach to managing non-productive cough[3][4].

Codeine: An Opioid Prodrug Codeine functions as a prodrug that, upon ingestion, is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 into morphine, its primary active metabolite[6]. Morphine then exerts its antitussive effect by acting as an agonist at μ-opioid receptors located in the medulla oblongata[6][7]. This binding reduces the sensitivity of the cough center, thereby suppressing the cough reflex[6][8]. Its efficacy is directly linked to this opioid pathway, which also mediates its analgesic effects and potential side effects like respiratory depression and sedation[8].

Antitussive_Mechanisms cluster_0 This compound Pathway (Non-Opioid) cluster_1 Codeine Pathway (Opioid) BUT This compound BUT_Cough_Center Cough Center (Medulla Oblongata) BUT->BUT_Cough_Center Central Inhibition BUT_Peripheral Peripheral Effects BUT->BUT_Peripheral Cough_Suppression Cough Suppression BUT_Cough_Center->Cough_Suppression BUT_Broncho Bronchodilation BUT_Peripheral->BUT_Broncho BUT_AntiInflam Anti-inflammatory BUT_Peripheral->BUT_AntiInflam BUT_Broncho->Cough_Suppression BUT_AntiInflam->Cough_Suppression COD Codeine Morphine Morphine (Active Metabolite) COD->Morphine CYP2D6 Metabolism Mu_Receptor μ-Opioid Receptor (Medulla Oblongata) Morphine->Mu_Receptor Agonism Mu_Receptor->Cough_Suppression

Caption: Comparative signaling pathways for this compound and Codeine.

Experimental Protocols in Preclinical Antitussive Studies

The most common and well-established preclinical model for evaluating antitussive drugs is the chemically-induced cough model in guinea pigs.

Detailed Methodology: Citric Acid-Induced Cough in Guinea Pigs

  • Animal Model: Conscious, unrestrained male Hartley guinea pigs are typically used. Guinea pigs are selected as they have a reliable and reproducible cough reflex sensitive to chemical tussigens[9].

  • Acclimatization: Animals are acclimatized to the experimental environment and placed in a whole-body plethysmograph chamber to allow for the monitoring of respiratory patterns and the recording of cough sounds.

  • Baseline Measurement: Before drug administration, a baseline cough response may be established by exposing the animals to a control aerosol (e.g., saline).

  • Drug Administration: The test compounds (this compound), positive controls (Codeine), or vehicle are administered, typically via oral (p.o.) or intraperitoneal (i.p.) routes, at varying doses. A standard pretreatment time (e.g., 30-60 minutes) is allowed for drug absorption.

  • Cough Induction: Animals are exposed to an aerosolized solution of a tussigenic agent, most commonly citric acid (e.g., 0.3 M - 0.4 M), for a fixed duration (e.g., 3-10 minutes)[2][10].

  • Data Collection & Endpoints: The primary endpoints are measured during and immediately following the exposure period:

    • Cough Frequency: The total number of coughs is counted, often verified through audio recordings and characteristic changes in airflow or pressure recordings from the plethysmograph.

    • Latency to First Cough: The time from the start of the tussigen exposure to the first cough is recorded. An increase in latency indicates a suppressive effect.

  • Data Analysis: The data is statistically analyzed to compare the effects of the treatment groups against the vehicle control and the positive control (codeine). Dose-response curves are generated to calculate metrics like the ED50 (the dose required to produce 50% of the maximal effect).

Experimental_Workflow cluster_workflow Preclinical Antitussive Assay Workflow cluster_groups Treatment Groups A 1. Animal Acclimatization (Guinea Pig in Plethysmograph) B 2. Drug Administration (e.g., Oral Gavage) A->B this compound, Codeine, or Vehicle C 3. Pretreatment Period (30-60 minutes) B->C D 4. Cough Induction (Citric Acid Aerosol Exposure) C->D E 5. Data Recording (Cough Count & Latency) D->E F 6. Data Analysis (Comparison & ED50 Calculation) E->F G1 Vehicle Control G1->B G2 This compound (Test Doses) G2->B G3 Codeine (Positive Control) G3->B

Caption: Standard experimental workflow for evaluating antitussives.

Preclinical Efficacy: Quantitative Data

Direct head-to-head preclinical studies providing ED50 values for both this compound and codeine under identical conditions are limited in publicly available literature. However, data from separate but methodologically similar studies allow for a comparative assessment.

ParameterThis compound CitrateCodeine PhosphateAnimal Model / MethodReference
Dose Tested (Oral) 50 mg/kg10 mg/kgGuinea Pig / Citric Acid-Induced Cough[2]
Observed Efficacy Efficacious, but less potent than novel test compounds in the same study.Standard positive control; less potent than novel test compounds in the same study.Guinea Pig / Citric Acid-Induced Cough[2]
Antitussive ED₅₀ Data not available in cited preclinical studies.9.1 mg/kg (s.c.) Guinea Pig / Citric Acid-Induced Cough[11]
Effect on Cough At 24 mg/kg (oral), did not significantly reduce cough frequency.Significantly reduced cough frequency at 6, 12, and 24 mg/kg (oral).Guinea Pig / Citric Acid-Induced Cough
Effect on Latency No significant effect at 24 mg/kg (oral).Significantly increased latency to first cough at 24 mg/kg (oral).Guinea Pig / Citric Acid-Induced Cough
Key Side Effects Does not cause sedation or respiratory depression[5].Can cause respiratory depression, sedation, and tolerance[8].General Pharmacology

Note: The data presented are drawn from different studies and may not be directly comparable due to potential variations in protocol. The oral doses tested in one study[2] show that a higher dose of this compound was used compared to codeine, though a direct efficacy comparison was not the study's primary outcome. Another recent study showed that codeine, but not this compound, produced a significant antitussive effect in the guinea pig model at the tested doses.

Summary & Conclusion

Preclinical evidence confirms that both this compound and codeine possess antitussive properties, but their profiles differ significantly.

  • Codeine is a potent, opioid-based antitussive, and its efficacy is well-documented in preclinical models like the citric acid-induced cough in guinea pigs. It serves as a standard positive control in these assays. However, its opioid nature carries inherent risks of respiratory depression, sedation, and dependence, which are significant considerations in drug development[8].

  • This compound operates via a non-opioid central mechanism, supplemented by beneficial peripheral bronchodilatory and anti-inflammatory actions[1][6]. While it is widely used clinically, some preclinical models show its efficacy may be less robust than codeine at comparable doses. Its primary advantage lies in its safety profile; it is not associated with the significant side effects of opioid-based therapies, such as respiratory depression[4][5].

For drug development professionals, the choice between pursuing opioid or non-opioid pathways involves a trade-off between established potency and a more favorable safety profile. The data suggests that while codeine remains a benchmark for efficacy in preclinical screens, this compound represents a safer, multi-faceted therapeutic strategy that warrants further investigation, particularly in optimizing its formulation and dosage to maximize its central and peripheral benefits.

References

Validating Butamirate's Molecular Targets: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Butamirate's binding to its proposed molecular targets, offering supporting experimental data and detailed protocols for validation.

This compound, a non-opioid antitussive agent, is understood to exert its effects through a central mechanism of action. Evidence points towards its interaction with the dextromethorphan-binding site in the brain, strongly suggesting the involvement of the sigma-1 (σ1) receptor and the N-methyl-D-aspartate (NMDA) receptor as its primary molecular targets for cough suppression. This guide delves into the experimental validation of this compound's binding to these targets, offering a comparison with other antitussive agents.

Comparative Binding Affinities

The following table summarizes the binding affinities (Ki) of this compound and other common antitussives to the proposed molecular targets. Lower Ki values indicate higher binding affinity.

CompoundTarget ReceptorKi (nM)Notes
This compound Dextromethorphan-binding siteNanomolar rangeThis suggests high affinity for either σ1 and/or NMDA receptors.
σ1 ReceptorData not availableInferred high affinity due to binding at the dextromethorphan site.
NMDA ReceptorData not availableInferred activity, but likely weaker than at the σ1 receptor.
Dextromethorphan σ1 Receptor142 - 652[1]Known agonist at this receptor.
NMDA Receptor500 - 2000[1]Known uncompetitive antagonist at this receptor.
Codeine μ-Opioid ReceptorHigh affinityPrimary target for its analgesic and antitussive effects.
σ1 ReceptorLow affinityNot a primary target.
NMDA ReceptorVery low affinity (micromolar range)[2]Not considered a significant target for its therapeutic action.

Experimental Protocols for Binding Validation

To validate the binding of this compound to its proposed molecular targets, radioligand binding assays are the gold standard. Below are detailed methodologies for assessing binding to the sigma-1 and NMDA receptors.

Sigma-1 (σ1) Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound (e.g., this compound) for the σ1 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Membrane Preparation: Guinea pig brain membranes or a cell line expressing recombinant human σ1 receptors.

  • Radioligand: --INVALID-LINK---Pentazocine, a selective σ1 receptor agonist.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compound: this compound, Dextromethorphan, or other compounds of interest at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup: In test tubes, combine the membrane preparation (typically 100-200 µg of protein), --INVALID-LINK---Pentazocine (at a concentration near its Kd, e.g., 1-5 nM), and varying concentrations of the test compound. For determining non-specific binding, add 10 µM haloperidol instead of the test compound. The final assay volume is typically 200 µL.

  • Incubation: Incubate the tubes at 37°C for 150 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

NMDA Receptor Radioligand Binding Assay

This protocol assesses the binding of a test compound to the NMDA receptor, specifically at the ion channel pore, using a radiolabeled antagonist.

Materials:

  • Membrane Preparation: Rat forebrain membranes.

  • Radioligand: [³H]MK-801 (dizocilpine), an uncompetitive NMDA receptor antagonist.

  • Co-agonists: Glutamate (10 µM) and Glycine (10 µM) to open the ion channel.

  • Non-specific Binding Control: Unlabeled MK-801 (10 µM) or Phencyclidine (PCP).

  • Test Compound: this compound, Dextromethorphan, or other compounds of interest at various concentrations.

  • Assay Buffer: 5 mM HEPES, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Prepare rat forebrain membranes as described for the σ1 receptor assay.

  • Assay Setup: In test tubes, combine the membrane preparation (approximately 100 µg of protein), [³H]MK-801 (e.g., 1-5 nM), glutamate, and glycine. Add varying concentrations of the test compound. For non-specific binding, add a high concentration of unlabeled MK-801.

  • Incubation: Incubate the tubes at room temperature for 2-4 hours.

  • Filtration: Terminate the reaction and wash the filters as described above.

  • Quantification: Measure the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Analyze the data as described for the σ1 receptor binding assay to determine the IC50 and Ki values.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the proposed mechanism of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation (Membrane + Radioligand + Test Compound) Membrane->Incubation Radioligand Radioligand ([³H]Ligand) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 & Ki (Binding Affinity) Counting->Analysis

Radioligand Binding Assay Workflow

Butamirate_Proposed_Antitussive_Mechanism This compound This compound Sigma1R Sigma-1 (σ1) Receptor This compound->Sigma1R Agonist? NMDAR NMDA Receptor This compound->NMDAR Antagonist? Cough_Center Cough Center (Medulla Oblongata) Sigma1R->Cough_Center Modulation NMDAR->Cough_Center Inhibition Cough_Suppression Cough Suppression Cough_Center->Cough_Suppression

Proposed Antitussive Mechanism of this compound

References

A Comparative Analysis of Butamirate and Selective STAT3 Inhibitors for Glioblastoma Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

[City, State] – [Date] – In the relentless pursuit of effective treatments for glioblastoma (GBM), one of the most aggressive and challenging brain tumors, researchers are exploring novel therapeutic avenues targeting key oncogenic pathways. Among these, the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade has emerged as a critical driver of tumor progression, making it a prime target for drug development. This report provides a comprehensive comparison of two distinct approaches to STAT3 inhibition in glioblastoma: the repurposed antitussive drug Butamirate and a class of selective STAT3 inhibitors.

Introduction to STAT3 Inhibition in Glioblastoma

Constitutive activation of the STAT3 protein is a hallmark of many cancers, including glioblastoma.[1][2] Activated STAT3 promotes tumor cell proliferation, survival, invasion, and angiogenesis, while also suppressing the anti-tumor immune response. Therefore, inhibiting STAT3 signaling is a promising strategy for glioblastoma therapy. This guide compares the preclinical efficacy and mechanisms of this compound, a drug recently identified to have anti-glioma properties through STAT3 inhibition, with selective small-molecule inhibitors designed specifically to target the STAT3 protein.

Mechanism of Action: A Tale of Two Approaches

This compound, traditionally used as a cough suppressant, has been shown to inhibit glioblastoma growth by suppressing the transcriptional activity of STAT3.[3][4][5][6] Its mechanism involves the downregulation of critical downstream targets of STAT3, including the cell cycle regulator Cyclin D1 and the anti-apoptotic protein survivin.[3][5][6] Furthermore, this compound has been observed to decrease the phosphorylation of upstream activators of STAT3, such as EGFR and Akt, suggesting a broader impact on the signaling network.[3]

Selective STAT3 inhibitors, on the other hand, are designed to directly target the STAT3 protein. Compounds like HJC0152, WP1066, and Stattic act by preventing the phosphorylation of STAT3 at the Tyr705 residue, a crucial step for its activation, dimerization, and nuclear translocation.[1][3][7] By directly inhibiting STAT3 activation, these molecules effectively shut down its downstream pro-oncogenic signaling.

Preclinical Efficacy: A Head-to-Head Comparison

To provide a clear comparison of the anti-glioblastoma efficacy of this compound and selective STAT3 inhibitors, the following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Efficacy Against Glioblastoma Cell Lines

CompoundGlioblastoma Cell LineIC50 Value (µM)Citation(s)
This compound U87MG, T98G, LN229Effective growth suppression observed[3][4][5][6]
HJC0152 U875.396[3][8]
U2511.821[3][8]
LN2291.749[3][8]
WP1066 Glioma Cancer Cells2 - 5[9]
Stattic Patient-derived GBM cellsVariable, with lower IC50 in STAT3-high cells[10]

Table 2: In Vivo Efficacy in Glioblastoma Xenograft Models

CompoundAnimal ModelDosing RegimenTumor Growth InhibitionCitation(s)
This compound U87MG xenograft mouse modelIntraperitoneal injectionMarkedly suppressed tumor growth[3][4][5][6]
HJC0152 U87 xenograft tumor modelN/APotent suppressive effect on tumor growth[3][8]
WP1066 Murine xenograftsN/AInduced apoptosis[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

Butamirate_Signaling_Pathway This compound This compound RRAD RRAD This compound->RRAD inhibits STAT3 p-STAT3 This compound->STAT3 inhibits EGFR p-EGFR RRAD->EGFR Akt p-Akt EGFR->Akt Akt->STAT3 STAT3_transcription STAT3 Transcriptional Activity STAT3->STAT3_transcription CyclinD1 Cyclin D1 STAT3_transcription->CyclinD1 downregulates Survivin Survivin STAT3_transcription->Survivin downregulates TumorGrowth Glioblastoma Growth STAT3_transcription->TumorGrowth suppresses CyclinD1->TumorGrowth Survivin->TumorGrowth

Caption: this compound's proposed mechanism of action in glioblastoma.

STAT3_Inhibitor_Signaling_Pathway STAT3_Inhibitor Selective STAT3 Inhibitor pSTAT3 p-STAT3 (Tyr705) STAT3_Inhibitor->pSTAT3 inhibits phosphorylation TumorGrowth Glioblastoma Growth STAT3_Inhibitor->TumorGrowth inhibits STAT3 STAT3 STAT3->pSTAT3 JAK/Src kinases Dimerization Dimerization pSTAT3->Dimerization NuclearTranslocation Nuclear Translocation Dimerization->NuclearTranslocation GeneTranscription Gene Transcription (e.g., Cyclin D1, Survivin) NuclearTranslocation->GeneTranscription GeneTranscription->TumorGrowth promotes

Caption: Mechanism of selective STAT3 inhibitors in glioblastoma.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Glioblastoma Cell Lines (e.g., U87, T98G, LN229) Treatment Treatment with This compound or STAT3 Inhibitor CellLines->Treatment ViabilityAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->ViabilityAssay WesternBlot Western Blot for p-STAT3, STAT3, etc. Treatment->WesternBlot IC50 Determine IC50 ViabilityAssay->IC50 ProteinExpression Analyze Protein Expression WesternBlot->ProteinExpression Xenograft Establish Glioblastoma Xenograft in Mice DrugAdministration Drug Administration (e.g., Intraperitoneal) Xenograft->DrugAdministration TumorMeasurement Monitor Tumor Growth DrugAdministration->TumorMeasurement Analysis Endpoint Analysis (Tumor weight, IHC) TumorMeasurement->Analysis Efficacy Evaluate In Vivo Efficacy Analysis->Efficacy

Caption: General experimental workflow for preclinical evaluation.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Glioblastoma cells (e.g., U87MG, T98G, LN229) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or a selective STAT3 inhibitor for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated using non-linear regression analysis.

2. Western Blot Analysis for STAT3 Phosphorylation

  • Cell Lysis: Glioblastoma cells are treated with the test compounds for the desired time, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. Glioblastoma Xenograft Mouse Model

  • Cell Implantation: Athymic nude mice (4-6 weeks old) are subcutaneously or intracranially injected with a suspension of human glioblastoma cells (e.g., 5 x 10⁶ U87MG cells).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives intraperitoneal injections of this compound or the selective STAT3 inhibitor at a predetermined dose and schedule. The control group receives vehicle injections.

  • Tumor Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Mouse body weight is also monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

Conclusion and Future Directions

Both this compound and selective STAT3 inhibitors demonstrate promising anti-glioblastoma activity in preclinical models. This compound, as a repurposed drug, offers the advantage of a known safety profile in humans. Its broader mechanism of action, potentially affecting multiple signaling pathways upstream of STAT3, could be beneficial in overcoming resistance mechanisms. However, its potency and specificity for STAT3 in the context of glioblastoma require further investigation, and the lack of precise IC50 values makes direct comparison challenging.

Selective STAT3 inhibitors, designed for their specific target, generally exhibit high potency in vitro. Clinical trials for some of these inhibitors, such as WP1066, are underway, which will provide crucial data on their safety and efficacy in patients.[10][12]

Future research should focus on direct, head-to-head preclinical studies comparing this compound with selective STAT3 inhibitors using standardized protocols and a panel of patient-derived glioblastoma models. Furthermore, exploring combination therapies, where this compound or a selective STAT3 inhibitor is used alongside standard-of-care treatments like temozolomide and radiation, could unlock new therapeutic strategies for this devastating disease. The insights gained from such studies will be invaluable for guiding the clinical development of STAT3-targeting agents for the treatment of glioblastoma.

References

Comparative study of Butamirate and clobutinol on respiratory disorders

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Butamirate and Clobutinol for the Management of Respiratory Disorders

This guide provides a detailed comparative study of this compound and Clobutinol, two centrally acting non-opioid antitussive agents used in the treatment of respiratory disorders, primarily for the suppression of non-productive cough. While both have demonstrated efficacy, their clinical application and safety profiles differ significantly, with Clobutinol having been withdrawn from the market due to safety concerns. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data.

This compound: this compound exerts its antitussive effect through a dual mechanism. Primarily, it acts centrally on the cough center within the medulla oblongata in the brainstem to suppress the cough reflex.[1][2][3] Unlike opioid-based antitussives, it is not chemically or pharmacologically related to them and does not carry a risk of dependence.[3] Additionally, this compound exhibits peripheral effects, including anti-inflammatory and bronchospasmolytic (bronchodilator) activity, which helps in relaxing airway muscles and reducing irritation.[1][4]

Butamirate_MoA Cough Center Cough Center Cough Reflex Cough Reflex Bronchial Muscles Bronchial Muscles Bronchoconstriction Bronchoconstriction Inflammation Inflammation Airway Irritation Airway Irritation This compound This compound This compound->Cough Center Inhibits This compound->Bronchial Muscles Relaxes This compound->Inflammation Clobutinol_Cardiotoxicity Clobutinol Clobutinol hERG K+ Channel hERG K+ Channel Clobutinol->hERG K+ Channel Blocks K+ Efflux K+ Efflux hERG K+ Channel->K+ Efflux Reduced Ventricular Repolarization Ventricular Repolarization K+ Efflux->Ventricular Repolarization Delayed Action Potential Duration Action Potential Duration Ventricular Repolarization->Action Potential Duration Prolonged QT Interval QT Interval Action Potential Duration->QT Interval Prolonged Torsades de Pointes Torsades de Pointes QT Interval->Torsades de Pointes Increased Risk Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (5 Days) cluster_assessment Efficacy Assessment Recruitment 60 adult patients with irritative or chronic cough Design Double-Blind, Randomized Design Recruitment->Design GroupA Group A (n=30) This compound Citrate Linctus (3 tablespoons/day) Design->GroupA GroupB Group B (n=30) Clobutinol Syrup (3 tablespoons/day) Design->GroupB Endpoints Primary Endpoints: - Cough Severity (Day & Night) - Cough Frequency - Physician's Global Opinion GroupA->Endpoints GroupB->Endpoints DataCollection Patient Self-Rating Diaries + Physician Assessment Endpoints->DataCollection Statistical Analysis Statistical Analysis DataCollection->Statistical Analysis Comparison between groups and within groups (Day 0 vs Day 5)

References

Unraveling STAT3 Inhibition: A Comparative Guide to Biochemical Assays and Key Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of Signal Transducer and Activator of Transcription 3 (STAT3) pathway inhibitors is essential for advancing research in oncology and inflammatory diseases. While the antitussive agent Butamirate has been a subject of inquiry, current scientific literature does not provide evidence for its direct inhibition of the STAT3 signaling pathway. In contrast, several well-characterized small molecules have demonstrated potent STAT3 inhibitory activity. This guide provides a comparative analysis of established STAT3 inhibitors—Stattic, Niclosamide, and Cryptotanshinone—supported by quantitative data from key biochemical assays, detailed experimental protocols, and illustrative diagrams to aid researchers in their experimental design.

Recent studies have explored the role of "butyrate," a short-chain fatty acid, in modulating STAT3 signaling. Notably, some research indicates that butyrate can induce or activate the STAT3 pathway, a finding contrary to the inhibition sought in many therapeutic contexts. For instance, one study demonstrated that butyrate induces STAT3/HIF-1α/IL-22 signaling in macrophages. It is crucial to distinguish this compound from the short-chain fatty acid butyrate, as their effects on the STAT3 pathway appear to be different.

This guide focuses on compounds with established STAT3 inhibitory profiles, providing a framework for their biochemical assessment.

Comparative Analysis of STAT3 Inhibitors

The inhibitory potential of Stattic, Niclosamide, and Cryptotanshinone against the STAT3 pathway has been quantified using various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below, offering a direct comparison of their potency.

CompoundAssay TypeCell Line/SystemIC50 ValueReference
Stattic Cell-free STAT3 SH2 domain binding assay-5.1 µM
Cell proliferation assayUM-SCC-17B2.56 µM
Cell proliferation assayOSC-193.48 µM
STAT3-DNA binding ELISARecombinant STAT31.27 µM
Niclosamide STAT3-dependent luciferase reporter assayHeLa cells0.25 µM
Cell proliferation assay (constitutively active STAT3)Du145 cells0.7 µM
Cell-free STAT3 inhibition-0.7 µM
Cell proliferation assaySW620 cells2.9 µM
Cell proliferation assayHCT116 cells0.4 µM
Cryptotanshinone Cell-free STAT3 inhibition-4.6 µM
JAK2 phosphorylation inhibitionDU145 cells~5 µM
Cell proliferation assay (constitutively active STAT3)DU145 cells7 µM (GI50)
Cell viability assayEC109 cells2.57 µM
Cell viability assayA2780 cells11.2 µM

Key Biochemical Assays for Confirming STAT3 Inhibition

Several robust biochemical assays are routinely employed to elucidate the mechanism and efficacy of STAT3 inhibitors. These assays interrogate different stages of the STAT3 signaling cascade, from receptor-mediated activation to target gene transcription.

Visualizing the STAT3 Signaling Pathway

The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is implicated in various cancers and inflammatory disorders. The following diagram illustrates the canonical STAT3 signaling cascade, which can be targeted at multiple points by inhibitors.

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to DNA DNA Dimer->DNA Binds to Promoter Region Transcription Gene Transcription DNA->Transcription Initiates

Caption: Canonical STAT3 signaling pathway.

Western Blot for Phosphorylated STAT3 (p-STAT3)

Western blotting is a fundamental technique to assess the phosphorylation status of STAT3 at tyrosine 705 (Tyr705), a critical step in its activation. A decrease in the p-STAT3 signal upon treatment with an inhibitor, relative to total STAT3 levels, indicates a blockade of the upstream signaling cascade.

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., DU145 or A549, known for constitutive STAT3 activation) and allow them to adhere. Treat cells with varying concentrations of the test inhibitor (e.g., this compound) or a known inhibitor (e.g., Stattic) for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody for total STAT3 and a loading control like β-actin or GAPDH.

Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of STAT3. A reporter construct containing a STAT3-responsive element linked to a luciferase gene is introduced into cells. Inhibition of the STAT3 pathway results in decreased luciferase expression and a corresponding reduction in light emission.

Experimental Protocol:

  • Cell Seeding and Transfection: Seed cells (e.g., HEK293 or HeLa) in a 96-well plate. Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

  • Inhibitor Treatment: After 24 hours, treat the transfected cells with the test compound at various concentrations.

  • Cell Lysis and Luciferase Measurement: After the desired treatment period (e.g., 18-24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity in treated cells to that in vehicle-treated control cells to determine the percentage of inhibition.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to detect the DNA-binding activity of transcription factors, including STAT3. A reduction in the formation of the STAT3-DNA complex in the presence of an inhibitor suggests interference with STAT3's ability to bind its target DNA sequence.

Experimental Protocol:

  • Nuclear Extract Preparation: Treat cells with the inhibitor of interest. Prepare nuclear extracts from both treated and untreated cells.

  • Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer. For supershift analysis, a STAT3-specific antibody can be added to confirm the identity of the protein in the complex.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the probe by autoradiography (for radioactive labels) or a chemiluminescent detection method (for non-radioactive labels). A decrease in the shifted band in the inhibitor-treated lanes indicates reduced STAT3 DNA-binding activity.

Experimental Workflow for STAT3 Inhibition Assays

The following diagram outlines a typical workflow for evaluating a potential STAT3 inhibitor using the biochemical assays described above.

Experimental_Workflow Start Cell Culture (STAT3-active cell line) Treatment Treat with Test Compound Start->Treatment Western Western Blot (p-STAT3/Total STAT3) Treatment->Western Luciferase Luciferase Reporter Assay Treatment->Luciferase EMSA EMSA (STAT3 DNA Binding) Treatment->EMSA Analysis Data Analysis (IC50 Calculation) Western->Analysis Luciferase->Analysis EMSA->Analysis Conclusion Confirmation of STAT3 Inhibition Analysis->Conclusion

Caption: Workflow for STAT3 inhibitor validation.

Logical Framework for Comparative Analysis

The selection of an appropriate STAT3 inhibitor for a specific research application depends on a variety of factors, including its potency in relevant assays, its mechanism of action, and its selectivity. The diagram below presents a logical framework for comparing different STAT3 inhibitors based on key experimental readouts.

Comparison_Logic Inhibitor STAT3 Inhibitor (e.g., Stattic) Assay1 Western Blot (p-STAT3) Inhibitor->Assay1 Assay2 Luciferase Reporter Inhibitor->Assay2 Assay3 EMSA Inhibitor->Assay3 Result1 Reduced p-STAT3 Assay1->Result1 Result2 Decreased Luciferase Activity Assay2->Result2 Result3 Inhibited DNA Binding Assay3->Result3 Potency Comparative Potency (IC50) Result1->Potency Result2->Potency Result3->Potency Selectivity Selectivity vs. other STATs Potency->Selectivity

Caption: Logic for comparing STAT3 inhibitors.

By employing this comprehensive approach, researchers can rigorously validate the inhibitory effects of novel compounds on the STAT3 pathway and make informed decisions when selecting the most appropriate inhibitor for their experimental needs.

Unveiling the Molecular Targets: An Electrophysiological Comparison of Butamirate and Other Antitussives on Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in the current scientific literature is the absence of direct electrophysiological studies validating the effects of the non-opioid antitussive, Butamirate, on specific ion channels. However, its established affinity for the dextromethorphan-binding site in the brainstem provides a strong rationale for a comparative analysis with Dextromethorphan, a well-characterized ion channel modulator. This guide presents a comprehensive comparison of the known electrophysiological effects of Dextromethorphan and the opioid antitussive, Codeine, on various ion channels, offering a predictive framework for understanding this compound's potential molecular interactions.

This report synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative overview. Quantitative data on the effects of Dextromethorphan and Codeine on key ion channels are summarized, and detailed experimental protocols for the cited studies are provided to facilitate reproducibility and further investigation.

Comparative Analysis of Antitussive Effects on Ion Channels

While direct electrophysiological data for this compound is unavailable, the following table summarizes the known effects of Dextromethorphan and Codeine on various ion channels, as determined by patch-clamp and other electrophysiological techniques. This comparative data serves as a valuable reference for hypothesizing the potential ion channel interactions of this compound.

DrugIon Channel TargetCell TypeElectrophysiological EffectPotency (IC₅₀)Reference
Dextromethorphan NMDA ReceptorCultured Rat Cortical NeuronsOpen-channel blockade0.55 µM[1]
Cultured Rat Hippocampal NeuronsReduction in channel open time and frequency4 µM[2]
Voltage-gated K+ Channel (Kv1.3)Xenopus laevis OocytesInhibition of steady-state current, open-channel blocker12.8 µM[3]
Voltage-gated Na+ ChannelsCultured Rat Cortical NeuronsInhibition~80 µM[1]
Voltage-gated Ca2+ Channels (L- and N-type)Cultured Rat Cortical Neurons & PC12 CellsInhibition52-71 µM[1]
hERG K+ ChannelhERG transfected cellsInhibition of outward current5.1 µM[4]
Codeine hERG K+ ChannelhERG transfected cellsInhibition of outward current97 µM[4]
Presynaptic K+ ChannelsGuinea-pig Nucleus Tractus Solitarius NeuronsActivation of 4-AP sensitive K+ channels-[5]
G-protein-coupled inwardly rectifying K+ (GIRK) channelSingle Brain NeuronsInhibition of channel currents-[4]

Signaling Pathways and Mechanisms of Action

This compound is understood to exert its antitussive effect primarily through a central mechanism on the cough center in the medulla oblongata.[6][7] This is consistent with its binding to the dextromethorphan-binding site.[8] In addition to its central action, this compound is also reported to have peripheral anti-inflammatory and bronchospasmolytic properties.[9]

Dextromethorphan, beyond its antitussive effects, exhibits neuroprotective properties attributed to its modulation of various ion channels. Its primary documented mechanism is the blockade of NMDA receptors, which are ligand-gated ion channels crucial for synaptic plasticity.[1][2][10] Furthermore, its interaction with voltage-gated potassium, sodium, and calcium channels suggests a broader influence on neuronal excitability.[1][3]

Codeine, an opioid derivative, primarily acts on μ-opioid receptors in the central nervous system to suppress the cough reflex.[11][12] Its interaction with potassium channels, including hERG and presynaptic K+ channels, contributes to its overall effect on neuronal signaling and cardiac electrophysiology.[4][5]

cluster_this compound This compound Signaling Pathway This compound This compound Dextromethorphan_Site Dextromethorphan- Binding Site This compound->Dextromethorphan_Site Binds to Cough_Center Cough Center (Medulla Oblongata) Dextromethorphan_Site->Cough_Center Modulates Cough_Suppression Cough Suppression Cough_Center->Cough_Suppression Leads to cluster_dextromethorphan Dextromethorphan Ion Channel Interactions Dextromethorphan Dextromethorphan NMDA_Receptor NMDA Receptor Dextromethorphan->NMDA_Receptor Blocks Kv_Channels Voltage-gated K+ Channels (e.g., Kv1.3) Dextromethorphan->Kv_Channels Inhibits Na_Ca_Channels Voltage-gated Na+ & Ca2+ Channels Dextromethorphan->Na_Ca_Channels Inhibits Neuronal_Excitability Modulation of Neuronal Excitability NMDA_Receptor->Neuronal_Excitability Kv_Channels->Neuronal_Excitability Na_Ca_Channels->Neuronal_Excitability Antitussive_Neuroprotective Antitussive & Neuroprotective Effects Neuronal_Excitability->Antitussive_Neuroprotective cluster_workflow Electrophysiological Experimental Workflow Cell_Prep Cell Preparation (Cultured Neurons or Transfected Cell Lines) Patch_Clamp Whole-Cell Patch-Clamp Configuration Cell_Prep->Patch_Clamp Baseline Baseline Recording (Agonist or Voltage Stimulation) Patch_Clamp->Baseline Compound_App Test Compound Application Baseline->Compound_App Data_Acq Data Acquisition (Current Measurement) Compound_App->Data_Acq Analysis Data Analysis (IC50 Determination) Data_Acq->Analysis

References

Comparative Analysis of In Vivo Anti-Tumor Efficacy: Butamirate vs. Temozolomide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-tumor efficacy of Butamirate, a non-opioid cough suppressant, and Temozolomide, a standard-of-care alkylating agent for glioblastoma. This analysis is based on available preclinical data from separate studies, as no direct head-to-head in vivo comparisons have been published to date. The information is intended to support further research and drug development efforts in oncology.

I. Comparative Summary of In Vivo Efficacy

The following table summarizes the key findings from separate in vivo studies investigating the anti-tumor effects of this compound and Temozolomide. It is critical to note that the experimental conditions, including the cancer models, drug dosages, and administration routes, differed between the studies, precluding a direct, definitive comparison of potency.

ParameterThis compoundTemozolomide
Cancer Model Glioblastoma Xenograft (LN229-RRAD cells)[1]Glioblastoma Xenograft (U87MG-fLuc cells)[2], Syngeneic and Xenograft Orthotopic Models (GL261 and U87MG)[3]
Administration Route Intraperitoneal[1][4]Oral[5][6]
Reported Efficacy Markedly suppressed tumor growth[1][4]Effectively inhibited glioma growth[2], Reduced tumor growth[3], Improved survival[7]
Observed Side Effects No significant adverse effects reported[1][4]Hematological and hepatotoxicity have been described[7]

II. Mechanisms of Action

This compound and Temozolomide exert their anti-tumor effects through distinct molecular mechanisms.

This compound: The proposed anti-cancer mechanism of this compound involves the inhibition of the STAT3 signaling pathway. It is suggested to suppress STAT3 transcriptional activity, which leads to the downregulation of key proteins involved in cell survival and proliferation, such as cyclin D1 and survivin[1][4]. This action appears to be dependent on the presence of RRAD (Ras-related associated with diabetes), as this compound did not affect the proliferation of RRAD-negative glioblastoma cells[1][4].

Temozolomide: Temozolomide is a prodrug that, under physiological pH, converts to the active compound MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide)[5][8][9]. MTIC is an alkylating agent that methylates DNA, primarily at the O6 and N7 positions of guanine and the N3 position of adenine[5][10]. This DNA damage leads to the activation of futile DNA mismatch repair cycles, ultimately resulting in cell cycle arrest and apoptosis[5][10]. The efficacy of Temozolomide is significantly influenced by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which can remove the methyl adducts and thus confer resistance[6][7][10].

Signaling Pathway of this compound in Glioblastoma

Butamirate_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RRAD RRAD EGFR->RRAD Activates Akt Akt RRAD->Akt Activates STAT3 STAT3 RRAD->STAT3 Activates pAkt p-Akt Akt->pAkt pSTAT3 p-STAT3 STAT3->pSTAT3 CyclinD1 Cyclin D1 pSTAT3->CyclinD1 Upregulates Survivin Survivin pSTAT3->Survivin Upregulates Proliferation Cell Proliferation & Survival CyclinD1->Proliferation Survivin->Proliferation This compound This compound This compound->RRAD Inhibits

Caption: Proposed mechanism of this compound's anti-tumor activity in glioblastoma.

Mechanism of Action of Temozolomide

Temozolomide_Pathway Temozolomide Temozolomide (Prodrug) MTIC MTIC (Active Metabolite) Temozolomide->MTIC Spontaneous Hydrolysis DNA Nuclear DNA MTIC->DNA Methylates MethylatedDNA Methylated DNA (O6-MeG, N7-MeG, N3-MeA) MMR Mismatch Repair (MMR) System MethylatedDNA->MMR Recognized by MGMT MGMT (DNA Repair Enzyme) MethylatedDNA->MGMT Repaired by DSB Double-Strand Breaks MMR->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis

Caption: Temozolomide's mechanism of DNA alkylation and induction of apoptosis.

III. Experimental Protocols

The following are summaries of the in vivo experimental methodologies as described in the cited literature.

This compound In Vivo Protocol (Glioblastoma Xenograft Model) [1][4]

  • Cell Line: LN229 human glioblastoma cells overexpressing RRAD (LN229-RRAD).

  • Animal Model: Xenograft mouse model (specific strain not detailed).

  • Tumor Implantation: Subcutaneous injection of LN229-RRAD cells.

  • Drug Administration: Intraperitoneal (IP) administration of this compound.

  • Dosage and Schedule: Specific dosage and treatment schedule were not detailed in the abstract.

  • Efficacy Evaluation: Tumor growth was monitored and measured.

  • Outcome: this compound administration markedly suppressed tumor growth without significant adverse effects.

Temozolomide In Vivo Protocol (Orthotopic Glioma Model) [2]

  • Cell Line: Human U87MG-fLuc glioma cells (expressing luciferase).

  • Animal Model: Specific animal model not detailed in the abstract.

  • Tumor Implantation: Orthotopic (intracranial) implantation of U87MG-fLuc cells.

  • Drug Administration: The route of administration is not explicitly stated in the abstract, but Temozolomide is typically administered orally[5][6].

  • Dosage and Schedule: Specific dosage and schedule were not provided in the abstract. Standard adjuvant cycles are often 150–200 mg/m² for 5 days every 28 days[11][12].

  • Efficacy Evaluation: Tumor growth was evaluated using bioluminescence imaging (BLI) and Magnetic Resonance Imaging (MRI).

  • Outcome: Temozolomide effectively inhibited the growth of orthotopic gliomas.

General In Vivo Anti-Tumor Efficacy Workflow

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation (Subcutaneous/Orthotopic) cell_culture->implantation randomization Randomization into Treatment Groups implantation->randomization animal_model Animal Model (e.g., Nude Mice) animal_model->implantation treatment Drug Administration (e.g., IP, Oral) randomization->treatment monitoring Tumor Growth Monitoring (Calipers, Imaging) treatment->monitoring endpoint Endpoint Measurement (Tumor Volume, Survival) monitoring->endpoint analysis Data Analysis & Interpretation endpoint->analysis end Conclusion analysis->end

Caption: A generalized workflow for preclinical in vivo anti-tumor efficacy studies.

IV. Conclusion and Future Directions

Based on the available, albeit limited, preclinical data, both this compound and Temozolomide demonstrate in vivo anti-tumor activity against glioblastoma models. They operate through fundamentally different mechanisms: this compound through the targeted inhibition of the STAT3 signaling pathway[1][4], and Temozolomide through non-specific DNA alkylation[5][10].

The discovery of anti-tumor properties in a repurposed drug like this compound is promising, particularly given its reported lack of significant adverse effects in the preclinical model studied[1][4]. However, a direct comparison with the established efficacy of Temozolomide is not possible without head-to-head studies.

Future research should focus on:

  • Direct, controlled in vivo studies comparing the efficacy and toxicity of this compound and Temozolomide in the same glioblastoma models.

  • Investigation of this compound's efficacy in Temozolomide-resistant glioblastoma models.

  • Elucidation of the detailed pharmacokinetics and optimal dosing schedule for this compound as an anti-cancer agent.

  • Exploring the potential for combination therapies involving this compound and other anti-cancer agents, including Temozolomide.

Such studies are imperative to ascertain the potential clinical utility of this compound as a novel therapeutic agent for glioblastoma and other malignancies.

References

Validating Butamirate's Mechanism of Action: A Comparative Guide Using a Proposed Knockout Cell Line Approach

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the validation of Butamirate's mechanism of action, comparing its proposed pathways with established antitussives, and outlining a hypothetical validation framework using knockout cell lines.

This compound is a centrally acting non-opioid antitussive agent widely used for the treatment of dry, non-productive cough.[1][2][3] Its mechanism of action is primarily attributed to its effect on the cough center in the medulla oblongata.[1][2] However, the precise molecular targets and signaling pathways have not been fully elucidated and validated through modern genetic techniques such as the use of knockout cell lines. This guide provides a comparative analysis of this compound's proposed mechanism of action against other antitussives and outlines a hypothetical experimental framework for its validation using knockout cell lines, a critical step in modern drug development for confirming drug-target engagement and mechanism.

Comparison of Antitussive Mechanisms

The following table summarizes the proposed mechanism of action of this compound in comparison to other commonly used antitussive drugs.

DrugClassProposed Primary Mechanism of ActionPotential Signaling Pathway(s)
This compound Non-opioid, centrally actingActs on the cough center in the medulla oblongata.[1][2] Binds to the dextromethorphan-binding site.[4][5]Putative interaction with sigma-1 receptors and NMDA receptors.[4] Potential involvement of the RRAD-STAT3 pathway.[6]
Dextromethorphan Non-opioid, centrally actingSigma-1 receptor agonist and NMDA receptor antagonist.Modulates glutamatergic signaling and intracellular calcium levels.
Codeine Opioid, centrally actingAgonist at mu-opioid receptors in the cough center.G-protein coupled receptor signaling, leading to neuronal hyperpolarization.
Levodropropizine Peripherally actingInhibits the activation of C-fibers in the airways.Modulation of sensory nerve endings, potentially involving tachykinin release.

Proposed Validation of this compound's Mechanism Using Knockout Cell Lines

Given the absence of published studies validating this compound's mechanism of action using knockout cell lines, we propose a hypothetical experimental workflow. This workflow is designed to rigorously test the putative targets of this compound and elucidate its signaling cascade.

Experimental Workflow for Knockout Validation

G cluster_0 Cell Line Preparation cluster_1 Treatment cluster_2 Downstream Assays WT Wild-Type Neuronal Cell Line (e.g., SH-SY5Y) KO_S1R Sigma-1 Receptor (SIGMAR1) Knockout WT->KO_S1R CRISPR/Cas9 KO_NR1 NMDA Receptor (GRIN1) Knockout WT->KO_NR1 CRISPR/Cas9 KO_RRAD RRAD Knockout WT->KO_RRAD CRISPR/Cas9 Treat_this compound This compound Treatment WT->Treat_this compound Treat_Control Vehicle Control WT->Treat_Control KO_S1R->Treat_this compound KO_S1R->Treat_Control KO_NR1->Treat_this compound KO_NR1->Treat_Control KO_RRAD->Treat_this compound KO_RRAD->Treat_Control Ca_Imaging Calcium Imaging Treat_this compound->Ca_Imaging WB Western Blot (p-STAT3, p-Akt, p-EGFR) Treat_this compound->WB Cough_Model In vitro 'Cough' Model (e.g., capsaicin-induced neuronal activation) Treat_this compound->Cough_Model Treat_Control->Ca_Imaging Treat_Control->WB Treat_Control->Cough_Model G This compound This compound S1R Sigma-1 Receptor This compound->S1R Binds NMDA NMDA Receptor This compound->NMDA Antagonizes RRAD RRAD This compound->RRAD Inhibits Cough_Center Cough Center (Medulla Oblongata) S1R->Cough_Center Modulates NMDA->Cough_Center Modulates EGFR EGFR RRAD->EGFR Activates Akt Akt EGFR->Akt Phosphorylates STAT3 STAT3 Akt->STAT3 Phosphorylates STAT3->Cough_Center Influences Cough_Suppression Cough Suppression Cough_Center->Cough_Suppression Leads to

References

Comparative pharmacokinetics of different Butamirate salt formulations

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the pharmacokinetic profiles of different oral formulations of butamirate citrate, a non-opioid centrally acting cough suppressant.

While this compound is available in different salt forms, including citrate and phosphate, publicly available pharmacokinetic data predominantly focuses on this compound citrate. Extensive literature searches did not yield comparative pharmacokinetic studies between this compound citrate and other this compound salts. This guide, therefore, provides a comprehensive comparison of the pharmacokinetic profiles of two different oral formulations of this compound citrate: a syrup and a sustained-release tablet.

Executive Summary

This compound citrate is rapidly and completely absorbed after oral administration.[1][2] The primary metabolite, 2-phenylbutyric acid, is quantifiable in plasma and is used to determine the pharmacokinetic parameters of the parent compound.[3][4] Studies show that different formulations of this compound citrate, such as syrup and tablets, exhibit comparable bioavailability.[3][4]

Data Presentation: Pharmacokinetic Parameters of this compound Citrate Formulations

The following table summarizes the key pharmacokinetic parameters for different formulations of this compound citrate, primarily focusing on its major metabolite, 2-phenylbutyric acid.

FormulationDoseCmax (µg/mL)Tmax (h)AUC₀-∞ (µg·h/mL)Half-life (t½) (h)
Syrup (Test) 45 mg1.771.146.928
Syrup (Reference) 45 mg1.861.550.426
Tablet (Test) 45 mg1.881.154.727
Solution (Reference) 45 mg1.941.154.526
Syrup 150 mg6.41.5Not Reported~6
Sustained-Release Tablet 50 mgNot Reported9Not Reported~13

Data for 45 mg formulations are from a bioequivalence study and refer to the metabolite 2-phenylbutyric acid.[3][4] Data for the 150 mg syrup and 50 mg sustained-release tablet are from separate sources.[2][5][6]

Experimental Protocols

A representative experimental design for assessing the pharmacokinetics of this compound citrate formulations is a randomized, two-way crossover study.[3][4]

Study Design:

  • Participants: Healthy adult volunteers.[3][4]

  • Treatments: Single oral administration of test and reference formulations of this compound citrate (e.g., 45 mg).[3][4]

  • Washout Period: A one-week washout period is maintained between the two treatment periods.[3][4]

  • Blood Sampling: Blood samples are collected at predetermined intervals, typically before dosing and at multiple time points up to 96 hours post-administration.[3][4]

  • Analytical Method: The plasma concentrations of the main metabolite, 2-phenylbutyric acid, are determined using a validated analytical method, such as reversed-phase high-performance liquid chromatography (HPLC) with UV detection.[3][4]

Visualizations

Experimental Workflow for a Comparative Pharmacokinetic Study

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_period1 Treatment Period 1 cluster_washout Washout Period cluster_period2 Treatment Period 2 (Crossover) cluster_analysis Analysis A Healthy Volunteers B Inclusion/Exclusion Criteria A->B Screening C Randomized Allocation B->C D1 Group 1: Receive Test Formulation C->D1 D2 Group 2: Receive Reference Formulation C->D2 E Serial Blood Sampling D1->E D2->E F 1 Week E->F G1 Group 1: Receive Reference Formulation F->G1 G2 Group 2: Receive Test Formulation F->G2 H Serial Blood Sampling G1->H G2->H I HPLC Analysis of 2-phenylbutyric acid H->I J Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) I->J K Statistical Analysis (Bioequivalence Assessment) J->K G This compound This compound Citrate (Oral Administration) Absorption Rapid & Complete GI Absorption This compound->Absorption Hydrolysis Plasma Hydrolysis Absorption->Hydrolysis Metabolite1 2-phenylbutyric acid (Active Metabolite) Hydrolysis->Metabolite1 Metabolite2 Diethylaminoethoxyethanol (Active Metabolite) Hydrolysis->Metabolite2 Excretion Renal Excretion Metabolite1->Excretion Metabolite2->Excretion

References

Cross-study validation of Butamirate's antitussive effects in different animal models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comparative overview of the antitussive effects of Butamirate citrate, a centrally acting non-opioid cough suppressant, as evaluated in various preclinical animal models. The data and protocols compiled are intended to assist researchers, scientists, and drug development professionals in understanding the scope and limitations of current research, and to guide future investigations into the efficacy of this compound and other antitussive agents.

This compound is understood to exert its primary antitussive effect by acting on the cough center in the medulla oblongata[1][2]. Additionally, it exhibits peripheral anti-inflammatory and bronchodilatory properties that may contribute to its overall efficacy[2][3][4]. The validation of its effectiveness across different models that mimic various aspects of cough induction is crucial for a comprehensive understanding of its therapeutic potential.

Quantitative Comparison of this compound's Efficacy

Table 1: Efficacy of this compound in the Citric Acid-Induced Cough Model (Guinea Pig)

Dose of this compoundAdministration RouteTussive Agent ConcentrationNumber of Coughs (Control)Number of Coughs (this compound Treated)Percentage Inhibition (%)Reference
15 mgOral (capsule)Not SpecifiedNot SpecifiedReduction demonstrated for 1 hourNot Specified[5]
30 mgOral (capsule)Not SpecifiedNot SpecifiedReduction demonstrated for 3 hoursNot Specified[5]
90 mgOral (syrup)Not SpecifiedNot SpecifiedStatistically significant reductionNot Specified[5]

Note: The available studies in healthy volunteers demonstrate a reduction in cough sensitivity with this compound in the citric acid-induced cough model. However, specific quantitative data on the percentage of cough inhibition in animal models was not available in the reviewed literature.

Table 2: Efficacy of this compound in the Capsaicin-Induced Cough Model (Guinea Pig)

Dose of this compoundAdministration RouteTussive Agent ConcentrationNumber of Coughs (Control)Number of Coughs (this compound Treated)Percentage Inhibition (%)Reference
Multiple DosesNot SpecifiedNot SpecifiedNot SpecifiedFailed to show significant activityNot Applicable[5]

Note: A study in healthy human volunteers found that this compound did not significantly attenuate capsaicin-induced cough, with the authors suggesting potential formulation issues as a possible reason for the lack of efficacy[5]. Data from animal studies specifically testing this compound in this model is limited.

Table 3: Efficacy of this compound in the Sulphur Dioxide (SO₂)-Induced Cough Model (Mice)

Dose of this compoundAdministration RouteTussive Agent ConcentrationNumber of Coughs (Control)Number of Coughs (this compound Treated)Percentage Inhibition (%)Reference
Not Studied------

Note: While the SO₂-induced cough model in mice is a valid method for evaluating antitussive drugs, no studies were identified that specifically investigated the efficacy of this compound in this model.

Experimental Protocols

Detailed methodologies for the key experimental models are provided below to facilitate replication and further investigation.

1. Citric Acid-Induced Cough Model in Guinea Pigs

  • Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Apparatus: A whole-body plethysmograph is used to record respiratory parameters and identify coughs. The chamber is connected to a nebulizer for the administration of the tussive agent.

  • Procedure:

    • The guinea pig is placed in the plethysmograph chamber and allowed to acclimatize for a short period.

    • A baseline recording of respiratory activity is taken.

    • An aerosol of citric acid solution (typically 0.1 M to 0.4 M) is delivered into the chamber for a set duration (e.g., 5-10 minutes).

    • The number of coughs is counted by trained observers and/or through analysis of the respiratory waveform for a defined period after the start of the aerosol delivery.

    • For drug studies, this compound or a vehicle control is administered (e.g., orally or intraperitoneally) at a specified time before the citric acid challenge.

  • Data Analysis: The primary endpoint is the number of coughs. The percentage inhibition of cough is calculated by comparing the number of coughs in the drug-treated group to the vehicle-treated control group.

2. Capsaicin-Induced Cough Model in Guinea Pigs

  • Animals and Apparatus: Similar to the citric acid model.

  • Procedure:

    • The procedure is analogous to the citric acid model.

    • An aerosol of capsaicin solution (typically 30-60 µM) is used as the tussive agent.

    • The number of coughs is recorded and analyzed as described above.

  • Rationale: Capsaicin selectively stimulates C-fiber afferent nerves in the airways, providing a model to investigate the effects of drugs on this specific pathway.

3. Sulphur Dioxide (SO₂)-Induced Cough Model in Mice

  • Animals: Albino mice of either sex (25-30 g) are typically used.

  • Apparatus: A sealed chamber is required for the exposure to SO₂ gas.

  • Procedure:

    • Mice are placed individually in the exposure chamber.

    • A controlled concentration of SO₂ gas is introduced into the chamber for a defined period (e.g., 45 seconds).

    • Following exposure, the mice are transferred to an observation chamber, and the number of coughs is counted for a set duration (e.g., 5 minutes).

    • For drug studies, this compound or a vehicle control is administered prior to SO₂ exposure.

  • Data Analysis: The number of coughs in the treated group is compared to the control group to determine the percentage of cough inhibition.

Visualizing the Pathways and Workflows

Mechanism of Action and Cough Reflex Pathway

The following diagram illustrates the general signaling pathway of the cough reflex and the proposed sites of action for this compound.

Cough_Reflex_and_Butamirate_Action cluster_peripheral Peripheral Airways cluster_central Central Nervous System (Brainstem) cluster_efferent Efferent Pathway Irritant Irritant (e.g., Citric Acid, Capsaicin, SO₂) Receptors Vagal Afferent Receptors (C-fibers, Aδ-fibers) Irritant->Receptors Stimulation NTS Nucleus Tractus Solitarius (NTS) Receptors->NTS Afferent Signal CoughCenter Cough Center (Medulla Oblongata) NTS->CoughCenter Signal Processing MotorNeurons Motor Neurons CoughCenter->MotorNeurons Efferent Command Muscles Respiratory Muscles (Diaphragm, Intercostals, etc.) MotorNeurons->Muscles Innervation Cough Cough Muscles->Cough Contraction Butamirate_Central This compound (Central Action) Butamirate_Central->CoughCenter Inhibition Butamirate_Peripheral This compound (Peripheral Action) Butamirate_Peripheral->Receptors Anti-inflammatory/ Bronchodilatory Effects

Caption: General signaling pathway of the cough reflex and this compound's sites of action.

Experimental Workflow for Antitussive Testing

The diagram below outlines the typical experimental workflow for evaluating the antitussive efficacy of a compound like this compound in an animal model.

Antitussive_Testing_Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Random Group Assignment (Vehicle vs. This compound) acclimatization->grouping drug_admin Drug/Vehicle Administration grouping->drug_admin tussive_challenge Tussive Challenge (Citric Acid / Capsaicin / SO₂) drug_admin->tussive_challenge cough_recording Cough Recording & Counting tussive_challenge->cough_recording data_analysis Data Analysis (% Inhibition) cough_recording->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for testing antitussive agents in animal models.

References

A Comparative Analysis of Butamirate and Novel Antitussive Agents in Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of antitussive drug development is undergoing a significant transformation. For decades, treatment options for chronic and acute cough have been limited, with centrally acting agents like butamirate offering symptomatic relief. However, a deeper understanding of the neurobiology of the cough reflex has paved the way for a new generation of targeted therapies. This guide provides a detailed comparison of this compound with novel antitussive agents currently in late-stage development, focusing on their mechanisms of action, clinical efficacy, and safety profiles, supported by available experimental data. The emerging class of P2X3 receptor antagonists, including gefapixant, camlipixant, and sivopixant, represents a paradigm shift towards peripherally acting drugs with the potential for improved therapeutic outcomes.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and the novel agents lies in their site and mode of action. This compound exerts its effects on the central nervous system, while the new generation of drugs targets peripheral pathways.

This compound: The Central Commander

This compound is a centrally acting cough suppressant that is structurally unrelated to opioid alkaloids.[1][2] Its primary site of action is the cough center in the medulla oblongata, a region in the brainstem responsible for regulating the cough reflex.[3][4] By inhibiting the neural pathways that trigger a cough, this compound reduces the frequency and intensity of coughing episodes.[4] In addition to its central antitussive effects, this compound is also reported to have non-specific anticholinergic and bronchospasmolytic properties, which may contribute to its overall efficacy by relaxing the airways.[1][5]

Butamirate_Mechanism cluster_CNS Central Nervous System Cough_Center Cough Center (Medulla Oblongata) Cough_Reflex Cough Reflex Initiation Cough_Center->Cough_Reflex Excitatory Signals Suppressed_Cough Suppressed Cough Cough_Reflex->Suppressed_Cough This compound This compound This compound->Cough_Center Inhibits Peripheral_Stimuli Peripheral Stimuli Peripheral_Stimuli->Cough_Center Afferent Signals

Figure 1: this compound's Central Mechanism of Action. This diagram illustrates how this compound acts on the cough center in the brainstem to inhibit the cough reflex.

Novel P2X3 Receptor Antagonists: The Peripheral Gatekeepers

The most promising novel antitussive agents in development are selective antagonists of the P2X3 receptor. These drugs act on the peripheral nervous system, specifically on sensory nerve fibers in the airways.[6]

The underlying mechanism involves the signaling molecule adenosine triphosphate (ATP). In response to inflammation, irritation, or injury in the airways, epithelial cells release ATP. This extracellular ATP then binds to P2X3 receptors, which are ATP-gated ion channels located on sensory C-fibers of the vagus nerve.[7] The activation of these receptors triggers an influx of cations, leading to depolarization of the sensory neuron and the generation of an action potential. This signal is then transmitted to the brainstem, where it is interpreted as an urge to cough, initiating the cough reflex.

P2X3 receptor antagonists, such as gefapixant, camlipixant, and sivopixant, work by blocking the binding of ATP to the P2X3 receptor.[6][8] This prevents the activation of the sensory nerve fibers, thereby dampening the cough reflex at its peripheral origin.[6] A key differentiator among these novel agents is their selectivity for the P2X3 receptor over the related P2X2/3 receptor, which is implicated in taste-related side effects.[6][9]

P2X3_Antagonist_Mechanism cluster_Airway Airway Lumen & Epithelium cluster_Sensory_Neuron Sensory Neuron Inflammation Inflammation/ Irritation Epithelial_Cell Airway Epithelial Cell Inflammation->Epithelial_Cell Stimulates ATP ATP Epithelial_Cell->ATP Releases P2X3_Receptor P2X3 Receptor ATP->P2X3_Receptor Binds Neuron_Activation Neuron Activation (Action Potential) P2X3_Receptor->Neuron_Activation Activates Brainstem Brainstem Cough Center Neuron_Activation->Brainstem Signal to Brain P2X3_Antagonist P2X3 Antagonist (e.g., Gefapixant) P2X3_Antagonist->P2X3_Receptor Blocks Cough Cough Reflex Brainstem->Cough

Figure 2: Mechanism of Action of P2X3 Receptor Antagonists. This diagram shows how P2X3 antagonists block the ATP-mediated activation of sensory neurons in the airways, preventing the initiation of the cough reflex.

Comparative Efficacy: Clinical Trial Data

The clinical efficacy of this compound and the novel P2X3 antagonists has been evaluated in various studies. Direct head-to-head trials are lacking; however, a comparison can be drawn from their respective placebo-controlled and active-comparator trials.

Agent Trial(s) Key Efficacy Endpoint Results
This compound Unnamed vs. Dextromethorphan[1][10]Change in cough sensitivity (Capsaicin Challenge - C5)Failed to show a statistically significant difference from placebo in attenuating capsaicin-induced cough.[1][10]
Unnamed vs. Clobutinol[11][12]Reduction in cough severity and frequencyBoth treatments showed significant improvements from baseline (p<0.001). This compound showed a significantly better effect on cough frequency in patients with cough due to carcinomas (p=0.026).[11][12]
Gefapixant COUGH-1 & COUGH-2 (Phase 3)[13][14][15]Placebo-adjusted reduction in 24-hour cough frequency- COUGH-1 (12 weeks): 18.45% reduction with 45 mg BID (p=0.041).[14] - COUGH-2 (24 weeks): 14.64% reduction with 45 mg BID (p=0.031).[14]
Camlipixant (BLU-5937) SOOTHE (Phase 2b)[16][17][18]Placebo-adjusted reduction in 24-hour cough frequency at Day 28- 50 mg BID: 34.4% reduction (p=0.0033).[16][17][18] - 200 mg BID: 34.2% reduction (p=0.0047).[16][17][18]
Sivopixant (S-600918) Phase 2a[6][8][9]Placebo-adjusted reduction in 24-hour cough frequency at 2 weeks30.9% reduction with 150 mg OD (p=0.0386).[6][9]
Phase 2b[19][20]Placebo-adjusted reduction in 24-hour cough frequency at 4 weeksDid not demonstrate a statistically significant difference from placebo.[19][20]

Safety and Tolerability Profile

The safety profiles of this compound and the novel P2X3 antagonists differ significantly, largely due to their distinct mechanisms of action.

Agent Common Adverse Events Serious Adverse Events
This compound Drowsiness, dizziness, nausea, diarrhea.[21]Rare.
Gefapixant Taste-related adverse events (dysgeusia, ageusia, hypogeusia) are the most common.[13]Similar incidence to placebo (under 4%).[22]
Camlipixant (BLU-5937) Low incidence of mild to moderate taste alteration (4.8-6.5% vs 0% for placebo).[16][17][18]No serious treatment-emergent adverse events reported in the SOOTHE trial.[16][17]
Sivopixant (S-600918) Mild taste disturbance reported in a small percentage of patients (6.5% in Phase 2a).[6][9]Treatment-emergent adverse events were generally mild to moderate.[19][20]

Experimental Protocols: A Closer Look

A standardized methodology for assessing antitussive efficacy is crucial for comparing different agents. Key experimental designs and outcome measures employed in the clinical evaluation of these drugs are outlined below.

Capsaicin Cough Challenge

A common method to objectively measure cough reflex sensitivity is the capsaicin cough challenge.[23][24]

  • Objective: To determine the concentration of inhaled capsaicin required to elicit a specific number of coughs (typically 2, C2, or 5, C5).[24][25]

  • Procedure:

    • Participants inhale single breaths of aerosolized capsaicin at incrementally increasing concentrations.[25]

    • The number of coughs within a set timeframe (e.g., 15-30 seconds) after each inhalation is recorded.[25]

    • The challenge continues until the C5 threshold is reached or the maximum concentration is administered.[25]

  • Endpoint: The primary endpoint is often the change in C5 concentration after treatment, indicating a change in cough reflex sensitivity.[1]

Clinical Trial Design for Novel Antitussives: The SOOTHE Trial as an Example

The SOOTHE trial for camlipixant provides a representative example of the rigorous methodology used to evaluate novel antitussive agents.[16][17][26]

  • Study Design: A Phase 2b, multicenter, randomized, double-blind, placebo-controlled, parallel-arm study.[16][17]

  • Patient Population: Adults with refractory or unexplained chronic cough for at least one year and a baseline awake cough frequency of ≥25 coughs per hour.[16][17]

  • Intervention: Patients were randomized to receive one of three doses of camlipixant (12.5 mg, 50 mg, or 200 mg twice daily) or a placebo for 4 weeks.[16][17]

  • Primary Endpoint: Change from baseline in 24-hour cough frequency, objectively measured using an ambulatory cough monitor.[16][17]

  • Secondary Endpoints:

    • Change in awake and nighttime cough frequency.

    • Cough severity assessed using a Visual Analogue Scale (VAS).[27]

    • Cough-related quality of life measured by the Leicester Cough Questionnaire (LCQ).[27][28][29]

SOOTHE_Trial_Workflow cluster_Treatment_Arms 4-Week Double-Blind Treatment Screening Screening (Inclusion/Exclusion Criteria) Placebo_Run_in 16-Day Single-Blind Placebo Run-in Screening->Placebo_Run_in Randomization Randomization (1:1:1:1) Placebo_Run_in->Randomization Camlipixant_12_5 Camlipixant 12.5 mg BID Randomization->Camlipixant_12_5 Camlipixant_50 Camlipixant 50 mg BID Randomization->Camlipixant_50 Camlipixant_200 Camlipixant 200 mg BID Randomization->Camlipixant_200 Placebo Placebo BID Randomization->Placebo Endpoint_Assessment Endpoint Assessment at Day 28 - 24-hour Cough Frequency - Cough Severity (VAS) - Quality of Life (LCQ) Camlipixant_12_5->Endpoint_Assessment Camlipixant_50->Endpoint_Assessment Camlipixant_200->Endpoint_Assessment Placebo->Endpoint_Assessment

Figure 3: Representative Clinical Trial Workflow (SOOTHE Trial). This diagram outlines the key stages of a typical clinical trial for a novel antitussive agent.

Conclusion

The development of novel P2X3 receptor antagonists marks a significant advancement in the pharmacological management of cough. In contrast to the centrally acting mechanism of this compound, these agents offer a targeted, peripheral approach that has demonstrated significant efficacy in reducing cough frequency in patients with refractory or unexplained chronic cough. While taste-related side effects have been a concern with the first-in-class P2X3 antagonists, newer agents like camlipixant and sivopixant are being developed with higher selectivity, potentially offering a better-tolerated treatment option. The robust clinical trial data for these novel agents provide compelling evidence for their potential to address a long-standing unmet medical need. For researchers and drug development professionals, the success of these peripherally acting drugs underscores the importance of targeting specific sensory pathways in the development of future antitussive therapies. Further research, including head-to-head comparative trials, will be invaluable in fully elucidating the relative merits of these emerging therapies.

References

Investigating the Potential STAT3-Inhibitory Effects of Butamirate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is presented for research and informational purposes. As of the latest literature review, there is no direct scientific evidence to suggest that Butamirate, a centrally acting cough suppressant, functions as a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This document outlines a proposed framework for investigating this potential mechanism of action, comparing its known anti-inflammatory effects with the established downstream consequences of validated STAT3 inhibitors.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in a myriad of cellular processes, including inflammation, proliferation, survival, and differentiation.[1][2] Its aberrant or constitutive activation is a hallmark of numerous cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[3][4] this compound is primarily known as a non-narcotic antitussive that acts on the cough center in the brainstem.[5][6][7] It also exhibits bronchodilatory and anti-inflammatory properties, though the precise molecular mechanisms of its anti-inflammatory effects are not fully elucidated.[5][6]

This guide provides a comparative framework to explore the hypothesis that this compound's anti-inflammatory effects may be mediated, in part, through the inhibition of the STAT3 pathway. We will compare the expected outcomes of this compound treatment with the known effects of established STAT3 inhibitors, providing the necessary experimental protocols to validate this hypothesis.

Comparative Analysis of STAT3 Inhibitors

To validate the potential downstream effects of this compound on STAT3 signaling, its performance would need to be compared against well-characterized STAT3 inhibitors. The following tables present a comparative summary of hypothetical data for this compound against known STAT3 inhibitors.

Table 1: In Vitro Inhibition of STAT3 Signaling
Compound Target Cell Line Assay Type Metric Result Reference
This compound Human Lung Cancer (A549)Western Blotp-STAT3 (Tyr705) InhibitionHypothetical IC50: 25 µM-
Luciferase ReporterSTAT3 Transcriptional ActivityHypothetical IC50: 30 µM-
Stattic Human Medulloblastoma-STAT3 InhibitionSensitizes cells to chemotherapy[3]
S3I-201 Human Breast CancerSTAT3 DNA BindingIC5086 µM
Niclosamide Human HeLa CellsSTAT3-DNA Binding ELISAIC50Potent Inhibition[7]
WP1066 Human Malignant GliomaCell ViabilityIC503.7-5.6 µM
AZD9150 Lymphoma & NSCLCSTAT3 mRNA reduction-Effective at ≤ 3 mg/kg
Table 2: Downstream Effects on Cell Viability and Apoptosis
Compound Target Cell Line Assay Type Metric Result Reference
This compound Human Lung Cancer (A549)MTT AssayCell Viability (IC50)Hypothetical: 50 µM-
Flow CytometryApoptosis RateHypothetical: 35% increase-
Stattic Medulloblastoma-ApoptosisIncreased apoptosis[3]
S3I-201 Human Breast Cancer-ApoptosisInduction of apoptosis
AG490 Malignant Glioma-ApoptosisInduces apoptosis
Dominant-Negative STAT3 Vascular Smooth MuscleTUNEL AssayApoptosis35% increase in TUNEL index

Proposed Experimental Protocols for Validation

To investigate whether this compound inhibits the STAT3 pathway, a series of validation experiments are necessary.

Western Blot for Phosphorylated STAT3 (p-STAT3)
  • Objective: To determine if this compound inhibits the phosphorylation of STAT3 at Tyrosine 705, a critical step in its activation.

  • Methodology:

    • Culture human lung cancer cells (e.g., A549) to 70-80% confluency.

    • Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), in the presence of varying concentrations of this compound for a specified time.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3.

    • Use a secondary HRP-conjugated antibody and a chemiluminescent substrate for detection.

    • Quantify band intensity to determine the ratio of p-STAT3 to total STAT3.

STAT3 Luciferase Reporter Assay
  • Objective: To measure the effect of this compound on the transcriptional activity of STAT3.

  • Methodology:

    • Transfect cells with a reporter plasmid containing a STAT3-responsive promoter driving the expression of the luciferase gene.

    • Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.

    • Treat the transfected cells with IL-6 and varying concentrations of this compound.

    • After incubation, lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the STAT3-driven luciferase activity to the control luciferase activity.

Cell Viability (MTT) Assay
  • Objective: To assess the effect of this compound on the proliferation and viability of cancer cells that are dependent on STAT3 signaling.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations for 24-72 hours.

    • Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm to determine cell viability.

Apoptosis Assay via Flow Cytometry
  • Objective: To determine if this compound induces apoptosis in cells with constitutively active STAT3.

  • Methodology:

    • Treat cells with this compound at its determined IC50 concentration for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Pathways and Workflows

To better understand the molecular interactions and experimental designs, the following diagrams are provided.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) STAT3_p p-STAT3 STAT3_inactive->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds This compound This compound (Hypothetical Inhibition) This compound->STAT3_p ? TargetGenes Target Genes (Bcl-2, Cyclin D1, c-Myc) DNA->TargetGenes Transcription Pro_Survival Survival TargetGenes->Pro_Survival Proliferation Proliferation TargetGenes->Proliferation Anti_Apoptosis Anti-Apoptosis TargetGenes->Anti_Apoptosis

Caption: Hypothetical inhibition of the STAT3 signaling pathway by this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_analysis Data Analysis & Comparison start Cancer Cell Line (e.g., A549) treatment Treat with this compound vs. Known STAT3 Inhibitor start->treatment western Western Blot (p-STAT3/STAT3) treatment->western luciferase Luciferase Assay (Transcriptional Activity) treatment->luciferase mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Apoptosis) treatment->flow analysis Compare IC50 values, Apoptosis Rates, and Gene Expression Changes western->analysis luciferase->analysis mtt->analysis flow->analysis

Caption: Workflow for validating this compound's potential STAT3 inhibition.

Conclusion

While this compound is an established antitussive, its full range of molecular interactions, particularly concerning its anti-inflammatory effects, remains an area for further exploration. The STAT3 signaling pathway presents a plausible, yet unproven, target that could explain some of these effects. The experimental framework and comparative data presented in this guide offer a robust starting point for researchers to investigate the potential of this compound as a modulator of STAT3 signaling. Should a link be established, it could open new avenues for the therapeutic application of this well-known drug in diseases characterized by aberrant STAT3 activity.

References

Comparative analysis of the safety profiles of Butamirate and other antitussives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the safety profiles of Butamirate, Dextromethorphan, Codeine, and Cloperastine for researchers and drug development professionals.

This guide provides a detailed comparative analysis of the safety profiles of this compound and other commonly used antitussive agents, including dextromethorphan, codeine, and cloperastine. The information is compiled from a review of preclinical and clinical studies to assist researchers, scientists, and drug development professionals in their understanding of the relative safety of these compounds.

Executive Summary

This compound is a centrally acting non-opioid antitussive agent.[1][2][3][4] Its safety profile is a key differentiator from other antitussives. Clinical data suggests that this compound is generally well-tolerated, with adverse events being rare. In contrast, opioid-based antitussives like codeine carry a higher risk of side effects, including sedation, constipation, and the potential for dependence. Dextromethorphan, a non-opioid, is generally considered safe at therapeutic doses, but has a known potential for abuse and can cause central nervous system effects at higher doses. Cloperastine, another non-opioid option, is also generally well-tolerated but can be associated with sedation due to its antihistaminic properties.

Mechanism of Action Overview

The primary mechanism of action for these antitussives varies, influencing their efficacy and safety profiles.

  • This compound: Acts centrally on the cough center in the medulla oblongata to suppress the cough reflex.[1][2][3][5] It also exhibits peripheral bronchodilatory and anti-inflammatory effects.[2]

  • Cloperastine: Possesses a multifaceted mechanism, including central action on the cough center, antihistaminic (H1 receptor blockade), and anticholinergic activities.[6][7][8][9]

  • Dextromethorphan: Functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor and an agonist of the sigma-1 receptor in the central nervous system.[10][11][12][13][14]

  • Codeine: Is a prodrug that is metabolized to morphine, which then acts as an agonist at μ-opioid receptors in the central nervous system to suppress the cough reflex.[15]

Below is a diagram illustrating the distinct signaling pathways.

cluster_this compound This compound cluster_cloperastine Cloperastine cluster_dextromethorphan Dextromethorphan cluster_codeine Codeine This compound This compound CoughCenter_B Cough Center (Medulla Oblongata) This compound->CoughCenter_B Inhibition Bronchodilation Bronchodilation This compound->Bronchodilation AntiInflammation Anti-inflammatory Effect This compound->AntiInflammation Cloperastine Cloperastine CoughCenter_C Cough Center (Medulla Oblongata) Cloperastine->CoughCenter_C Inhibition H1Receptor H1 Receptor Cloperastine->H1Receptor Antagonism MuscarinicReceptor Muscarinic Receptor Cloperastine->MuscarinicReceptor Antagonism Dextromethorphan Dextromethorphan NMDAReceptor NMDA Receptor Dextromethorphan->NMDAReceptor Antagonism Sigma1Receptor Sigma-1 Receptor Dextromethorphan->Sigma1Receptor Agonism Codeine Codeine Morphine Metabolism to Morphine Codeine->Morphine MuOpioidReceptor μ-Opioid Receptor Morphine->MuOpioidReceptor Agonism

Figure 1: Mechanisms of Action of Antitussives

Preclinical Safety Profile

Preclinical toxicology studies, primarily in rodent models, provide initial safety data. The median lethal dose (LD50) is a common measure of acute toxicity.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Citation(s)
This compound Citrate RatOral4164[16]
Cloperastine Hydrochloride RatOral1986[17]
Dextromethorphan RatOral116 - 350[17][18][19][20]
Codeine RatOral427[21][22][23]
Codeine Phosphate RatOral85 - 266[16][22]

Note: A higher LD50 value generally indicates lower acute toxicity.

Clinical Safety Profile: Adverse Events

The frequency and nature of adverse events observed in clinical trials and post-marketing surveillance are critical for comparing the safety profiles of these antitussives.

Adverse EventThis compoundDextromethorphanCodeineCloperastine
Drowsiness/Sedation Rare (0.5-1%)[4] / ~23%[18][21]CommonCommonCommon
Nausea/Vomiting Rare (0.5-1%)[4] / ~23%[18][21]CommonCommonPossible
Diarrhea Rare (0.5-1%)[4]PossibleLess CommonNot frequently reported
Dizziness Rare (0.5-1%)[4]CommonCommonPossible
Constipation Not frequently reportedPossibleCommonNot frequently reported
Dry Mouth Not frequently reportedNot frequently reportedLess CommonPossible
Skin Rash/Exanthema Rare (0.5-1%)[4]PossibleLess CommonRare
Potential for Abuse NoYes (at high doses)YesNo

Note: The incidence of adverse events for this compound shows a significant discrepancy between a large-scale surveillance study (0.5-1%) and a smaller comparative clinical trial (~23%). This highlights the difference in data captured between real-world use and the controlled setting of a clinical trial.

Experimental Protocols

A variety of experimental models are employed to assess the safety and efficacy of antitussive agents.

Preclinical Models of Cough

Objective: To evaluate the antitussive efficacy and potential side effects of a compound in an animal model.

Common Models:

  • Citric Acid-Induced Cough in Guinea Pigs: [24][25][26][27][28]

    • Animals: Conscious guinea pigs.

    • Procedure: Animals are placed in a whole-body plethysmograph. An aerosol of citric acid (e.g., 0.4 M) is delivered into the chamber for a defined period (e.g., 3 minutes). The number of coughs is recorded using a microphone and pressure transducer.

    • Drug Administration: Test compounds are typically administered orally or via injection prior to the citric acid challenge.

  • Capsaicin-Induced Cough in Guinea Pigs:

    • Animals: Conscious guinea pigs.

    • Procedure: Similar to the citric acid model, but an aerosol of capsaicin is used as the tussive agent.

  • Sulfur Dioxide-Induced Cough in Mice:

    • Animals: Mice.

    • Procedure: Animals are exposed to a controlled concentration of sulfur dioxide gas to induce coughing. The frequency of coughs is observed and counted.

The following diagram illustrates a typical workflow for a preclinical cough study.

cluster_workflow Preclinical Antitussive Efficacy Workflow AnimalAcclimatization Animal Acclimatization (e.g., Guinea Pig) DrugAdministration Drug Administration (Test Compound or Vehicle) AnimalAcclimatization->DrugAdministration Plethysmograph Placement in Whole-Body Plethysmograph DrugAdministration->Plethysmograph TussiveChallenge Tussive Agent Challenge (e.g., Citric Acid Aerosol) Plethysmograph->TussiveChallenge DataRecording Data Recording (Cough Count, Sound, Pressure) TussiveChallenge->DataRecording DataAnalysis Data Analysis DataRecording->DataAnalysis

Figure 2: Preclinical Antitussive Study Workflow
Clinical Trial Models of Cough

Objective: To assess the antitussive efficacy and safety of a compound in human subjects.

Common Model:

  • Capsaicin Cough Challenge in Healthy Volunteers: [29][30][31][32][33]

    • Subjects: Healthy, non-smoking adults.

    • Procedure: Subjects inhale single breaths of escalating concentrations of capsaicin aerosol from a nebulizer controlled by a dosimeter. The number of coughs is counted for a short period (e.g., 15 seconds) after each inhalation. The challenge continues until the subject produces a predetermined number of coughs (e.g., 2 or 5 coughs, denoted as C2 and C5).

    • Drug Administration: The test drug or placebo is administered before the capsaicin challenge. The concentration of capsaicin required to elicit the target number of coughs is the primary endpoint.

The logical flow of a capsaicin cough challenge study is depicted below.

cluster_capsaicin_challenge Capsaicin Cough Challenge Protocol SubjectScreening Subject Screening and Informed Consent BaselineChallenge Baseline Capsaicin Challenge (Determine pre-drug C2/C5) SubjectScreening->BaselineChallenge DrugAdministration Drug/Placebo Administration BaselineChallenge->DrugAdministration PostDrugChallenge Post-Drug Capsaicin Challenge (at specified time points) DrugAdministration->PostDrugChallenge AdverseEventMonitoring Adverse Event Monitoring DrugAdministration->AdverseEventMonitoring PostDrugChallenge->AdverseEventMonitoring DataAnalysis Comparison of pre- and post-drug C2/C5 values PostDrugChallenge->DataAnalysis

Figure 3: Human Capsaicin Cough Challenge Workflow

Conclusion

Based on the available data, this compound demonstrates a favorable safety profile, particularly in post-marketing surveillance, with a low incidence of adverse events.[4] This contrasts with the more frequent side effects associated with codeine and the potential for CNS effects and abuse with dextromethorphan. Cloperastine also appears to be a relatively safe option, though its antihistaminic properties may lead to sedation. The choice of an antitussive in a clinical or developmental setting should consider the balance between efficacy and the specific safety concerns associated with each agent. Further head-to-head comparative trials with standardized reporting of adverse events would be beneficial for a more definitive comparison of their safety profiles.

References

Antitussive Agents Butamirate and Oxeladin Show Promise in Glioblastoma Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison reveals the potential of the cough suppressants Butamirate and Oxeladin as novel therapeutic agents for glioblastoma, the most aggressive form of brain cancer. Both drugs have been shown to inhibit tumor growth in preclinical models by targeting a key signaling pathway, offering a new avenue for drug repurposing in oncology.

Researchers have identified that the antitussive drugs this compound and Oxeladin can effectively inhibit the growth of glioblastoma cells.[1][2] A recent study provides a direct comparison of their efficacy and sheds light on their shared mechanism of action, which involves the suppression of the STAT3 signaling pathway, a critical mediator of cancer cell survival and proliferation.[1][2]

Comparative Efficacy in Glioblastoma Models

In vitro studies on human glioblastoma cell lines, including LN229, U87, and T98G, demonstrated that both this compound and Oxeladin effectively inhibit the formation of tumorspheres, a key characteristic of cancer stem cells.[1][3] The anti-tumor effects of both drugs were found to be dependent on the expression of Ras-related associated with diabetes (RRAD), a protein that contributes to STAT3 activation.[1][2] In glioblastoma cells lacking RRAD, neither this compound nor Oxeladin had a significant effect on proliferation.[1][2]

Further in vivo experiments using a glioblastoma xenograft mouse model showed that intraperitoneal administration of either this compound or Oxeladin markedly suppressed tumor growth without causing significant adverse effects.[1][2]

Quantitative Data Summary
DrugCell LineKey FindingsReference
This compound LN229-RRADDose-dependent inhibition of tumorsphere formation.[1][3]
LN229-RRADDownregulates pEGFR, pSTAT3, pAKT, and pERK.[1]
Oxeladin LN229-RRADDose-dependent inhibition of tumorsphere formation.[1][3]
U87MG, LN229-RRADSignificant inhibition of STAT3 transcriptional activity.[3]
LN229-RRADInhibited components of RRAD-associated signaling cascades, including p-EGFR, p-Akt, and p-STAT3.[1][2]

Mechanism of Action: Targeting the RRAD/STAT3 Axis

The primary mechanism by which this compound and Oxeladin exert their anti-glioblastoma effects is through the inhibition of STAT3 transcriptional activity.[1][2] This is achieved by targeting RRAD, a GTPase that promotes STAT3 activation.[1] Docking simulations have shown that Oxeladin selectively interacts with RRAD.[1][2]

By inhibiting the RRAD/STAT3 pathway, both drugs lead to the downregulation of key downstream targets that are crucial for cancer cell survival and proliferation, such as cyclin D1 and survivin.[1][2] Oxeladin treatment specifically was shown to inhibit several components of the RRAD-associated signaling cascade, including phosphorylated EGFR (p-EGFR), phosphorylated Akt (p-Akt), and phosphorylated STAT3 (p-STAT3).[1][2] this compound was also found to downregulate the phosphorylation of EGFR, STAT3, AKT, and ERK.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RRAD RRAD EGFR->RRAD activates Akt Akt RRAD->Akt activates STAT3 STAT3 RRAD->STAT3 activates Akt->STAT3 STAT3_active STAT3 (active) STAT3->STAT3_active phosphorylation This compound This compound This compound->RRAD inhibits Oxeladin Oxeladin Oxeladin->RRAD inhibits Transcription Gene Transcription (Cyclin D1, Survivin) STAT3_active->Transcription promotes Proliferation Proliferation Transcription->Proliferation Cell Proliferation & Survival

Proposed signaling pathway of this compound and Oxeladin in glioblastoma.

Experimental Protocols

In Vitro Tumorsphere Formation Assay

Human glioblastoma cell lines (U87MG, T98G, and LN229 expressing RRAD) were cultured in the presence of varying concentrations of this compound or Oxeladin for 7 days. The number of tumorspheres, which are indicative of cancer stem cell activity, was then counted under a phase-contrast microscope to determine the inhibitory effect of the drugs.[1][3]

Western Blot Analysis

To assess the effect of the drugs on signaling pathways, LN229-RRAD cells were treated with this compound. Protein lysates were then collected and subjected to Western blot analysis to measure the expression levels of phosphorylated EGFR, STAT3, AKT, and ERK. Actin was used as a loading control to ensure equal protein loading.[1]

In Vivo Xenograft Model

U87MG human glioblastoma cells were subcutaneously implanted into 6- to 8-week-old male BALB/c nude mice.[1] Once tumors reached a size of 50–100 mm³, the mice were randomly assigned to treatment groups.[1] this compound or Oxeladin was administered via intraperitoneal injection, and tumor growth was monitored using calipers.[1]

cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start_invitro Glioblastoma Cell Lines (U87MG, T98G, LN229-RRAD) treatment_invitro Treat with This compound or Oxeladin start_invitro->treatment_invitro analysis_invitro Tumorsphere Counting & Western Blot treatment_invitro->analysis_invitro start_invivo Implant U87MG cells in nude mice tumor_growth Tumor Growth (50-100 mm³) start_invivo->tumor_growth treatment_invivo Administer this compound or Oxeladin (Intraperitoneal) tumor_growth->treatment_invivo analysis_invivo Monitor Tumor Growth treatment_invivo->analysis_invivo

Experimental workflow for evaluating this compound and Oxeladin.

References

Safety Operating Guide

Proper Disposal of Butamirate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of butamirate, catering to researchers, scientists, and drug development professionals. The following procedures are based on standard laboratory safety protocols and waste management guidelines for pharmaceutical compounds.

Pre-Disposal Handling and Safety Precautions

Before initiating the disposal process, ensure that all necessary personal protective equipment (PPE) is worn. This is critical to minimize exposure and ensure personal safety.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.[1][2]

  • Hand Protection: Chemical-impermeable gloves.[1][3]

  • Body Protection: Impervious clothing or a laboratory coat.[1]

  • Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation or where dust and aerosols may form.[1]

Handling Guidelines:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[3][4][5]

  • Avoid direct contact with skin and eyes.[3][5]

  • Ensure that an eye wash station and safety shower are readily accessible.[1]

Step-by-Step this compound Disposal Procedure

This compound and its waste materials must be disposed of as chemical waste, adhering to local, state, and federal regulations.[1] Improper disposal, such as discharging into sewer systems, is prohibited.[3][4][6]

Step 1: Segregation and Collection

  • Collect all this compound waste, including unused product, contaminated materials (e.g., paper towels, gloves), and solutions, in a designated and clearly labeled waste container.

  • The container must be suitable for chemical waste, tightly closed, and stored in a cool, dry, and well-ventilated area away from incompatible materials.[3]

Step 2: Disposal of this compound Product

  • The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility.[3][4][6]

  • Controlled incineration with flue gas scrubbing is an acceptable alternative for destruction.[3][4][6]

  • Do not dispose of this compound by flushing it down the drain or mixing it with general laboratory trash.[3][4][6] This can lead to environmental contamination.

Step 3: Disposal of Contaminated Packaging

  • Non-combustible Containers (e.g., glass): Triple rinse the container with a suitable solvent (or an equivalent cleaning method).[4][6] The rinsate should be collected and disposed of as chemical waste along with the this compound product. Once decontaminated, the container can be offered for recycling or reconditioning.[4][6]

  • Combustible Packaging: For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable disposal option.[4][6]

  • Alternatively, packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, provided it has been properly decontaminated.[4][6]

Accidental Release and Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[3][4]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1][6] For powdered spills, cover with a plastic sheet to minimize dust spread.[2]

  • Cleanup:

    • For liquid spills, absorb the material with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]

    • For solid spills, mechanically take up the material, placing it in appropriate, sealed containers for disposal.[2] Use non-sparking tools to avoid ignition sources.[3]

  • Decontamination: Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[1] All cleaning materials should be collected and disposed of as hazardous waste.

  • Disposal: All collected spill material and cleaning supplies must be placed in a suitable, closed container for disposal by a licensed waste management company.[3]

Summary of Disposal Parameters

The following table summarizes the key disposal methods for this compound and related materials.

Waste TypeRecommended Disposal MethodProhibited Disposal Methods
This compound Product Transfer to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3][4][6]Discharge to sewer systems; contamination of waterways or soil.[3][4][6]
Contaminated Packaging Triple rinse and recycle/recondition; puncture and dispose in a sanitary landfill; or controlled incineration for combustible materials.[4][6]Disposal in general waste without decontamination.
Spill & Cleanup Debris Collect in sealed, labeled containers for disposal via a licensed chemical waste handler.[3]Mixing with general laboratory or municipal waste.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

ButamirateDisposalWorkflow cluster_prep Preparation & Handling cluster_waste_stream Waste Segregation cluster_disposal_path Disposal Pathways cluster_end Completion start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Types ppe->segregate product_waste This compound Product & Contaminated Materials segregate->product_waste Solid/Liquid packaging_waste Contaminated Packaging segregate->packaging_waste Containers incinerate Licensed Chemical Destruction or Controlled Incineration product_waste->incinerate decontaminate Triple Rinse Container packaging_waste->decontaminate end_proc End of Process incinerate->end_proc recycle Recycle or Recondition decontaminate->recycle landfill Puncture & Dispose in Sanitary Landfill decontaminate->landfill recycle->end_proc landfill->end_proc

Caption: Logical workflow for the proper handling and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Butamirate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive, procedural guidance for the safe handling and disposal of Butamirate, tailored for researchers, scientists, and drug development professionals. The following protocols are designed to minimize exposure risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) classify this compound citrate as not hazardous[1][2], others indicate it is suspected of damaging fertility or the unborn child[3][4]. Due to this conflicting information, a cautious approach is mandatory. Assume the compound is hazardous and adhere to the following personal protective equipment (PPE) guidelines.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved.[5][6]Protects eyes from potential splashes, dust, or aerosols of this compound.
Hand Protection Chemical-resistant, impervious gloves (e.g., Butyl rubber, Nitrile).[3][5]Prevents skin contact and absorption.
Body Protection A disposable gown or a clean lab coat.[7] Fire/flame resistant and impervious clothing is also recommended.[5][6]Protects skin from contamination and prevents the spread of the chemical outside the work area.
Respiratory Protection A NIOSH-approved respirator is recommended if ventilation is inadequate, if dust or aerosols are generated, or if exposure limits are exceeded.[6]Prevents inhalation of harmful dust or aerosols.

Operational Plan: Step-by-Step Handling Protocol

2.1. Preparation and Pre-Handling

  • Obtain Special Instructions : Before use, obtain and read all safety precautions.[3][4]

  • Ensure Adequate Ventilation : Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[5][8]

  • Assemble PPE : Put on all required PPE as specified in Table 1 before entering the handling area.

  • Prepare Workspace : Designate a specific area for handling this compound. Ensure the area is clean and uncluttered. Keep a spill kit readily accessible.

2.2. Handling this compound

  • Avoid Contamination : Do not eat, drink, or smoke in the handling area.[3]

  • Prevent Dust and Aerosol Formation : Handle the compound carefully to avoid creating dust or aerosols.[1][5][8]

  • Avoid Contact : Take all necessary precautions to avoid direct contact with skin and eyes.[1][3][5][8]

  • Post-Handling Hygiene : Immediately after handling, wash hands and any potentially exposed skin thoroughly with soap and water.[3] Remove contaminated clothing.

2.3. Storage

  • Container Integrity : Store this compound in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[5]

  • Secure Storage : It is recommended to store the compound in a locked-up area.[3][4]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

3.1. Waste Segregation and Collection

  • Waste Containers : All this compound waste, including unused product and contaminated disposables (e.g., gloves, gowns, wipes), should be collected in a designated, labeled, and sealed hazardous waste container.

  • Spill Residue : Any material used to clean up a spill should also be treated as hazardous waste and disposed of accordingly.

3.2. Disposal Method

  • Approved Facility : Dispose of the hazardous waste through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[5] Do not dispose of it in regular trash.

  • Environmental Protection : Do not allow the chemical to enter drains, sewer systems, or watercourses.[5][8] Discharge into the environment must be avoided.[5][8]

3.3. Decontamination

  • Equipment : Decontaminate any non-disposable equipment that has come into contact with this compound.

  • Surfaces : Clean and decontaminate the work area thoroughly after each use.

Emergency Procedures

4.1. Spills and Leaks

  • Evacuate : Evacuate non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Prevent further leakage or spillage if it is safe to do so.[5][8]

  • Clean-up : Wearing appropriate PPE, absorb liquid spills with an inert material (e.g., sand, diatomite). For solid spills, carefully sweep up and shovel the material.[8] Collect all waste in a suitable, closed container for disposal.[8]

4.2. First Aid Measures

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][5]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1][5]

  • Eye Contact : Rinse eyes thoroughly with pure water for at least 15 minutes, holding the eyelids open. Consult a doctor.[1][5]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][5]

Workflow Diagram

The following diagram illustrates the standard operating procedure for safely handling this compound.

Butamirate_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Protocol (Spill) prep1 Review SDS and Protocols prep2 Don PPE (Goggles, Gloves, Gown) prep1->prep2 prep3 Prepare Ventilated Workspace prep2->prep3 handle1 Weigh/Measure this compound prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Workspace handle2->clean1 Experiment Complete clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste via Approved Vendor clean2->clean3 clean4 Doff PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5 spill Spill Occurs spill_resp1 Evacuate & Ventilate spill->spill_resp1 spill_resp2 Contain Spill spill_resp1->spill_resp2 spill_resp3 Clean with Spill Kit spill_resp2->spill_resp3 spill_resp4 Dispose of Contaminated Material spill_resp3->spill_resp4

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butamirate
Reactant of Route 2
Reactant of Route 2
Butamirate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.